molecular formula C12H16ClN5O5 B15583521 2-Chloro-N6-(2-hydroxyethyl)adenosine

2-Chloro-N6-(2-hydroxyethyl)adenosine

Numéro de catalogue: B15583521
Poids moléculaire: 345.74 g/mol
Clé InChI: RDZDHAJEWMXENA-IOSLPCCCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Chloro-N6-(2-hydroxyethyl)adenosine is a useful research compound. Its molecular formula is C12H16ClN5O5 and its molecular weight is 345.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C12H16ClN5O5

Poids moléculaire

345.74 g/mol

Nom IUPAC

(2R,3R,4S,5R)-2-[2-chloro-6-(2-hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C12H16ClN5O5/c13-12-16-9(14-1-2-19)6-10(17-12)18(4-15-6)11-8(22)7(21)5(3-20)23-11/h4-5,7-8,11,19-22H,1-3H2,(H,14,16,17)/t5-,7-,8-,11-/m1/s1

Clé InChI

RDZDHAJEWMXENA-IOSLPCCCSA-N

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-N6-(2-hydroxyethyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of 2-Chloro-N6-(2-hydroxyethyl)adenosine, a purine (B94841) nucleoside analog of significant interest in medicinal chemistry and pharmacology.

Chemical Structure and Identification

This compound is a modified adenosine (B11128) molecule characterized by a chlorine atom at the 2-position of the adenine (B156593) base and a hydroxyethyl (B10761427) group attached to the N6-amino group. These modifications significantly influence its chemical properties and biological activity compared to endogenous adenosine.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
CAS Number 948298-76-8[1][2][3]
Molecular Formula C₁₂H₁₆ClN₅O₅MedChemExpress
SMILES ClC1=NC2=C(N=CN2[C@H]3--INVALID-LINK--O3)O">C@HO)N=C1NCCO[4]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound, such as melting point, solubility, and pKa, are not extensively reported in publicly available literature. Researchers should determine these properties empirically for their specific applications. For context, related adenosine analogs exhibit a range of solubilities, often being soluble in organic solvents like DMSO and ethanol.

Synthesis and Characterization

A specific, detailed synthetic protocol for this compound is not described in the reviewed scientific literature. However, the synthesis of related N6-substituted and 2-chloro-adenosine analogs typically involves the reaction of a suitable precursor, such as 2,6-dichloropurine (B15474) riboside, with the desired amine (in this case, 2-aminoethanol).

Characterization of the final product would involve standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial to confirm the presence and connectivity of the protons and carbons in the molecule, including the ribose, purine, and hydroxyethyl moieties. The presence of two forms in NMR spectra of N6-substituted 2-chloroadenosines has been noted, potentially due to hindered rotation or tautomerism.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact molecular weight and elemental composition of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized compound.

Biological Activity and Potential Applications

This compound is classified as a purine nucleoside analog.[1][4] This class of compounds is known for a wide range of biological activities, including potential antitumor effects.[1][4] The anticancer mechanisms of purine nucleoside analogs often involve the inhibition of DNA synthesis and the induction of apoptosis.[1][4]

While specific receptor binding affinities and functional activities for this compound are not available in the searched literature, its structural similarity to other adenosine analogs suggests it may interact with adenosine receptors (A₁, A₂A, A₂B, and A₃). The nature and affinity of this interaction would determine its pharmacological profile.

Experimental Protocols

Due to the limited availability of specific experimental data for this compound, this section provides generalized protocols for key experiments typically performed on adenosine receptor ligands. These should be adapted and optimized for the specific compound.

Adenosine Receptor Binding Assay

This protocol is a general framework for determining the binding affinity of a test compound to adenosine receptors using a radioligand competition assay.

Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_detection Detection cluster_analysis Data Analysis cell_culture Cell Culture (expressing receptor) homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation homogenization->centrifugation resuspension Resuspension in Assay Buffer centrifugation->resuspension membranes Membrane Suspension resuspension->membranes incubation Incubation membranes->incubation radioligand Radioligand ([³H]agonist/antagonist) radioligand->incubation test_compound Test Compound (e.g., 2-Chloro-N6- (2-hydroxyethyl)adenosine) test_compound->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing scintillation Scintillation Counting washing->scintillation data_analysis Competition Curve (Ki determination) scintillation->data_analysis

Caption: Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., A₁, A₂A, A₂B, or A₃).

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane suspension.

  • Binding Assay:

    • In a multi-well plate, add the membrane suspension, a known concentration of a suitable radioligand (e.g., [³H]CGS 21680 for A₂A receptors), and varying concentrations of the test compound.

    • For non-specific binding determination, include wells with an excess of a non-labeled standard agonist or antagonist.

    • Incubate the plate at a specific temperature for a set duration to reach equilibrium.

  • Detection:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters quickly with cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

This protocol outlines a general method for assessing the functional activity of a compound at Gs- or Gi-coupled adenosine receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

Signaling Pathway: Adenosine Receptor-Mediated cAMP Modulation

Caption: Adenosine receptor signaling and cAMP modulation.

Methodology:

  • Cell Culture and Plating:

    • Culture cells expressing the adenosine receptor of interest in a suitable medium.

    • Seed the cells into a multi-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For Gi-coupled receptors, stimulate the cells with forskolin (B1673556) to induce a basal level of cAMP.

    • Add varying concentrations of the test compound and incubate for a specified time.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a commercially available assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in the samples from the standard curve.

    • Plot the cAMP concentration against the logarithm of the test compound concentration.

    • Fit the data to a dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximum efficacy.

Conclusion

This compound is a purine nucleoside analog with potential for further investigation, particularly in the context of its interaction with adenosine receptors and its potential as an anticancer agent. This guide provides a foundational understanding of its chemical nature and outlines standard experimental approaches for its characterization. Due to the limited publicly available data for this specific compound, further empirical studies are essential to fully elucidate its physicochemical properties, synthesis, and pharmacological profile.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-N6-(2-hydroxyethyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-N6-(2-hydroxyethyl)adenosine, a purine (B94841) nucleoside analog with potential applications in biomedical research and drug discovery. This document details a feasible synthetic pathway, experimental protocols, and relevant chemical data, compiled to assist researchers in the preparation and study of this compound.

Introduction

This compound is a modified adenosine (B11128) derivative. Adenosine and its analogs are known to play crucial roles in various physiological processes by interacting with adenosine receptors. The substitution at the C2 and N6 positions of the purine ring can significantly alter the compound's affinity and selectivity for different adenosine receptor subtypes, as well as its metabolic stability. While the biological activities of the closely related compounds 2-chloroadenosine (B27285) and N6-(2-hydroxyethyl)adenosine (HEA) have been investigated, the specific pharmacological profile of this compound is an area of active research. This guide outlines a practical synthetic approach to enable further investigation of its biological properties.

Synthetic Pathway

The synthesis of this compound can be achieved through the nucleophilic substitution of a chlorine atom at the C6 position of a 2-chloropurine nucleoside derivative with 2-aminoethanol (ethanolamine). The general strategy involves the reaction of a suitably protected or unprotected 2,6-dichloropurine (B15474) riboside or 2-chloroadenosine with ethanolamine (B43304). The chlorine atom at the C6 position is significantly more susceptible to nucleophilic attack than the one at the C2 position, allowing for selective substitution.

A plausible and efficient synthetic route starts from the commercially available 2,6-dichloropurine, which is first glycosylated to form the corresponding riboside. This intermediate is then reacted with ethanolamine to yield the desired product. Protection of the ribose hydroxyl groups may be employed to enhance solubility in organic solvents and prevent potential side reactions, followed by a deprotection step. However, direct reaction with the unprotected riboside is also feasible.

Below is a DOT script representation of the synthetic workflow.

Synthesis_Workflow A 2,6-Dichloropurine B Protected or Unprotected 2,6-Dichloropurine Riboside A->B Glycosylation C This compound B->C Amination with 2-Aminoethanol D Purification C->D Chromatography Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Characterization A Dissolve 2,6-dichloropurine riboside in solvent (e.g., Methanol) B Add excess 2-Aminoethanol and a base (e.g., Triethylamine) A->B C Heat the reaction mixture under reflux B->C D Monitor reaction progress by TLC C->D E Cool the reaction mixture D->E Upon completion F Evaporate the solvent in vacuo E->F G Purify the crude product by silica gel column chromatography F->G H Obtain pure product G->H I Characterize by NMR, Mass Spectrometry, and HPLC H->I

The Enigmatic Mechanism of 2-Chloro-N6-(2-hydroxyethyl)adenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Inferred Mechanism of Action

2-Chloro-N6-(2-hydroxyethyl)adenosine is a purine (B94841) nucleoside analog.[1] Based on its structural components, it is likely to function as an agonist at adenosine (B11128) receptors, with a potential for high affinity and selectivity for the A1 subtype. The 2-chloro substitution on the adenine (B156593) ring is known to enhance affinity for adenosine receptors, while the N6-substitution influences selectivity.

The primary proposed mechanism of action is the activation of A1 adenosine receptors, which are G protein-coupled receptors (GPCRs). Upon binding, this compound would likely induce a conformational change in the A1 receptor, leading to the activation of inhibitory G proteins (Gi/o). This activation, in turn, is expected to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Furthermore, building on the known effects of N6-(2-hydroxyethyl)adenosine (HEA), this compound may also exert anti-inflammatory and cytoprotective effects through the modulation of signaling pathways such as NF-κB, Smad, and the endoplasmic reticulum (ER) stress response.[2][3][4]

Quantitative Pharmacological Data (Inferred)

The following tables summarize quantitative data for the closely related compounds, 2-Chloro-N6-cyclopentyladenosine (CCPA) and N6-(2-hydroxyethyl)adenosine (HEA), to provide a comparative reference for the potential activity of this compound.

Table 1: Adenosine Receptor Binding Affinities (Ki values) of CCPA

CompoundReceptor SubtypeSpeciesTissueKi (nM)Reference
CCPAAdenosine A1RatBrain Membranes0.4[5]
CCPAAdenosine A1HumanRecombinant0.8[6]
CCPAAdenosine A2ARatStriatal Membranes3900[5]
CCPAAdenosine A2AHumanRecombinant2300[6]
CCPAAdenosine A3HumanRecombinant42[6]

Table 2: Functional Activity (IC50/EC50 values) of CCPA

CompoundAssayTissue/Cell LineEffectIC50/EC50 (nM)Reference
CCPAAdenylyl Cyclase ActivityRat Fat Cell MembranesInhibition33[5]
CCPAAdenylyl Cyclase ActivityHuman Platelet MembranesStimulation3500[5]
CCPAChronotropic ActivityRat AtriaNegative8.2[7]
CCPAAdenylyl Cyclase InhibitionCHO cells expressing human A3 receptorAntagonist-[8]

Table 3: Cellular Effects of N6-(2-hydroxyethyl)adenosine (HEA)

CompoundCell LineTreatmentEffectConcentrationReference
HEARAW 264.7LPS-induced inflammationReduced TNF-α and IL-1β expression5-20 µg/mL[2]
HEANRK-49FTGF-β1-induced fibrosisReduced Collagen I, α-SMA, and Fibronectin5-20 µg/mL[2]
HEASGC-7901 and AGS (gastric cancer cells)CytotoxicityInduced ROS generation and apoptosis0-300 µM[2]
HEAHuman Proximal Tubular Cells (HK-2)NSAID-induced ER stressAttenuated ROS production and ER stress markers10-20 µM[3]

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways for this compound.

G A1R A1 Adenosine Receptor G_protein Gi/o Protein A1R->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP - G_protein->AC Ligand This compound Ligand->A1R ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene Gene Expression CREB->Gene G cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Genes Inflammatory Gene Expression DNA->Genes Ligand This compound Receptor Putative Receptor Ligand->Receptor ? Receptor->IKK Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Receptor

References

An In-Depth Technical Guide to 2-Chloro-N6-(2-hydroxyethyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 948298-76-8

Foreword for Researchers, Scientists, and Drug Development Professionals

This guide will, therefore, summarize the current state of knowledge and, for contextual understanding, will provide an in-depth overview of two structurally similar and well-researched adenosine (B11128) analogues: 2-Chloro-N6-cyclopentyladenosine (CCPA) and N6-(2-hydroxyethyl)adenosine (HEA) . The information presented on these related compounds is intended to offer insights into potential areas of investigation for 2-Chloro-N6-(2-hydroxyethyl)adenosine, while clearly delineating the absence of specific data for the titular compound.

Section 1: this compound - Current Status

As of the latest literature review, information on this compound is limited to its chemical identity. There is a lack of published studies detailing its synthesis, pharmacological profile, mechanism of action, or any in vitro or in vivo experimental data. Researchers interested in this molecule are encouraged to consider the methodologies and findings related to its structural analogues as a potential starting point for novel research.

Section 2: Profile of a Structurally Related Analogue: 2-Chloro-N6-cyclopentyladenosine (CCPA)

2-Chloro-N6-cyclopentyladenosine (CCPA), with CAS number 37739-05-2, is a potent and highly selective agonist for the adenosine A1 receptor. Its pharmacological profile has been extensively characterized.

Data Presentation: Pharmacological Profile of CCPA
ParameterSpeciesReceptorValueCitation
Ki RatA1 Adenosine Receptor0.4 nM[1]
Ki RatA2 Adenosine Receptor3900 nM[1]
Ki HumanA1 Adenosine Receptor0.8 nM
Ki HumanA2A Adenosine Receptor2300 nM
Ki HumanA3 Adenosine Receptor42 nM
IC50 RatAdenylate Cyclase (Fat Cell Membranes)33 nM[1]
EC50 HumanAdenylate Cyclase (Platelet Membranes)3500 nM[1]
EC50 HumanA2B Adenosine Receptor18800 nM
Mechanism of Action & Signaling Pathway

CCPA exerts its effects primarily through the activation of the adenosine A1 receptor, a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is crucial in various physiological processes, including the regulation of heart rate and neuronal activity.

CCPA_Signaling_Pathway CCPA 2-Chloro-N6- cyclopentyladenosine (CCPA) A1R Adenosine A1 Receptor (GPCR) CCPA->A1R Binds G_protein Gi/o Protein A1R->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP Conversion ATP ATP Downstream Downstream Cellular Responses cAMP->Downstream Modulates

CCPA Adenosine A1 Receptor Signaling Pathway.
Experimental Protocols

Radioligand Binding Assay (for Ki determination):

  • Prepare membrane homogenates from rat brain tissue.

  • Incubate the membranes with a specific radioligand for the A1 receptor (e.g., [3H]PIA) and varying concentrations of CCPA.

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Measure the radioactivity of the filters using liquid scintillation counting.

  • Calculate the Ki value using the Cheng-Prusoff equation.[1]

Adenylyl Cyclase Activity Assay (for IC50/EC50 determination):

  • Isolate plasma membranes from rat fat cells or human platelets.

  • Incubate the membranes with ATP, MgCl2, and a phosphodiesterase inhibitor in the presence of varying concentrations of CCPA.

  • Stop the reaction and measure the amount of cAMP produced using a competitive binding assay or other detection methods.

  • Plot the concentration-response curve to determine the IC50 or EC50 value.[1]

Section 3: Profile of a Structurally Related Analogue: N6-(2-hydroxyethyl)adenosine (HEA)

N6-(2-hydroxyethyl)adenosine (HEA), with CAS number 4338-48-1, is a naturally occurring adenosine analogue found in fungi like Cordyceps cicadae. It has been investigated for its anti-inflammatory, antioxidant, anti-tumor, and insecticidal properties.[2][3]

Data Presentation: Biological Activities of HEA
Biological EffectModel SystemKey FindingsCitation
Anti-inflammatory Lipopolysaccharide (LPS)-stimulated RAW 264.7 cellsReduced expression of TNF-α and IL-1β; Increased IL-10 secretion.[2]
Anti-fibrotic TGF-β1-stimulated NRK-49F cellsReduced expression of collagen I, α-SMA, and fibronectin.[2]
Anti-diabetic Alloxan-induced diabetic rat modelReduced blood glucose levels and diabetes-induced kidney damage; Increased antioxidant enzyme activities.[2]
Anti-tumor SGC-7901 and AGS human gastric carcinoma cellsInduced cytotoxicity, ROS generation, mitochondrial membrane potential decrease, apoptosis, and autophagy.[2][3]
Insecticidal Plutella xylostella (diamondback moth)Exhibited lethal effects on larvae, potentially via adenosine receptors.[4]
Nephroprotective NSAID-stimulated human proximal tubular cells (HK-2)Protected against endoplasmic reticulum stress-induced damage.[5]
Mechanism of Action & Signaling Pathways

HEA has been shown to modulate multiple signaling pathways, contributing to its diverse biological activities.

  • Inhibition of NF-κB/Smad Signaling: HEA can ameliorate inflammation and fibrosis by inhibiting the nuclear factor-kappa B (NF-κB) and the TGF-β1/Smad signaling pathways.[2][6]

HEA_NFkB_Smad_Pathway HEA N6-(2-hydroxyethyl)adenosine (HEA) NFkB_Smad NF-κB / Smad Signaling Cascade HEA->NFkB_Smad Inhibits LPS_TGF LPS / TGF-β1 LPS_TGF->NFkB_Smad Activates Inflammation_Fibrosis Inflammation & Fibrosis Gene Expression NFkB_Smad->Inflammation_Fibrosis Promotes HEA_ER_Stress_Pathway HEA N6-(2-hydroxyethyl)adenosine (HEA) ER_Stress ER Stress Response (GRP78, ATF6, PERK, IRE1α) HEA->ER_Stress Attenuates NSAIDs NSAID-induced Oxidative Stress NSAIDs->ER_Stress Induces CHOP CHOP-mediated Apoptosis ER_Stress->CHOP Leads to

References

An In-depth Technical Guide to 2-Chloro-N6-(2-hydroxyethyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N6-(2-hydroxyethyl)adenosine, a purine (B94841) nucleoside analog. Due to a notable lack of specific experimental data in publicly available literature for this particular compound, this paper establishes its fundamental physicochemical properties and then explores the known biological activities of two closely related structural analogs: N6-(2-hydroxyethyl)adenosine (HEA) and 2-Chloro-N6-cyclopentyladenosine (CCPA). This comparative analysis offers a predictive framework for the potential pharmacological profile of this compound, focusing on potential signaling pathway interactions and experimental considerations.

Physicochemical Properties of this compound

A definitive identification of this compound is crucial for any experimental design. The key identifiers and properties are summarized below.

PropertyValueSource
Molecular Weight 345.74 g/mol ChemicalBook
Chemical Formula C12H16ClN5O5ChemicalBook
CAS Number 948298-76-8ChemicalBook, MedChemExpress[1]
Canonical SMILES C1=NC2=C(N=C(N=C2N1[C@H]3--INVALID-LINK--CO)O">C@@HO)Cl)NCCO(Structure-based)
Physical Form Solid (predicted)N/A
Solubility Information not availableN/A

Comparative Analysis of Structurally Related Analogs

To infer the potential biological activities of this compound, it is instructive to examine the documented activities of its constituent chemical modifications. The addition of a chloro group at the 2-position of the purine ring and a hydroxyethyl (B10761427) group at the N6-position are key determinants of its potential function.

N6-(2-hydroxyethyl)adenosine (HEA): An Anti-inflammatory and Anti-fibrotic Agent

N6-(2-hydroxyethyl)adenosine (HEA) is a naturally occurring adenosine (B11128) derivative found in various fungi.[2] It has been the subject of several studies investigating its therapeutic potential.

Biological Activities:

  • Anti-inflammatory Effects: HEA has been shown to attenuate pro-inflammatory responses by suppressing the TLR4-mediated NF-κB signaling pathway.[3] It reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[4][5]

  • Anti-fibrotic Effects: In models of renal interstitial fibrosis, HEA has been demonstrated to ameliorate the condition by preventing inflammation via the TGF-β1/Smad and NF-κB signaling pathways.[5] It reduces the expression of fibrosis markers like collagen I and α-SMA.[4]

  • Antioxidant Properties: HEA exhibits antioxidant activities by increasing the levels of antioxidant enzymes.[4]

  • Antitumor Activity: It has been reported to exhibit cytotoxicity in some cancer cell lines.[4]

Signaling Pathways:

The primary signaling pathways modulated by HEA are the NF-κB and TGF-β1/Smad pathways, both central to inflammation and fibrosis.

HEA_Signaling cluster_LPS LPS Stimulation cluster_TGF TGF-β1 Stimulation cluster_NFkB NF-κB Pathway cluster_Smad Smad Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Smad Smad2/3 TGFBR->Smad ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->ProInflammatory Fibrosis Fibrotic Markers (Collagen I, α-SMA) Smad->Fibrosis HEA N6-(2-hydroxyethyl)adenosine (HEA) HEA->TLR4 HEA->Smad CCPA_Signaling CCPA 2-Chloro-N6-cyclopentyladenosine (CCPA) A1R Adenosine A1 Receptor CCPA->A1R Gi Gi A1R->Gi activates AC Adenylate Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Experimental_Workflow Start This compound ReceptorBinding Adenosine Receptor Binding Assays (A1, A2A, A2B, A3) Start->ReceptorBinding FunctionalAssay Functional Assays (e.g., cAMP accumulation) ReceptorBinding->FunctionalAssay CellCulture Cell-based Assays (e.g., Macrophages, Fibroblasts) FunctionalAssay->CellCulture CytokineAnalysis Cytokine Profiling (ELISA, qPCR) CellCulture->CytokineAnalysis WesternBlot Signaling Pathway Analysis (Western Blot for p-NF-κB, p-Smad) CellCulture->WesternBlot InVivo In Vivo Models (e.g., Inflammation, Fibrosis) CytokineAnalysis->InVivo WesternBlot->InVivo DataAnalysis Data Analysis and Pharmacological Profile InVivo->DataAnalysis

References

An In-depth Technical Guide on 2-Chloro-N6-(2-hydroxyethyl)adenosine as a Purine Nucleoside Analog

Author: BenchChem Technical Support Team. Date: December 2025

This guide will first address the limited information available for 2-Chloro-N6-(2-hydroxyethyl)adenosine and then provide a detailed overview of the well-characterized analogs, CCPA and HEA, to offer a broader context for researchers, scientists, and drug development professionals working with purine (B94841) nucleoside analogs.

This compound: A Sparsely Characterized Analog

Currently, this compound is commercially available and categorized as a purine nucleoside analog.[1] This class of compounds is known for its broad antitumor activity, which is generally attributed to mechanisms such as the inhibition of DNA synthesis and the induction of apoptosis.[1] However, specific studies detailing the biological activity, mechanism of action, receptor binding affinities, or involvement in signaling pathways for this compound are not present in the reviewed scientific literature.

2-Chloro-N6-cyclopentyladenosine (CCPA): A Potent and Selective A1 Adenosine (B11128) Receptor Agonist

CCPA is a well-studied purine nucleoside analog renowned for its high potency and selectivity as an agonist for the A1 adenosine receptor. This characteristic makes it a valuable tool in pharmacological research to investigate the roles of the A1 receptor.

ParameterReceptor/SystemValueSpeciesReference
Ki Human A1 Adenosine Receptor0.8 nMHuman[2]
Human A2A Adenosine Receptor2300 nMHuman[2]
Human A3 Adenosine Receptor42 nMHuman[2]
Rat A1 Adenosine Receptor0.4 nMRat[3][4]
Rat A2 Adenosine Receptor3900 nMRat[3][4]
Bovine A1 Adenosine Receptor0.5 nMBovine[3]
EC50 Human A2B Adenosine Receptor18800 nMHuman[2]
Rat Atria (Negative Chronotropic Activity)8.2 nmol/lRat[5]
Human Platelet Adenylate Cyclase Stimulation3500 nMHuman[3][4]
IC50 Rat Fat Cell Adenylate Cyclase Inhibition33 nMRat[3][4]

As a selective A1 adenosine receptor agonist, CCPA's mechanism of action is centered on the activation of this G protein-coupled receptor (GPCR). The A1 receptor is typically coupled to inhibitory G proteins (Gi/o).

CCPA_Signaling cluster_membrane Cell Membrane CCPA 2-Chloro-N6- cyclopentyladenosine (CCPA) A1R A1 Adenosine Receptor CCPA->A1R Binds and Activates G_protein Gi/o Protein A1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits GIRK GIRK Channels G_protein->GIRK Activates Ca_ion Ca2+ Influx G_protein->Ca_ion Inhibits Voltage-gated Ca2+ Channels cAMP cAMP AC->cAMP Converts ATP to Adipocyte Inhibition of Lipolysis cAMP->Adipocyte PLC Phospholipase C K_ion K+ Efflux GIRK->K_ion Neuron Neuronal Hyperpolarization K_ion->Neuron Heart Decreased Heart Rate K_ion->Heart Ca_ion->Neuron

CCPA activates the A1 adenosine receptor, leading to various downstream effects.

Receptor Binding Assays:

  • Preparation of Membranes: Rat brain membranes are prepared by homogenization in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to isolate the membrane fraction.

  • Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [3H]PIA for A1 receptors or [3H]NECA for A2 receptors) and varying concentrations of CCPA.

  • Separation and Counting: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.[3][4]

Adenylate Cyclase Activity Assay:

  • Membrane Preparation: Membranes from target cells (e.g., rat fat cells or human platelets) are prepared.

  • Reaction Mixture: Membranes are incubated in a reaction mixture containing ATP, MgCl2, a phosphodiesterase inhibitor (e.g., IBMX), and either an activator (for A2 receptors) or an inhibitor (for A1 receptors) of adenylate cyclase.

  • cAMP Measurement: The reaction is stopped, and the amount of cAMP produced is measured using a competitive binding assay or other detection methods.

  • Data Analysis: IC50 or EC50 values are determined from the dose-response curves.[3][4]

N6-(2-hydroxyethyl)adenosine (HEA): A Bioactive Compound with Anti-inflammatory and Other Properties

HEA is a naturally occurring purine nucleoside analog found in various fungi, such as Cordyceps cicadae.[6] It has been investigated for a range of biological activities.

  • Anti-inflammatory Effects: HEA has been shown to attenuate pro-inflammatory responses by suppressing the TLR4-mediated NF-κB signaling pathway.[7] It can also reduce the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[8]

  • Anti-fibrotic Effects: In models of renal interstitial fibrosis, HEA has been observed to reduce the expression of fibrosis-related proteins like collagen I and α-SMA by inhibiting the TGF-β1/Smad signaling pathway.[8][9]

  • Antioxidant Activity: HEA has demonstrated antioxidant properties by increasing the activities of antioxidant enzymes such as SOD and catalase, and reducing levels of malondialdehyde (MDA) in renal tissue of diabetic rat models.[8]

  • Antitumor Activity: HEA has been shown to exhibit cytotoxicity in cancer cells by inducing the generation of reactive oxygen species (ROS), decreasing mitochondrial membrane potential, and inducing apoptosis and autophagy.[8]

  • Other Activities: HEA also exhibits anti-hyperglycemic and insecticidal activities.[8] It has been identified as a Ca2+ antagonist.[9]

HEA_Signaling cluster_stimuli Pro-inflammatory/Fibrotic Stimuli cluster_receptors Cell Surface Receptors LPS LPS TLR4 TLR4 LPS->TLR4 TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR NFKB_pathway NF-κB Pathway TLR4->NFKB_pathway Smad_pathway Smad Pathway TGFBR->Smad_pathway HEA N6-(2-hydroxyethyl)adenosine (HEA) HEA->NFKB_pathway Inhibits HEA->Smad_pathway Inhibits Inflammation Inflammation (TNF-α, IL-1β) NFKB_pathway->Inflammation Fibrosis Fibrosis (Collagen I, α-SMA) Smad_pathway->Fibrosis

HEA inhibits pro-inflammatory and fibrotic signaling pathways.

Cell Viability Assay (MTT Assay):

  • Cell Seeding: Cells (e.g., HK-2) are seeded in 96-well plates and allowed to attach.

  • Treatment: Cells are treated with various concentrations of HEA for different time periods (e.g., 24, 48, 72, 96 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.[10]

Gene Expression Analysis (RT-qPCR):

  • Cell Treatment: Cells are pretreated with HEA and then stimulated with an agent like diclofenac (B195802) or meloxicam.[10]

  • RNA Extraction: Total RNA is extracted from the cells using a reagent like TRIzol.

  • cDNA Synthesis: cDNA is synthesized from the extracted RNA using reverse transcriptase.

  • qPCR: Quantitative PCR is performed using gene-specific primers for target genes (e.g., ATF6, PERK, IRE1α) and a housekeeping gene for normalization.

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method.[10]

Western Blot Analysis:

  • Cell Lysis: Treated cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a method like the BCA assay.

  • SDS-PAGE and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., GRP78, CHOP) followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using a chemiluminescence detection system.[11]

Conclusion

While a detailed technical guide on this compound cannot be provided due to the lack of specific research on this compound, the extensive data available for the closely related analogs, 2-Chloro-N6-cyclopentyladenosine (CCPA) and N6-(2-hydroxyethyl)adenosine (HEA), offer valuable insights into the potential activities and mechanisms of N6-substituted, 2-chloro-adenosine derivatives.

CCPA serves as a powerful example of how modifications to the adenosine scaffold can result in highly potent and selective ligands for adenosine receptors. The wealth of quantitative data and established protocols for CCPA can guide the experimental design for the characterization of novel analogs.

HEA, on the other hand, highlights the diverse biological activities that can be achieved through N6-substitution, extending beyond adenosine receptor modulation to the inhibition of key inflammatory and fibrotic pathways.

For researchers and drug development professionals interested in this compound, the initial steps would involve a comprehensive in vitro characterization, including:

  • Receptor binding assays across all adenosine receptor subtypes (A1, A2A, A2B, and A3) to determine its affinity and selectivity profile.

  • Functional assays , such as cAMP modulation and calcium mobilization assays, to determine its agonist or antagonist properties at these receptors.

  • Cell-based assays to evaluate its effects on cell proliferation, apoptosis, and inflammation in relevant cell lines.

The experimental protocols and signaling pathways described for CCPA and HEA in this guide can serve as a foundational framework for initiating the pharmacological investigation of this compound. Future research is warranted to elucidate the specific biological profile of this purine nucleoside analog and determine its potential therapeutic applications.

References

In-depth Technical Guide on the Biological Activity of 2-Chloro-N6-(2-hydroxyethyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

To the Valued Researchers, Scientists, and Drug Development Professionals,

This technical guide serves as a comprehensive resource on the biological activity of the purine (B94841) nucleoside analog, 2-Chloro-N6-(2-hydroxyethyl)adenosine. While specific quantitative binding and functional data for this particular molecule are not extensively available in peer-reviewed literature, this document provides an overview of its classification and the biological activities of structurally related compounds. This allows for informed hypotheses regarding its potential pharmacological profile.

Introduction to this compound

This compound is classified as a purine nucleoside analog.[1] Such analogs are known for a wide range of biological activities, including antitumor effects, which often stem from their ability to interfere with DNA synthesis or induce apoptosis.[1] The structural modifications at the C2 and N6 positions of the adenosine (B11128) core are critical determinants of receptor affinity and efficacy at adenosine receptor subtypes (A1, A2A, A2B, and A3).

Insights from Structurally Related Compounds

To infer the potential biological activity of this compound, we can examine the well-characterized activities of compounds with similar structural features.

The Impact of the 2-Chloro Substitution

The presence of a chloro group at the C2 position of the adenosine scaffold generally influences the affinity and selectivity for adenosine receptor subtypes. Studies on various N6-substituted adenosines have shown that a 2-chloro substituent can increase the potency of these analogs as agonists at the A2A adenosine receptor.[2]

The Role of the N6-Substituent

The nature of the substituent at the N6 position is a key determinant of affinity and selectivity for adenosine receptors. For instance, N6-cyclopentyladenosine (CPA) is a selective agonist for the A1 adenosine receptor.[3] The related compound, 2-Chloro-N6-cyclopentyladenosine (CCPA) , exhibits even higher affinity and selectivity for the A1 receptor, demonstrating the synergistic effect of these substitutions.[3][4]

The N6-(2-hydroxyethyl)adenosine (HEA) moiety has been identified as a bioactive compound with anti-inflammatory and other therapeutic properties.[5][6][7][8]

Anticipated Biological Activity and Signaling Pathways

Based on the structure-activity relationships of related compounds, it is plausible that this compound interacts with adenosine receptors. Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels.[9][10]

  • A1 and A3 Receptor Activation: Typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[11]

  • A2A and A2B Receptor Activation: Typically couples to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.

The diagram below illustrates the general signaling pathway for Gs-coupled adenosine receptors.

Gs-Coupled Adenosine Receptor Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand 2-Chloro-N6- (2-hydroxyethyl)adenosine GPCR A2A/A2B Receptor Ligand->GPCR Binds G_Protein Gs Protein (α, β, γ subunits) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Gs-coupled adenosine receptor signaling pathway.

Experimental Protocols for Characterization

To elucidate the precise biological activity of this compound, a series of in vitro assays would be required. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the test compound for different adenosine receptor subtypes.

Objective: To measure the displacement of a radiolabeled ligand from adenosine receptors by this compound.

Materials:

  • Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

  • Radioligand specific for the receptor subtype (e.g., [3H]CCPA for A1, [3H]ZM241385 for A2A).

  • Test compound: this compound.

  • Non-specific binding control (e.g., a high concentration of a known antagonist like XAC).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail and vials.

  • Scintillation counter.

  • Glass fiber filters.

  • Cell harvester.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and either buffer (for total binding), non-specific control, or the test compound.

  • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from a concentration-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow Start Prepare Reagents (Membranes, Radioligand, Compound) Incubation Incubate Components in 96-well Plate Start->Incubation Filtration Rapid Filtration on Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 and Ki Calculation) Counting->Analysis

Caption: Workflow for a radioligand binding assay.

cAMP Accumulation Assay

This functional assay determines whether the compound acts as an agonist or antagonist at a specific adenosine receptor subtype and its potency (EC50 or IC50).

Objective: To measure the effect of this compound on intracellular cAMP levels in cells expressing a specific adenosine receptor subtype.

Materials:

  • Whole cells expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).

  • Test compound: this compound.

  • Forskolin (B1673556) (an adenylyl cyclase activator, used for studying Gi-coupled receptors).

  • A known agonist for the receptor (for antagonist studies).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Plate reader compatible with the chosen detection method.

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Pre-treat cells with a PDE inhibitor.

  • For Gs-coupled receptors (A2A, A2B):

    • Add serial dilutions of this compound.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • For Gi-coupled receptors (A1, A3):

    • Add serial dilutions of this compound.

    • Add a fixed concentration of forskolin to stimulate adenylyl cyclase.

    • Incubate for a specified time at 37°C.

  • Lyse the cells to release intracellular cAMP.

  • Measure cAMP levels using the chosen detection kit according to the manufacturer's instructions.

  • Generate concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

cAMP Accumulation Assay Workflow Start Seed Cells in 96-well Plate Pre_Treatment Pre-treat with PDE Inhibitor Start->Pre_Treatment Compound_Addition Add Test Compound (and Forskolin for Gi) Pre_Treatment->Compound_Addition Incubation Incubate at 37°C Compound_Addition->Incubation Cell_Lysis Lyse Cells Incubation->Cell_Lysis Detection Measure cAMP Levels (e.g., HTRF, AlphaScreen) Cell_Lysis->Detection Analysis Data Analysis (EC50 or IC50 Calculation) Detection->Analysis

Caption: Workflow for a cAMP accumulation assay.

Conclusion

While direct experimental data for this compound is currently limited, analysis of its structural components allows for the formulation of a hypothesis regarding its potential biological activity as a modulator of adenosine receptors. The 2-chloro substitution suggests a potential for enhanced A2A receptor agonism, while the N6-(2-hydroxyethyl) group's properties could influence overall affinity and selectivity. The experimental protocols detailed in this guide provide a clear path for the comprehensive characterization of this and other novel purine nucleoside analogs. Further research is warranted to fully elucidate the pharmacological profile of this compound and its potential therapeutic applications.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-N6-(2-hydroxyethyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-N6-(2-hydroxyethyl)adenosine, a purine (B94841) nucleoside analog of interest in pharmacological research. The document details available quantitative data, outlines relevant experimental methodologies, and visualizes key biological pathways and experimental workflows.

Physicochemical Properties

This compound is a modified nucleoside with potential applications in cancer research. A summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₁₂H₁₆ClN₅O₅[1]
Molecular Weight 345.74 g/mol [1]
Melting Point 184-185 °C[1]
Solubility Data for the specific solubility of this compound in common solvents such as DMSO, water, and ethanol (B145695) is not readily available in the reviewed literature. However, related adenosine (B11128) analogs are generally soluble in DMSO.
pKa The pKa value for this compound has not been experimentally determined in the available literature.

Biological Activity and Signaling Pathways

As a purine nucleoside analog, this compound is suggested to exhibit antitumor properties by interfering with nucleic acid synthesis and promoting programmed cell death (apoptosis)[2]. While the precise signaling pathways for this specific chloro-derivative have not been fully elucidated, the mechanisms of the closely related compound, N6-(2-hydroxyethyl)adenosine, have been studied. It is known to inhibit the NF-κB and TGF-β1/Smad signaling pathways, which are crucial in inflammatory responses and cell growth[3][4]. Furthermore, N6-(2-hydroxyethyl)adenosine has been shown to induce apoptosis in cancer cells through the endoplasmic reticulum (ER) stress pathway[5].

Postulated Signaling Pathway for Apoptosis Induction

The following diagram illustrates the potential mechanism of action for this compound, based on the known pathways of related purine nucleoside analogs.

Apoptosis_Induction_Pathway cluster_cell Cancer Cell Drug 2-Chloro-N6- (2-hydroxyethyl)adenosine DNA_Synth Inhibition of DNA Synthesis Drug->DNA_Synth ER_Stress Endoplasmic Reticulum Stress Drug->ER_Stress Caspase_Activation Caspase Activation ER_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Postulated apoptosis induction pathway.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are not available for this specific compound. However, standard methodologies for analogous compounds can be adapted.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound.

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the change in the UV-Vis absorbance spectrum of a compound as its ionization state changes with pH.

  • Preparation of Buffer Solutions: A series of buffer solutions with a range of known pH values are prepared.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Aliquots of the stock solution are added to each buffer solution to a final constant concentration.

  • UV-Vis Measurement: The UV-Vis absorbance spectrum of each sample is recorded over a relevant wavelength range.

  • Data Analysis: The absorbance values at a wavelength where the largest change is observed are plotted against the pH. The pKa is determined as the pH at which half of the compound is in its ionized form, which corresponds to the inflection point of the resulting sigmoidal curve.

Experimental and Analytical Workflows

Synthetic Workflow

A plausible synthetic route for this compound can be adapted from general methods for the synthesis of 2-chloro-N6-substituted adenosine derivatives[6].

Synthesis_Workflow Start 2,6-Dichloropurine Riboside Step1 Selective Substitution at C6 with 2-hydroxyethylamine Start->Step1 Product This compound Step1->Product Purification Purification (e.g., Column Chromatography) Product->Purification Characterization Characterization (NMR, Mass Spectrometry) Purification->Characterization

Caption: General synthetic workflow.

Analytical Workflow (HPLC Method)

High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis and quantification of purine nucleoside analogs.

HPLC_Analysis_Workflow Sample Sample Preparation (Dissolution in Mobile Phase) Injection Injection onto HPLC Column Sample->Injection Separation Isocratic or Gradient Elution (e.g., Acetonitrile/Water) Injection->Separation Detection UV Detection (e.g., at 260 nm) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification

Caption: HPLC analytical workflow.

References

Unraveling the Therapeutic Potential of Adenosine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Therapeutic Targets of 2-Chloro-N6-cyclopentyladenosine (CCPA) and N6-(2-hydroxyethyl)adenosine (HEA)

Introduction

The adenosine (B11128) signaling pathway plays a crucial role in a myriad of physiological processes, making it a prime target for therapeutic intervention. Adenosine analogs, synthetic or naturally derived molecules that mimic the action of endogenous adenosine, have been instrumental in dissecting these pathways and hold significant promise for the treatment of various diseases. This technical guide provides a comprehensive overview of the potential therapeutic targets of two prominent adenosine analogs: the highly selective A1 adenosine receptor agonist, 2-Chloro-N6-cyclopentyladenosine (CCPA), and the naturally occurring N6-(2-hydroxyethyl)adenosine (HEA), which exhibits broader modulatory effects on key signaling cascades.

It is important to clarify that the compound "2-Chloro-N6-(2-hydroxyethyl)adenosine" does not appear to be a recognized chemical entity in the scientific literature. It is likely a conflation of the names of the two distinct molecules that will be discussed herein. This guide will therefore address the therapeutic targets of CCPA and HEA separately, providing detailed data, experimental protocols, and pathway visualizations to facilitate a deeper understanding of their mechanisms of action.

Section 1: 2-Chloro-N6-cyclopentyladenosine (CCPA)

CCPA is a potent and highly selective agonist for the A1 adenosine receptor (A1AR).[1][2] Its chemical structure, characterized by a chlorine atom at the 2-position and a cyclopentyl group at the N6-position of the adenosine molecule, confers high affinity and remarkable selectivity for the A1AR over other adenosine receptor subtypes.[1] This specificity makes CCPA an invaluable tool for studying A1AR function and a lead compound for the development of A1AR-targeted therapeutics.

Primary Therapeutic Target: Adenosine A1 Receptor (A1AR)

The primary therapeutic target of CCPA is the A1 adenosine receptor, a G protein-coupled receptor (GPCR) that, upon activation, couples to inhibitory G proteins (Gi/o). This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Activation of A1ARs also leads to the activation of potassium channels and the inhibition of calcium channels, which collectively contribute to a reduction in cellular excitability.

Quantitative Data: Receptor Binding Affinity and Functional Potency of CCPA

The following tables summarize the quantitative data regarding the binding affinity (Ki) and functional potency (EC50/IC50) of CCPA for various adenosine receptor subtypes.

Table 1: Binding Affinity (Ki) of CCPA for Adenosine Receptor Subtypes

Receptor SubtypeSpeciesTissue/Cell LineRadioligandKi (nM)Reference
A1RatBrain Membranes[3H]PIA0.4[2]
A1HumanCHO Cells[3H]CCPA0.83[3]
A2ARatStriatal Membranes[3H]NECA3900[2]
A3HumanCHO Cells[3H]PSB-1138 (antagonist)[3]

Table 2: Functional Potency (EC50/IC50) of CCPA

AssayReceptorSpeciesTissue/Cell LineParameterValue (nM)Reference
Adenylyl Cyclase InhibitionA1RatFat Cell MembranesIC5033[2]
Adenylyl Cyclase StimulationA2HumanPlatelet MembranesEC503500[2]
Inhibition of cAMP ProductionA3HumanCHO CellsKB (antagonist)5.0[3]
Signaling Pathway

A1AR_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CCPA CCPA A1AR A1 Adenosine Receptor CCPA->A1AR Binds and Activates G_protein Gi/o Protein A1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Cellular Excitability PKA->Cellular_Response Leads to

Experimental Protocols

This protocol describes a method for determining the binding affinity of CCPA for the A1 adenosine receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Rat brain membranes (or other tissue/cell expressing A1AR)

  • [3H]PIA (radioligabeled A1AR agonist) or other suitable radioligand

  • CCPA (unlabeled competitor ligand)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in binding buffer to a specific protein concentration (e.g., 1 mg/mL).

  • Assay Setup: In a series of microcentrifuge tubes, add a constant amount of membrane protein, a fixed concentration of [3H]PIA, and varying concentrations of unlabeled CCPA. For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of a non-radiolabeled A1AR agonist (e.g., 10 µM R-PIA).

  • Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the CCPA concentration. Determine the IC50 value (the concentration of CCPA that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prep Prepare Rat Brain Membranes start->prep setup Set up Assay Tubes: - Membranes - [3H]PIA - Varying [CCPA] prep->setup incubate Incubate at 25°C for 60 min setup->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Section 2: N6-(2-hydroxyethyl)adenosine (HEA)

N6-(2-hydroxyethyl)adenosine (HEA) is a naturally occurring purine (B94841) nucleoside analog that has been isolated from Cordyceps cicadae.[4] Unlike the highly specific CCPA, HEA exhibits a broader range of biological activities, including anti-inflammatory, anti-fibrotic, antioxidant, and anti-tumor effects.[4][5][6] Its therapeutic potential appears to stem from its ability to modulate multiple intracellular signaling pathways rather than targeting a single receptor with high affinity.

Potential Therapeutic Targets and Modulated Pathways

The primary therapeutic targets of HEA are not single receptors but rather key signaling nodes within complex intracellular cascades. The main pathways identified to be modulated by HEA are:

  • NF-κB Signaling Pathway: HEA has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[4][5]

  • TGF-β1/Smad Signaling Pathway: HEA can suppress the TGF-β1/Smad pathway, which is critically involved in fibrosis.[4]

  • Endoplasmic Reticulum (ER) Stress Pathway: HEA has demonstrated protective effects against ER stress-induced cellular damage.[7][8]

Quantitative Data: Effects of HEA on Signaling Pathways

Quantitative data for HEA's direct binding to specific targets is limited. However, its functional effects on downstream signaling events have been quantified.

Table 3: Functional Effects of HEA on Inflammatory and Fibrotic Markers

Cell LineStimulusHEA ConcentrationMeasured ParameterEffectReference
RAW 264.7LPS5-20 µg/mLTNF-α, IL-1β expressionReduction[5]
RAW 264.7LPS5-20 µg/mLIL-10 secretionIncrease[5]
NRK-49FTGF-β15-20 µg/mLCollagen I, α-SMA, Fibronectin expressionReduction[5]
HK-2Diclofenac/Meloxicam20 µMROS productionAttenuation[7][8]
HK-2Diclofenac/Meloxicam20 µMGRP78, CHOP protein expressionReversal of increase[7]
Signaling Pathways

HEA_Signaling cluster_stimuli External Stimuli cluster_hea cluster_pathways Intracellular Signaling Pathways cluster_outcomes Cellular Outcomes LPS LPS NFkB NF-κB Pathway LPS->NFkB TGFB1 TGF-β1 TGFB_Smad TGF-β/Smad Pathway TGFB1->TGFB_Smad ER_Stressors ER Stressors (e.g., NSAIDs) ER_Stress ER Stress Pathway (GRP78/ATF6/PERK/IRE1α) ER_Stressors->ER_Stress HEA HEA HEA->NFkB Inhibits HEA->TGFB_Smad Inhibits HEA->ER_Stress Protects Against Inflammation Inflammation NFkB->Inflammation Fibrosis Fibrosis TGFB_Smad->Fibrosis Cell_Damage Cell Damage/ Apoptosis ER_Stress->Cell_Damage

Experimental Protocols

This protocol outlines a general method for assessing the effect of HEA on the NF-κB pathway by measuring the phosphorylation and degradation of IκBα and the nuclear translocation of p65.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • HEA

  • LPS (lipopolysaccharide) for stimulation

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Nuclear and cytoplasmic extraction kits

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-p65, anti-lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture RAW 264.7 cells to an appropriate confluency. Pre-treat the cells with various concentrations of HEA for a specific duration (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL) for a defined time (e.g., 30 minutes).

  • Protein Extraction:

    • For whole-cell lysates, wash the cells with ice-cold PBS and lyse with lysis buffer.

    • For nuclear and cytoplasmic fractions, use a commercial kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies against phospho-IκBα, total IκBα, and p65. For nuclear fractions, also probe for lamin B1 (nuclear marker) and for cytoplasmic fractions, β-actin (cytoplasmic marker) to ensure proper fractionation.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control (β-actin for whole-cell and cytoplasmic lysates, lamin B1 for nuclear lysates).

Western_Blot_Workflow start Start treat Cell Treatment: - HEA pre-treatment - LPS stimulation start->treat extract Protein Extraction: - Whole cell lysate or - Nuclear/Cytoplasmic fractionation treat->extract quantify Protein Quantification (BCA Assay) extract->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Blot Transfer to PVDF Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (p-IκBα, IκBα, p65) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Imaging and Densitometry Analysis detect->analyze end End analyze->end

Conclusion

This technical guide has delineated the potential therapeutic targets of two important adenosine analogs, 2-Chloro-N6-cyclopentyladenosine (CCPA) and N6-(2-hydroxyethyl)adenosine (HEA). CCPA's high affinity and selectivity for the A1 adenosine receptor make it a valuable tool for investigating A1AR-mediated processes and a promising scaffold for the development of targeted therapies for conditions such as cardiac arrhythmias and neuropathic pain. In contrast, HEA's broader mechanism of action, involving the modulation of the NF-κB, TGF-β1/Smad, and ER stress pathways, suggests its potential utility in complex multifactorial diseases like chronic inflammation, fibrosis, and cancer. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of these and other adenosine analogs. Future research should focus on elucidating the precise molecular interactions of HEA with its target pathways and on translating the preclinical findings for both compounds into clinical applications.

References

The Critical Role of 2-Chloro Substitution in Adenosine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128), a ubiquitous purine (B94841) nucleoside, plays a pivotal role in a vast array of physiological processes by activating four distinct G protein-coupled receptors: A₁, A₂A, A₂B, and A₃. The therapeutic potential of targeting these receptors for conditions ranging from cardiovascular and inflammatory diseases to neurological disorders has driven the development of synthetic adenosine analogs with enhanced affinity, selectivity, and metabolic stability. A key chemical modification in this endeavor has been the substitution of a chlorine atom at the 2-position of the adenine (B156593) ring. This in-depth technical guide explores the profound impact of this seemingly simple substitution on the pharmacological properties of adenosine analogs, providing a comprehensive resource for researchers and drug development professionals.

Impact on Receptor Binding Affinity and Selectivity

The introduction of a 2-chloro substituent significantly alters the binding characteristics of adenosine analogs, often leading to enhanced affinity and, most notably, a dramatic increase in selectivity for specific adenosine receptor subtypes.

One of the most well-documented examples is the A₁ receptor agonist, 2-chloro-N⁶-cyclopentyladenosine (CCPA). The 2-chloro group in CCPA enhances its affinity for the A₁ receptor compared to its non-chlorinated counterpart, N⁶-cyclopentyladenosine (CPA).[1] More strikingly, this substitution results in a remarkable increase in selectivity for the A₁ receptor over the A₂A receptor.[1][2] This high selectivity has established CCPA as a crucial pharmacological tool for elucidating the physiological functions of the A₁ receptor.

Similarly, in the context of A₂A receptor agonists, the 2-chloro substitution has been instrumental. For instance, while not a direct 2-chloro analog, the development of selective A₂A agonists like CGS-21680, which features a 2-substituted phenylamino (B1219803) group, highlights the importance of modifications at this position for achieving high A₂A affinity and selectivity.[3][4] While the direct effect of a 2-chloro group on A₂A agonists is less consistently documented as conferring high selectivity, it is a common feature in various adenosine receptor ligands and is known to influence the overall pharmacological profile.

The 2-chloro substitution can also influence the activity of adenosine analogs at A₃ receptors. Interestingly, while CCPA is a potent A₁ agonist, it has been shown to act as an antagonist at the human A₃ adenosine receptor.[5] This underscores the nuanced and receptor-subtype-dependent effects of this modification.

Quantitative Data Summary

The following tables summarize the quantitative data on the binding affinities and selectivity of key 2-chloro-substituted adenosine analogs compared to their non-substituted parent compounds.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Reference
N⁶-Cyclopentyladenosine (CPA)A₁0.8[1]
2-Chloro-N⁶-cyclopentyladenosine (CCPA) A₁ 0.4 [1]
N⁶-Cyclopentyladenosine (CPA)A₂A--
2-Chloro-N⁶-cyclopentyladenosine (CCPA) A₂A 3900 [1]
CompoundReceptor SubtypeSelectivity (A₂A Ki / A₁ Ki)Reference
N⁶-Cyclopentyladenosine (CPA)---
2-Chloro-N⁶-cyclopentyladenosine (CCPA) -~9750 [1]

Adenosine Receptor Signaling Pathways

The activation of adenosine receptors by agonists, including their 2-chloro-substituted analogs, initiates intracellular signaling cascades that mediate their physiological effects. These pathways are primarily modulated by the type of G protein to which the receptor couples.

A₁ and A₃ Receptor Signaling

The A₁ and A₃ receptors predominantly couple to inhibitory G proteins (Gαi/o).[6] Upon agonist binding, the G protein is activated, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] The Gβγ subunits can also directly modulate the activity of various effector proteins, including ion channels and phospholipase C (PLC).[7][8][9] Activation of PLC leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[10][11]

A1_A3_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 2-Chloro-A₁/A₃ Agonist Receptor A₁/A₃ Receptor Agonist->Receptor G_protein Gαi/o-βγ Receptor->G_protein activates G_alpha Gαi/o-GTP G_protein->G_alpha dissociates G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts PLC Phospholipase C (PLC) IP3 IP₃ PLC->IP3 produces DAG DAG PLC->DAG G_alpha->AC inhibits G_betagamma->PLC activates ATP ATP ATP->AC PKA PKA (inactive) cAMP->PKA activates PKA_active PKA (active) Cellular_Response_Inhibition Cellular Response (Inhibition) PKA_active->Cellular_Response_Inhibition PIP2 PIP₂ PIP2->PLC Ca Ca²⁺ (intracellular) IP3->Ca releases PKC PKC DAG->PKC activates Cellular_Response_Modulation Cellular Response (Modulation) Ca->Cellular_Response_Modulation PKC->Cellular_Response_Modulation

Caption: A₁ and A₃ Receptor Signaling Pathway.

A₂A and A₂B Receptor Signaling

In contrast, the A₂A and A₂B receptors couple to stimulatory G proteins (Gαs).[12][13] Agonist binding to these receptors leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[12][13] cAMP then activates protein kinase A (PKA) and the Exchange Protein Directly Activated by cAMP (Epac).[12][13] PKA and Epac phosphorylate a variety of downstream targets, leading to diverse cellular responses. The A₂B receptor can also couple to Gαq proteins, thereby activating the PLC pathway, similar to A₁ and A₃ receptors.[6][10]

A2A_A2B_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 2-Substituted-A₂A/A₂B Agonist Receptor A₂A/A₂B Receptor Agonist->Receptor G_protein Gαs-βγ Receptor->G_protein activates G_alpha Gαs-GTP G_protein->G_alpha dissociates G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_alpha->AC stimulates ATP ATP ATP->AC PKA PKA cAMP->PKA activates Epac Epac cAMP->Epac activates Cellular_Response_Stimulation Cellular Response (Stimulation) PKA->Cellular_Response_Stimulation Epac->Cellular_Response_Stimulation

Caption: A₂A and A₂B Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay (Filtration-Based)

This protocol is a generalized procedure for determining the binding affinity of 2-chloro-substituted adenosine analogs to their target receptors expressed in cell membranes.

Workflow Diagram:

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Cell Membranes Expressing Receptor Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and Test Compound Prepare_Membranes->Incubate Filter Rapid Filtration to Separate Bound and Free Radioligand Incubate->Filter Wash Wash Filters to Reduce Non-specific Binding Filter->Wash Count Quantify Radioactivity on Filters Wash->Count Analyze Data Analysis (IC₅₀ and Ki determination) Count->Analyze End End Analyze->End

Caption: Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

      • A fixed concentration of a suitable radioligand (e.g., [³H]CCPA for A₁ receptors).

      • Increasing concentrations of the unlabeled 2-chloro-substituted adenosine analog (the competitor).

      • Cell membrane preparation.

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled standard agonist or antagonist.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate (e.g., Whatman GF/C) using a cell harvester.[14][15]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[14][15]

  • Quantification and Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activity Assay

This assay measures the ability of 2-chloro-substituted adenosine analogs to stimulate or inhibit the production of cAMP.

Methodology:

  • Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

  • Adenylyl Cyclase Reaction:

    • In a reaction tube, combine the following:

      • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, pH 7.4).

      • An ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase).

      • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

      • The cell membrane preparation.

      • The 2-chloro-substituted adenosine analog at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate at 30-37°C for a defined period (e.g., 10-30 minutes).

    • Terminate the reaction by adding a stop solution (e.g., 0.5 M HCl or by boiling).

  • cAMP Quantification:

    • Centrifuge the terminated reaction mixture to pellet the protein.

    • Measure the amount of cAMP in the supernatant using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).[16][17][18]

    • Alternatively, if using [α-³²P]ATP as a substrate, the produced [³²P]cAMP can be separated by column chromatography and quantified by scintillation counting.

  • Data Analysis:

    • Plot the amount of cAMP produced as a function of the analog concentration.

    • For agonists, determine the EC₅₀ (concentration for half-maximal stimulation).

    • For antagonists, determine the IC₅₀ (concentration for half-maximal inhibition) in the presence of a known agonist.

Conclusion

The 2-chloro substitution is a powerful tool in the medicinal chemist's arsenal (B13267) for designing potent and selective adenosine receptor ligands. As demonstrated by the extensive research on compounds like CCPA, this modification can dramatically enhance A₁ receptor affinity and selectivity. Understanding the precise impact of this and other substitutions on receptor interaction and subsequent signaling is crucial for the rational design of novel therapeutics targeting the adenosinergic system. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers dedicated to advancing this exciting field of drug discovery.

References

foundational research on N6-substituted adenosine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Foundational Research on N6-Substituted Adenosine (B11128) Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine is an endogenous purine (B94841) nucleoside that modulates a wide array of physiological processes by activating four distinct G protein-coupled receptors (GPCRs): A₁, A₂ₐ, A₂ₑ, and A₃.[1] These receptors are distributed throughout the body and are involved in cardiovascular, central nervous system, inflammatory, and immune functions.[1][2] The therapeutic potential of targeting adenosine receptors has been a significant driver of research. However, the ubiquitous nature of adenosine and its rapid metabolic degradation pose challenges for its use as a therapeutic agent.

The has been pivotal in overcoming these challenges. Modification at the N6-position of the adenine (B156593) ring is a key strategy that not only prevents deamination by adenosine deaminase but also allows for the fine-tuning of affinity and selectivity for the different adenosine receptor subtypes.[3] This has led to the development of critical pharmacological tools and drug candidates with specific actions, ranging from A₁-selective agonists for cardioprotection to A₂ₐ antagonists for neurodegenerative diseases and A₃ agonists for inflammatory conditions.[3][4][5]

This technical guide provides a comprehensive overview of the core , covering their synthesis, the signaling pathways they modulate, structure-activity relationships, and the key experimental protocols used for their evaluation.

Synthesis of N6-Substituted Adenosine Derivatives

The most prevalent and foundational method for synthesizing N6-substituted adenosine derivatives is the nucleophilic aromatic substitution (SₙAr) reaction. This approach typically involves reacting a 6-halopurine precursor, most commonly 6-chloropurine (B14466) riboside, with an excess of the desired primary or secondary amine.[6] The reaction is often carried out in an alcohol solvent, and the presence of a base as an acid scavenger can drive the reaction to completion, resulting in high yields.[6] More recent methods also describe regioselective alkylation of protected adenosine derivatives under basic conditions or via Mitsunobu reaction with alcohols.[7]

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of N6-substituted adenosine derivatives from 6-chloropurine riboside.

cluster_synthesis General Synthesis of N6-Substituted Adenosine Derivatives Start 6-Chloropurine Riboside Reaction Nucleophilic Aromatic Substitution (SₙAr) Start->Reaction Amine Primary/Secondary Amine (R-NH₂) Amine->Reaction Product Crude N6-Substituted Adenosine Derivative Reaction->Product Solvent Solvent (e.g., Ethanol) + Base (Acid Acceptor) Solvent->Reaction Purification Purification (e.g., Chromatography) Product->Purification Final Pure N6-Substituted Adenosine Purification->Final cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular A1A3_R A₁ / A₃ Receptors Gi Gᵢ A1A3_R->Gi couples to A2A2B_R A₂ₐ / A₂ₑ Receptors Gs Gₛ A2A2B_R->Gs couples to AC Adenylyl Cyclase (AC) cAMP_down ↓ cAMP AC->cAMP_down cAMP_up ↑ cAMP AC->cAMP_up PLC Phospholipase C (PLC) IP3_DAG ↑ IP₃ + DAG PLC->IP3_DAG Agonist1 Agonist (e.g., N6-Derivative) Agonist1->A1A3_R Agonist2 Agonist (e.g., N6-Derivative) Agonist2->A2A2B_R Gi->AC inhibits Gi->PLC activates (βγ subunits) Gs->AC activates PKA PKA Activation cAMP_up->PKA Ca_PKC ↑ Ca²⁺ + PKC Activation IP3_DAG->Ca_PKC ATP1 ATP ATP2 ATP cluster_binding_assay Radioligand Binding Assay Workflow Prep Prepare Receptor Source (e.g., CHO/HEK293 cell membranes expressing target AR) Incubation Incubate Components Prep->Incubation Separation Separate Bound/Free Ligand (Rapid Filtration) Incubation->Separation Components 1. Receptor Membranes 2. Radioligand (e.g., [³H]CGS21680) 3. Test Compound (Varying Conc.) Components->Incubation Quantify Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantify Analysis Data Analysis (Competition Curve Fitting) Quantify->Analysis Result Determine IC₅₀ and Kᵢ values Analysis->Result

References

Methodological & Application

Application Notes and Protocols for 2-Chloro-N6-(2-hydroxyethyl)adenosine in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro applications of N6-(2-hydroxyethyl)adenosine (HEA), a purine (B94841) nucleoside analog with demonstrated anti-tumor, anti-inflammatory, and antioxidant properties. The protocols detailed below are based on established methodologies from peer-reviewed research and are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of HEA in various cell culture models.

Application Notes

N6-(2-hydroxyethyl)adenosine has been shown to exert cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis, endoplasmic reticulum (ER) stress, and autophagy.[1][2] It has also been noted for its anti-inflammatory effects by inhibiting signaling pathways such as NF-κB and TGF-β/Smad.[3][4][5]

Key Research Applications:

  • Oncology: Investigating the anti-proliferative and apoptotic effects on cancer cell lines, particularly gastric carcinoma.[1][2]

  • Inflammation: Studying the modulation of inflammatory responses in cell models of inflammation.[4][5]

  • Neuroprotection: Assessing its protective effects against oxidative stress in neuronal cells.[6]

  • Nephroprotection: Evaluating its potential to ameliorate drug-induced renal cell damage.[7][8]

Quantitative Data Summary

The following table summarizes the quantitative data from in vitro cell culture assays involving N6-(2-hydroxyethyl)adenosine.

Cell LineAssay TypeParameterValueReference
SGC-7901 (gastric carcinoma)CCK-8IC5086.66 µM[2]
AGS (gastric carcinoma)CCK-8IC5094.46 µM[2]
HK-2 (human proximal tubular cells)MTTNon-toxic up to100 µM[7][8]
RAW 264.7 (macrophage)ELISATNF-α, IL-1β reduction5-20 µg/mL[3]
NRK-49F (rat kidney fibroblast)Western BlotCollagen I, α-SMA, fibronectin reduction5-20 µg/mL[3]
PC12 (pheochromocytoma)Cell ViabilityProtective effect against H2O25-40 µM[6]

Experimental Protocols

Protocol 1: Cell Viability Assessment using CCK-8 Assay

This protocol is designed to determine the cytotoxic effects of N6-(2-hydroxyethyl)adenosine on cancer cells.

Materials:

  • N6-(2-hydroxyethyl)adenosine (HEA)

  • Gastric carcinoma cell lines (e.g., SGC-7901, AGS)

  • HEK293 cells (non-cancerous control)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SGC-7901, AGS, and HEK293 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of HEA in complete medium. The concentrations can range from 0 to 300 µM.[2] A positive control such as 5-fluorouracil (B62378) (5-FU) at 20 µg/mL can be included.[2]

  • Treatment Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of HEA or the positive control. Incubate the plates for 24, 48, or 72 hours.[2]

  • CCK-8 Assay: After the incubation period, add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plates for an additional 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. Plot the cell viability against the HEA concentration to determine the IC50 value.

Protocol 2: Apoptosis Analysis by Annexin V-FITC/PI Staining

This protocol is used to quantify the induction of apoptosis by N6-(2-hydroxyethyl)adenosine.

Materials:

  • N6-(2-hydroxyethyl)adenosine (HEA)

  • Gastric carcinoma cell lines (e.g., SGC-7901, AGS)

  • 6-well cell culture plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed SGC-7901 or AGS cells in 6-well plates and treat with varying concentrations of HEA (e.g., 0, 50, 100, 150 µM) for 48 hours.[2]

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Measurement of Intracellular Calcium (Ca²⁺) Levels

This protocol details the measurement of intracellular calcium levels, which can be indicative of ER stress.

Materials:

  • N6-(2-hydroxyethyl)adenosine (HEA)

  • SGC-7901 cells

  • Fluo-3 AM probe assay kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed SGC-7901 cells and treat with the desired concentrations of HEA for the specified time.

  • Cell Collection: Collect the treated cells.

  • Probe Loading: Incubate the cells with 5 µM Fluo-3 AM probe for 30 minutes at 37°C.[2]

  • Analysis: Analyze the changes in intracellular Ca²⁺ levels using a flow cytometer.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by N6-(2-hydroxyethyl)adenosine and the general workflow for in vitro cell culture assays.

HEA_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus HEA N6-(2-hydroxyethyl)adenosine TLR4 TLR4 HEA->TLR4 TGFb TGF-β/Smad Pathway HEA->TGFb ROS ROS Production HEA->ROS NFkB NF-κB Pathway TLR4->NFkB Pro_inflammatory Pro-inflammatory Cytokine Expression ↓ NFkB->Pro_inflammatory Mito_potential Mitochondrial Membrane Potential ↓ ROS->Mito_potential ER_Stress ER Stress ROS->ER_Stress Ca2_increase Intracellular Ca²⁺ ↑ Ca2_increase->ER_Stress Apoptosis Apoptosis Mito_potential->Apoptosis ER_Stress->Ca2_increase ER_Stress->Apoptosis Autophagy Autophagy ER_Stress->Autophagy

Caption: Signaling pathways modulated by N6-(2-hydroxyethyl)adenosine.

Experimental_Workflow cluster_assays In Vitro Assays start Start cell_culture Cell Culture (e.g., SGC-7901, AGS) start->cell_culture treatment Treatment with N6-(2-hydroxyethyl)adenosine cell_culture->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation viability Cell Viability (CCK-8/MTT) incubation->viability apoptosis Apoptosis (Annexin V/PI) incubation->apoptosis signaling Signaling Pathway Analysis (Western Blot, ELISA) incubation->signaling data_analysis Data Analysis (IC50, % Apoptosis, etc.) viability->data_analysis apoptosis->data_analysis signaling->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General workflow for in vitro cell culture assays.

Apoptosis_Induction_Pathway HEA N6-(2-hydroxyethyl)adenosine ROS ↑ Reactive Oxygen Species (ROS) HEA->ROS Mito_Potential ↓ Mitochondrial Membrane Potential ROS->Mito_Potential ER_Stress ↑ Endoplasmic Reticulum (ER) Stress ROS->ER_Stress Caspase_Activation Caspase Activation (Caspase-3, 8, 9, 12) Mito_Potential->Caspase_Activation ER_Stress->Caspase_Activation Autophagy Autophagy ER_Stress->Autophagy Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: HEA-induced apoptosis and autophagy pathway.

References

Application Notes and Protocols for 2-Chloro-N6-(2-hydroxyethyl)adenosine in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of 2-Chloro-N6-(2-hydroxyethyl)adenosine and its close analog, N6-(2-hydroxyethyl)adenosine (HEA), in various animal models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways and workflows to guide researchers in designing and executing their studies.

Introduction

This compound is a derivative of the endogenous nucleoside adenosine (B11128). Adenosine and its analogs are known to exert a wide range of physiological and pharmacological effects by interacting with adenosine receptors (A1, A2A, A2B, and A3). These receptors are G protein-coupled receptors that modulate various downstream signaling pathways, influencing processes such as inflammation, fibrosis, and apoptosis. N6-(2-hydroxyethyl)adenosine (HEA), a naturally occurring analog found in Cordyceps cicadae, has been identified as a Ca2+ antagonist and an anti-inflammatory agent[1][2]. The chlorinated form, this compound, is expected to exhibit modified potency and selectivity for adenosine receptor subtypes.

These compounds have shown therapeutic potential in preclinical studies for conditions such as renal disease and cancer. This document outlines the established in vivo models and protocols for investigating the efficacy and mechanisms of action of this compound and HEA.

In Vivo Applications and Animal Models

Renal Interstitial Fibrosis

Animal Model: Unilateral Ureteral Obstruction (UUO) in mice. This model is widely used to induce renal interstitial fibrosis, a common pathway for chronic kidney disease[3].

Compound: N6-(2-hydroxyethyl)adenosine (HEA)

Therapeutic Rationale: HEA has been shown to ameliorate renal interstitial fibrosis by preventing inflammation and the excessive accumulation of extracellular matrix[1][2]. It appears to exert its effects by suppressing the NF-κB and TGF-β1/Smad signaling pathways[1][2].

Diabetic Kidney Disease

Animal Model: Alloxan-induced diabetic rats. Alloxan (B1665706) is a chemical that selectively destroys insulin-producing pancreatic β-cells, leading to hyperglycemia and subsequent diabetic complications, including nephropathy.

Compound: N6-(2-hydroxyethyl)adenosine (HEA)

Therapeutic Rationale: HEA has demonstrated protective effects against diabetic kidney disease by alleviating oxidative stress and inflammation in the kidney tissues of diabetic rats[4].

Gastric Carcinoma

Animal Model: Gastric carcinoma nude mouse model (xenograft). Human gastric cancer cells are implanted into immunodeficient mice to study tumor growth and the efficacy of potential anticancer agents.

Compound: N6-(2-hydroxyethyl)adenosine (HEA)

Therapeutic Rationale: HEA has been shown to induce apoptosis in gastric carcinoma cells both in vitro and in vivo[5][6]. Its mechanism of action involves the induction of endoplasmic reticulum (ER) stress and autophagy[5][6].

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies using N6-(2-hydroxyethyl)adenosine (HEA).

Table 1: Dosage and Administration of HEA in a Mouse Model of Renal Interstitial Fibrosis (UUO)

ParameterDetailsReference
Animal Model Male C57BL/6 mice (20-25 g)[1][2]
Induction of Disease Unilateral Ureteral Obstruction (UUO)[1][2]
Compound N6-(2-hydroxyethyl)adenosine (HEA)[1][2]
Dosage 2.5, 5, and 7.5 mg/kg[1][2]
Administration Route Intraperitoneal (i.p.) injection[1][2]
Treatment Schedule Daily for 14 days, starting 24h before UUO[1][2]

Table 2: Effects of HEA on Inflammatory Cytokines in UUO Mouse Kidneys

CytokineUUO + Vehicle (pg/mg)UUO + HEA (7.5 mg/kg) (pg/mg)P-valueReference
TNF-α 604.4 ± 38.34176.81 ± 38.04< 0.01[1]
IL-6 57.61 ± 9.3617.22 ± 3.51< 0.01[1]
IL-1β 445.66 ± 98.7056.33 ± 16.18< 0.01[1]

Table 3: Dosage and Administration of HEA in a Rat Model of Diabetic Kidney Disease

ParameterDetailsReference
Animal Model Alloxan-induced diabetic rats[4]
Induction of Disease Single i.p. injection of alloxan monohydrate (150 mg/kg)[4]
Compound N6-(2-hydroxyethyl)adenosine (HEA)[4]
Treatment Schedule Treated for 6 weeks[4]

Table 4: Dosage and Administration of HEA in a Mouse Model of Gastric Carcinoma

ParameterDetailsReference
Animal Model Female BALB/c nude mice with SGC-7901 cell xenografts[5][6]
Induction of Disease Subcutaneous injection of 2 × 10^6 SGC-7901 cells[5][6]
Compound N6-(2-hydroxyethyl)adenosine (HEA)[5][6]
Dosage 75 mg/kg and 100 mg/kg[5][6]
Administration Route Intragastric administration[5][6]
Treatment Schedule Daily for 19 days[5][6]
Tumor Inhibition Rate 54.66% (75 mg/kg), 64.90% (100 mg/kg)[5][6]

Experimental Protocols

Protocol for Unilateral Ureteral Obstruction (UUO) Mouse Model

This protocol describes the surgical procedure to induce UUO in mice to study renal interstitial fibrosis[5][7][8].

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps, needle holders)

  • 4-0 or 5-0 silk suture

  • Sterile saline

  • Heating pad

  • Animal clippers

  • Antiseptic solution (e.g., povidone-iodine)

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic agent and confirm the depth of anesthesia by pedal withdrawal reflex.

  • Shave the fur from the left flank and disinfect the surgical area with an antiseptic solution.

  • Place the mouse on a heating pad to maintain body temperature.

  • Make a small flank incision (~1 cm) through the skin and abdominal muscles to expose the kidney.

  • Gently exteriorize the left kidney to visualize the ureter.

  • Isolate the ureter from the surrounding fat and connective tissue using fine forceps.

  • Ligate the ureter at two points (approximately 2-3 mm apart) in the upper third portion using 4-0 or 5-0 silk suture.

  • Cut the ureter between the two ligatures to ensure complete obstruction.

  • Reposition the kidney into the abdominal cavity.

  • Suture the muscle layer and close the skin incision with wound clips or sutures.

  • Administer post-operative analgesics as per institutional guidelines.

  • For sham-operated controls, perform the same procedure without ligating the ureter.

  • House the animals with free access to food and water and monitor their recovery.

Protocol for Alloxan-Induced Diabetes in Rats

This protocol details the induction of diabetes in rats using alloxan to model diabetic kidney disease[9][10][11].

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Alloxan monohydrate

  • Sterile 0.9% saline solution, chilled

  • Glucose meter and test strips

  • 5% glucose solution

Procedure:

  • Fast the rats for 12-16 hours with free access to water.

  • Prepare a fresh solution of alloxan monohydrate in cold sterile saline immediately before use. A common dose is 150 mg/kg body weight.

  • Administer the alloxan solution via a single intraperitoneal (i.p.) injection.

  • After the injection, provide the rats with a 5% glucose solution to drink for the next 24 hours to prevent fatal hypoglycemia.

  • After 24 hours, replace the glucose solution with regular drinking water.

  • Monitor blood glucose levels 48-72 hours after alloxan injection. Blood can be collected from the tail vein.

  • Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for the study.

  • Continue to monitor the health and blood glucose levels of the diabetic rats throughout the experiment.

Protocol for Gastric Cancer Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous gastric cancer xenograft model in nude mice[1][12][13][14][15].

Materials:

  • Female BALB/c nude mice (4-6 weeks old)

  • Human gastric cancer cell line (e.g., SGC-7901)

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel (optional)

  • Syringes and needles (27-gauge)

Procedure:

  • Culture the SGC-7901 cells in appropriate media until they reach 80-90% confluency.

  • Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or serum-free medium.

  • Count the cells and adjust the concentration to 2 x 10^7 cells/mL. For enhanced tumor take rate, cells can be mixed 1:1 with Matrigel.

  • Inject 100 µL of the cell suspension (2 x 10^6 cells) subcutaneously into the right flank of each nude mouse.

  • Monitor the mice for tumor growth. Tumor volume can be measured using calipers with the formula: Volume = (length × width^2) / 2.

  • Once the tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

  • Administer the test compound (e.g., HEA) and vehicle control according to the planned dosage and schedule.

  • Monitor tumor growth and the general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by N6-(2-hydroxyethyl)adenosine

HEA has been shown to modulate key signaling pathways involved in inflammation and fibrosis, particularly the NF-κB and TGF-β1/Smad pathways. It also induces apoptosis in cancer cells through the ER stress pathway.

HEA_Signaling_Pathways cluster_inflammation_fibrosis Inflammation & Fibrosis cluster_apoptosis Apoptosis in Cancer Cells HEA1 N6-(2-hydroxyethyl)adenosine (HEA) IKK IKK HEA1->IKK inhibits TGFbR TGF-β Receptor HEA1->TGFbR inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits p_NFkB p-NF-κB (active) Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) p_NFkB->Pro_inflammatory_Genes activates Smad23 Smad2/3 TGFbR->Smad23 activates p_Smad23 p-Smad2/3 Smad4 Smad4 p_Smad23->Smad4 binds Smad_complex Smad2/3/4 Complex Fibrotic_Genes Fibrotic Genes (Collagen I, α-SMA) Smad_complex->Fibrotic_Genes activates HEA2 N6-(2-hydroxyethyl)adenosine (HEA) ER_Stress Endoplasmic Reticulum (ER) Stress HEA2->ER_Stress induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR Caspase_Activation Caspase Activation (Caspase-12, -9, -3) UPR->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathways modulated by N6-(2-hydroxyethyl)adenosine (HEA).

Experimental Workflow for In Vivo Studies

The following diagram illustrates a general workflow for conducting in vivo studies with this compound or its analogs.

Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis and Reporting A Select Animal Model (e.g., UUO, Alloxan, Xenograft) B Determine Dosage and Administration Route A->B C Prepare Test Compound and Vehicle B->C D Acclimatize Animals E Induce Disease Model D->E F Randomize into Groups (Vehicle, Treatment) E->F G Administer Compound F->G H Monitor Animal Health and Disease Progression G->H I Collect Samples (Tissues, Blood) J Perform Analyses (Histology, PCR, ELISA, Western Blot) I->J K Statistical Analysis J->K L Data Interpretation and Reporting K->L

Caption: General experimental workflow for in vivo studies.

Conclusion

The available data suggest that N6-(2-hydroxyethyl)adenosine (HEA), a close analog of this compound, holds significant therapeutic promise in preclinical models of renal disease and cancer. The provided protocols and data serve as a valuable resource for researchers aiming to investigate the in vivo efficacy and mechanisms of these adenosine analogs. Further studies are warranted to fully elucidate the pharmacological profile of this compound and its potential for clinical translation. Researchers should carefully consider the specific adenosine receptor subtype selectivity and potency of the chlorinated versus non-chlorinated compound in their experimental design and interpretation of results.

References

Application Notes and Protocols for 2-Chloro-N6-(2-hydroxyethyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solubilization and use of 2-Chloro-N6-(2-hydroxyethyl)adenosine, a purine (B94841) nucleoside analog with potential applications in cancer research. The provided protocols are based on established laboratory practices for similar compounds due to the absence of a specific, published dissolution protocol for this particular molecule.

Compound Information

This compound is a purine nucleoside analog investigated for its antitumor properties. Its mechanism of action is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells.[1]

Solubility Data
CompoundSolventSolubility
2-Chloro-N6-cyclopentyladenosine (CCPA) DMSOup to 100 mM[2]
Ethanolup to 100 mM[2]
Methanol19.60-20.40 mg/mL
N6-(2-Hydroxyethyl)adenosine (HEA) DMSOSlightly Soluble[]
MethanolSlightly Soluble[]

Based on this data, Dimethyl Sulfoxide (DMSO) is recommended as the primary solvent for preparing a stock solution of this compound.

Experimental Protocols

Protocol for Dissolving this compound

This protocol describes the preparation of a high-concentration stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-warming: Allow the vial of this compound and the anhydrous DMSO to come to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of the compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilization (Optional): If required for your experiment, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol for In Vitro Cytotoxicity Assay

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on a cancer cell line using an MTT assay.

Materials:

  • Cancer cell line of interest (e.g., human gastric carcinoma SGC-7901 cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: After the incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the untreated control and plot the results to determine the IC₅₀ value.

Visualizations

Signaling Pathway of 2-Chloro-adenosine Analogs in Apoptosis Induction

G Proposed Signaling Pathway for Apoptosis Induction cluster_membrane Cell Membrane cluster_cytosol Cytosol Compound This compound Metabolism Intracellular Metabolism (Adenosine Kinase) Compound->Metabolism 2_Chloro_ATP 2-Chloro-ATP Metabolism->2_Chloro_ATP ATP_Depletion ATP Depletion 2_Chloro_ATP->ATP_Depletion Macromolecule_Inhibition Inhibition of DNA, RNA, and Protein Synthesis ATP_Depletion->Macromolecule_Inhibition Mitochondrion Mitochondrion ATP_Depletion->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation (e.g., Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanism of apoptosis induction.

Experimental Workflow for In Vitro Cytotoxicity Testing

G Experimental Workflow for Cytotoxicity Assay Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate for 24 hours Cell_Seeding->Incubation_24h Compound_Prep Prepare Serial Dilutions of Compound Incubation_24h->Compound_Prep Treatment Treat Cells with Compound Incubation_24h->Treatment Compound_Prep->Treatment Incubation_48h Incubate for 48 hours Treatment->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Solubilization Add Solubilization Buffer Incubation_4h->Solubilization Read_Absorbance Measure Absorbance at 570 nm Solubilization->Read_Absorbance Data_Analysis Calculate Cell Viability and IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining compound cytotoxicity.

References

Application Note: HPLC Analysis for Purity Determination of 2-Chloro-N6-(2-hydroxyethyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-N6-(2-hydroxyethyl)adenosine is a purine (B94841) nucleoside analog. Compounds of this class are of significant interest in biomedical research and drug development due to their potential therapeutic activities, including antitumor properties which may involve the inhibition of DNA synthesis and induction of apoptosis[1]. Accurate and reliable determination of the purity of such active pharmaceutical ingredients (APIs) is a critical requirement for research and quality control.

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of this compound. The described protocol is designed to provide high resolution and sensitivity for the separation of the main compound from potential impurities and degradation products.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of polar compounds like nucleoside analogs[2][3].

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium (B1175870) acetate (B1210297) (or other suitable buffer salt, HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid (optional, for pH adjustment)

2. Preparation of Mobile Phase and Solutions

  • Mobile Phase A: Prepare a 20 mM ammonium acetate buffer in water. Adjust the pH to 6.0 with formic acid, if necessary. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile.

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., a mixture of water and methanol) to obtain a stock solution of 1 mg/mL. From this, prepare a working standard solution of approximately 50 µg/mL by diluting with the initial mobile phase composition.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution to achieve a similar target concentration.

3. Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and can be optimized as needed:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 5% B; 5-25 min: 5% to 40% B; 25-30 min: 40% B; 30.1-35 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 260 nm[2][4]
Injection Volume 10 µL

4. Purity Calculation

The purity of the sample can be determined using the area normalization method with the following formula:

Data Presentation

Table 1: Hypothetical Purity Analysis Data for this compound Batches

This table presents example data that would be generated from the HPLC analysis of different batches of the compound.

Batch IDRetention Time (min)Peak Area (mAU*s)% AreaPurity (%)
Batch A 99.85
Impurity 14.5215000.05
Main Peak15.83299550099.85
Impurity 218.2130000.10
Batch B 99.52
Impurity 14.5128000.09
Main Peak15.85298560099.52
Impurity 218.2085000.28
Impurity 320.1033000.11

Mandatory Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_output Output prep_standard Prepare Standard Solution (1 mg/mL stock -> 50 µg/mL working) inject_sample Inject Sample/Standard (10 µL) prep_standard->inject_sample prep_sample Prepare Sample Solution (Target: 50 µg/mL) prep_sample->inject_sample prep_mobile_phase Prepare Mobile Phases (A: Buffered Aqueous, B: Organic) hplc_system HPLC System Setup (Column, Temp, Flow Rate) prep_mobile_phase->hplc_system hplc_system->inject_sample separation Chromatographic Separation (Gradient Elution) inject_sample->separation detection UV Detection (260 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity (% Area Normalization) integration->calculation report Final Purity Report calculation->report

Caption: Experimental workflow for HPLC purity analysis.

Purine_Analog_MoA cluster_cell Cancer Cell cluster_dna DNA Synthesis cluster_apoptosis Apoptosis Induction compound This compound (Purine Analog) transport Nucleoside Transporters compound->transport metabolism Intracellular Metabolism (Phosphorylation) transport->metabolism triphosphate Analog Triphosphate metabolism->triphosphate dna_poly DNA Polymerase triphosphate->dna_poly competes with natural dNTPs caspase Caspase Activation triphosphate->caspase triggers stress signals dna_synthesis DNA Chain Elongation dna_poly->dna_synthesis incorporation leads to chain termination apoptosis Programmed Cell Death caspase->apoptosis

References

Application Notes and Protocols for Studying A1 Adenosine Receptors using 2-Chloro-N6-cyclopentyladenosine (CCPA)

Author: BenchChem Technical Support Team. Date: December 2025

Note on Compound Name: The following information pertains to 2-Chloro-N6-cyclopentyladenosine (CCPA), a highly selective and potent A1 adenosine (B11128) receptor agonist. While the initial query mentioned "2-Chloro-N6-(2-hydroxyethyl)adenosine," the vast majority of published research for studying A1 adenosine receptors utilizes CCPA. It is a standard tool compound in this field of research.

These application notes provide an overview of the use of 2-Chloro-N6-cyclopentyladenosine (CCPA) as a selective agonist for the A1 adenosine receptor. This document is intended for researchers, scientists, and drug development professionals working on G protein-coupled receptors (GPCRs), specifically the A1 adenosine receptor.

Introduction

The A1 adenosine receptor is a G protein-coupled receptor that plays a crucial role in various physiological processes, including cardiovascular function, neuronal activity, and inflammation.[1][2] Agonism of the A1 receptor typically leads to the inhibition of adenylyl cyclase through its coupling to Gαi/o proteins, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] 2-Chloro-N6-cyclopentyladenosine (CCPA) is a potent and highly selective agonist for the A1 adenosine receptor, making it an invaluable tool for elucidating the receptor's function and for the development of novel therapeutics.[3][4][5]

Data Presentation

The following tables summarize the quantitative data for CCPA's binding affinity and functional potency at various adenosine receptor subtypes.

Table 1: Binding Affinity (Ki) of CCPA at Human Adenosine Receptors

Receptor SubtypeKi (nM)Reference
A10.8
A2A2300
A342

Table 2: Functional Activity (IC50/EC50) of CCPA

AssayCell/Tissue TypePotencyReference
Adenylate Cyclase InhibitionRat Fat Cell MembranesIC50 = 33 nM[3][4]
Adenylate Cyclase StimulationHuman Platelet MembranesEC50 = 3500 nM[3][4]
[3H]PIA Binding InhibitionRat Brain MembranesKi = 0.4 nM[3][4]
[3H]NECA Binding InhibitionRat Striatal MembranesKi = 3900 nM[3][4]

Signaling Pathway

Activation of the A1 adenosine receptor by an agonist like CCPA initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase. This leads to a reduction in intracellular cAMP levels and subsequent downstream effects.

A1_Signaling_Pathway cluster_membrane Cell Membrane A1R A1 Receptor Gi Gαi/o A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts CCPA CCPA CCPA->A1R Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

A1 Adenosine Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments involving CCPA are provided below.

1. Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the A1 adenosine receptor using [3H]DPCPX, a selective A1 antagonist radioligand.

Binding_Assay_Workflow Membrane Prepare Membranes (e.g., from HEK-293 cells expressing hA1R) Incubation Incubate Membranes with [3H]DPCPX and varying concentrations of CCPA Membrane->Incubation Separation Separate Bound and Free Radioligand (e.g., rapid filtration) Incubation->Separation Counting Quantify Bound Radioactivity (Scintillation Counting) Separation->Counting Analysis Data Analysis (Calculate Ki values) Counting->Analysis

Radioligand Binding Assay Workflow

Protocol:

  • Membrane Preparation: Prepare cell membranes from a source rich in A1 adenosine receptors, such as rat brain or a cell line stably expressing the human A1 receptor.[3][4]

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a microtiter plate, combine the cell membranes, [3H]DPCPX (at a concentration near its Kd), and varying concentrations of CCPA or the test compound.

  • Non-specific Binding: To determine non-specific binding, include a set of wells containing a high concentration of a non-labeled A1 antagonist (e.g., 10 µM DPCPX).

  • Incubation Conditions: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[6]

2. Functional Assay: cAMP Measurement

This protocol measures the ability of CCPA to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.

cAMP_Assay_Workflow Cell_Culture Culture Cells Expressing A1 Receptors (e.g., CHO-hA1R) Pre_incubation Pre-incubate Cells with PDE Inhibitor (e.g., IBMX) Cell_Culture->Pre_incubation Stimulation Stimulate Cells with Forskolin (B1673556) and varying concentrations of CCPA Pre_incubation->Stimulation Lysis Lyse Cells and Measure Intracellular cAMP (e.g., HTRF, ELISA) Stimulation->Lysis Analysis Data Analysis (Calculate IC50 values) Lysis->Analysis

cAMP Functional Assay Workflow

Protocol:

  • Cell Culture: Plate cells expressing the A1 adenosine receptor (e.g., CHO or HEK-293 cells) in a suitable multi-well plate and grow to confluency.

  • Pre-treatment: Wash the cells with serum-free media and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for a short period to prevent cAMP degradation.

  • Agonist and Stimulant Addition: Add varying concentrations of CCPA to the wells, followed by the addition of a fixed concentration of forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Plot the cAMP concentration as a function of the logarithm of the CCPA concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

2-Chloro-N6-cyclopentyladenosine (CCPA) is a cornerstone pharmacological tool for the investigation of the A1 adenosine receptor. Its high potency and selectivity allow for precise probing of A1 receptor function in a variety of in vitro and in vivo models. The protocols and data presented here provide a foundation for researchers to effectively utilize CCPA in their studies of A1 adenosine receptor pharmacology and signaling.

References

application of 2-Chloro-N6-(2-hydroxyethyl)adenosine in cancer research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of N6-(2-hydroxyethyl)adenosine (HEA), a naturally occurring adenosine (B11128) analog, in cancer research. While the initial topic specified 2-Chloro-N6-(2-hydroxyethyl)adenosine, publicly available research literature predominantly focuses on the anti-cancer properties of HEA. This document will therefore concentrate on HEA, a compound that has demonstrated significant potential as a chemotherapeutic agent, particularly in gastric carcinoma. HEA has been shown to exert cytotoxic effects on cancer cells by inducing apoptosis, endoplasmic reticulum (ER) stress, and autophagy.[1][2][3][4] These application notes are intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of HEA.

Mechanism of Action

N6-(2-hydroxyethyl)adenosine exhibits its anti-cancer effects through a multi-faceted mechanism that culminates in programmed cell death. The primary pathways involved are the induction of overwhelming endoplasmic reticulum (ER) stress and the triggering of autophagy-mediated apoptosis.[1][2][3][4] HEA treatment leads to an increase in reactive oxygen species (ROS) production and depolarization of the mitochondrial membrane potential.[1][2] This cellular stress activates the unfolded protein response (UPR), a key indicator of ER stress. Concurrently, HEA promotes the formation of autophagosomes, a hallmark of autophagy.[3] The interplay between ER stress and autophagy ultimately leads to caspase-dependent apoptosis in cancer cells.[1][2] While HEA is an adenosine analog, its direct interaction with specific adenosine receptors in the context of its anti-cancer activity is an area of ongoing investigation. Some studies in non-cancer contexts suggest potential interactions with adenosine receptors.[5]

Data Presentation

In Vitro Cytotoxicity of N6-(2-hydroxyethyl)adenosine

The cytotoxic effects of HEA have been evaluated in various cancer cell lines, with the most comprehensive data available for gastric carcinoma. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
SGC-7901Gastric Carcinoma4886.66[1][3]
AGSGastric Carcinoma4894.46[1][3]
HEK293Normal Embryonic Kidney48>250[3]

Note: The higher IC50 value in the non-cancerous HEK293 cell line suggests a degree of selectivity of HEA for cancer cells.[3]

In Vivo Tumor Growth Inhibition

In vivo studies using xenograft models have demonstrated the anti-tumor efficacy of HEA.

Animal ModelCancer Cell LineTreatmentDuration (days)Tumor Inhibition Rate (%)Reference
Nude MiceSGC-790175 mg/kg HEA (intragastric)1954.66[6]
Nude MiceSGC-7901100 mg/kg HEA (intragastric)1964.90[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of HEA on cancer cells.

Materials:

  • Cancer cell lines (e.g., SGC-7901, AGS)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • N6-(2-hydroxyethyl)adenosine (HEA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of HEA in culture medium at the desired concentrations (e.g., 0, 50, 75, 100, 150, 200, 250, 300 µM).

  • Remove the old medium from the wells and add 100 µL of the HEA-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve HEA, e.g., DMSO).

  • Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • After 4 hours, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7]

  • Incubate the plate overnight in the incubator.[7]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells after HEA treatment using flow cytometry.

Materials:

  • Cancer cell lines

  • HEA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with various concentrations of HEA for the desired time.

  • Harvest the cells by trypsinization and collect the cell suspension.

  • Wash the cells twice with cold PBS by centrifugation.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Western Blot Analysis for ER Stress Markers

This protocol is for detecting the expression of key proteins involved in the ER stress pathway.

Materials:

  • Cancer cell lines

  • HEA

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against ER stress markers (e.g., GRP78/BiP, IRE1α, PERK, ATF6, CHOP)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with HEA as described in previous protocols.

  • Lyse the cells with RIPA buffer and collect the protein lysate.

  • Determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.[1]

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor activity of HEA in a nude mouse model of gastric cancer.

Materials:

  • BALB/c nude mice (female, 4-6 weeks old)

  • SGC-7901 gastric cancer cells

  • Matrigel (optional)

  • HEA

  • Vehicle control (e.g., PBS)

  • 5-FU (positive control)

  • Calipers

Procedure:

  • Subcutaneously inject approximately 2 x 10⁶ SGC-7901 cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.[6]

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomly divide the mice into treatment groups (e.g., vehicle control, HEA 75 mg/kg, HEA 100 mg/kg, 5-FU 25 mg/kg).[1]

  • Administer the treatments as per the study design (e.g., daily intragastric gavage) for a specified period (e.g., 19 days).[6]

  • Measure the tumor volume with calipers every few days using the formula: Volume = (length x width²) / 2.

  • Monitor the body weight and general health of the mice throughout the experiment.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Weigh the tumors and calculate the tumor inhibition rate for each treatment group compared to the vehicle control.

Visualizations

HEA_Signaling_Pathway HEA N6-(2-hydroxyethyl)adenosine (HEA) ROS ↑ Reactive Oxygen Species (ROS) HEA->ROS Mito Mitochondrial Membrane Potential Depolarization HEA->Mito Autophagy Autophagy HEA->Autophagy ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress Mito->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Caspase Caspase Activation UPR->Caspase Autophagy->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathway of HEA-induced apoptosis in cancer cells.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Culture (e.g., SGC-7901, AGS) Treatment HEA Treatment (Varying Concentrations & Times) Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot (ER Stress & Autophagy Markers) Treatment->Western_Blot Xenograft Xenograft Model Establishment (Nude Mice) HEA_Admin HEA Administration (e.g., Intragastric) Xenograft->HEA_Admin Tumor_Growth Tumor Growth Monitoring Analysis Tumor Excision & Analysis Tumor_Growth->Analysis HEA_Admin->Tumor_Growth

Caption: Experimental workflow for evaluating HEA in cancer research.

References

Application Notes and Protocols for Adenosine Analogs in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Target Compound: The compound 2-Chloro-N6-(2-hydroxyethyl)adenosine is a recognized purine (B94841) nucleoside analog (CAS Number: 948298-76-8).[1] However, a comprehensive review of current scientific literature reveals a significant lack of published research on its specific applications, mechanisms of action, and established protocols within the field of neuroscience. Its characterization is primarily limited to its classification as a purine analog with potential antitumor activities.[1]

Given the limited availability of neuroscience-specific data for this compound, this document provides detailed application notes and protocols for two closely related, extensively studied adenosine (B11128) analogs with significant relevance to neuroscience research:

  • 2-Chloro-N6-cyclopentyladenosine (CCPA): A highly potent and selective A₁ adenosine receptor agonist.

  • N⁶-(2-hydroxyethyl)adenosine (HEA): A naturally occurring adenosine derivative with demonstrated neuroprotective properties.

These compounds are of significant interest to researchers, scientists, and drug development professionals in neuroscience.

2-Chloro-N6-cyclopentyladenosine (CCPA)

Application Notes:

2-Chloro-N6-cyclopentyladenosine (CCPA) is a potent and highly selective agonist for the A₁ adenosine receptor.[2][3][4][5][6] Its high affinity and selectivity make it an invaluable tool for investigating the physiological and pathophysiological roles of the A₁ receptor in the central nervous system. In neuroscience research, CCPA is frequently used to study synaptic transmission, neuroprotection, and animal models of neurological disorders such as epilepsy.[7][8] Activation of A₁ receptors by CCPA generally leads to inhibitory effects on neuronal activity, primarily through the presynaptic inhibition of neurotransmitter release.[8]

Quantitative Data:

ParameterValueSpecies/TissueReference
A₁ Receptor Binding Affinity (Kᵢ) 0.4 nMRat Brain Membranes[3][5]
1.3 nMRat Brain[4]
0.5 nMBovine Brain[4]
A₂ Receptor Binding Affinity (Kᵢ) 3900 nMRat Striatal Membranes[3][5]
A₁ vs A₂ₐ Receptor Selectivity ~10,000-foldRat[3][5]
500-920-foldRat/Bovine[4]
Functional Activity (IC₅₀) 33 nM (Adenylate Cyclase Inhibition)Rat Fat Cell Membranes[3][5]
Functional Activity (EC₅₀) 8.2 nM (Negative Chronotropic Activity)Rat Atria[4]
Anticonvulsant Activity (in vivo) 0.5 - 1.0 mg/kg (i.p.)Rat[7][8]

Signaling Pathway:

CCPA, as an A₁ adenosine receptor agonist, activates a G-protein coupled receptor (GPCR) of the Gᵢ/Gₒ family. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, A₁ receptor activation can modulate ion channel activity, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively lead to neuronal hyperpolarization and reduced neurotransmitter release.

CCPA_Signaling_Pathway CCPA CCPA A1R A₁ Receptor CCPA->A1R Binds and Activates G_protein Gᵢ/Gₒ Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel (GIRK) G_protein->K_channel Activates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converts to Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux Neurotransmitter ↓ Neurotransmitter Release Ca_influx->Neurotransmitter Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization

CCPA-mediated A₁ receptor signaling pathway.

Experimental Protocols:

1. In Vivo Model of Hippocampal Excitability in Rats [7][8]

  • Objective: To assess the anticonvulsant effects of CCPA on hippocampal afterdischarges (ADs).

  • Animals: Male rats of various ages (e.g., 12, 15, 18, 25, 45, and 60 days old).

  • Procedure:

    • Implant stimulation and recording electrodes into the dorsal hippocampus under anesthesia.

    • Allow for a post-operative recovery period.

    • Administer CCPA (0.5 or 1.0 mg/kg) or saline (control) via intraperitoneal (i.p.) injection.

    • 10 minutes post-injection, elicit hippocampal ADs by electrical stimulation (e.g., 2-second series of 1-ms biphasic pulses at 60 Hz with increasing intensity from 0.05-0.6 mA).

    • Record the AD threshold (minimum intensity to elicit an AD) and the duration of the AD.

    • Analyze the data to compare the effects of CCPA with the control group.

2. Radioligand Binding Assay for A₁ Receptor Affinity [3][5]

  • Objective: To determine the binding affinity of CCPA for the A₁ adenosine receptor.

  • Materials: Rat brain membranes, [³H]PIA (a radiolabeled A₁ agonist), CCPA, filtration apparatus.

  • Procedure:

    • Prepare rat brain membrane homogenates.

    • Incubate the membranes with a fixed concentration of [³H]PIA in the presence of varying concentrations of unlabeled CCPA.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using liquid scintillation counting.

    • Calculate the Kᵢ value for CCPA by analyzing the competition binding data using appropriate software (e.g., Prism).

Experimental_Workflow cluster_invivo In Vivo Hippocampal Excitability cluster_invitro In Vitro Radioligand Binding A1 Electrode Implantation in Hippocampus A2 CCPA/Saline Injection (i.p.) A1->A2 A3 Hippocampal Stimulation A2->A3 A4 Record Afterdischarge Threshold & Duration A3->A4 A5 Data Analysis A4->A5 B1 Prepare Rat Brain Membranes B2 Incubate Membranes with [³H]PIA and CCPA B1->B2 B3 Separate Bound/Free Ligand (Filtration) B2->B3 B4 Measure Radioactivity (Scintillation Counting) B3->B4 B5 Calculate Kᵢ Value B4->B5

Workflow for in vivo and in vitro CCPA experiments.

N⁶-(2-hydroxyethyl)adenosine (HEA)

Application Notes:

N⁶-(2-hydroxyethyl)adenosine (HEA) is a naturally occurring adenosine derivative found in various fungi, such as Cordyceps cicadae.[9][10] In neuroscience research, HEA is investigated for its neuroprotective, anti-inflammatory, and antioxidant properties.[11] Studies have shown its potential to attenuate oxidative stress-induced cell death in neuronal cell lines.[11] Its mechanism of action involves the modulation of multiple signaling pathways, including those related to inflammation (NF-κB) and endoplasmic reticulum (ER) stress.[9][10][12][13] While its direct receptor targets in the context of neuroprotection are still being fully elucidated, it is known to act as an anticonvulsant by activating the A₁ adenosine receptor.[]

Quantitative Data:

ParameterValueModel SystemReference
Neuroprotection (in vitro) 5-40 µMH₂O₂-induced oxidative damage in PC12 cells[11]
Anti-inflammatory (in vitro) 5-20 µg/mLLPS-stimulated RAW 264.7 cells
Anti-fibrosis (in vitro) 5-20 µg/mLTGF-β1-stimulated NRK-49F cells
Anti-inflammatory (in vivo) 2.5, 5, 7.5 mg/kg (i.p.)Unilateral ureteral obstruction in mice[9]
Cytotoxicity (CC₅₀) >100 µMHK-2 cells[10][12]

Signaling Pathway:

HEA exhibits neuroprotective effects by mitigating oxidative stress and inflammation. In response to stressors like H₂O₂, HEA can reduce the generation of reactive oxygen species (ROS), stabilize mitochondrial membrane potential, and decrease calcium overload. It also downregulates pro-inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4)-mediated activation of NF-κB, leading to reduced production of inflammatory cytokines like TNF-α and IL-1β.

HEA_Neuroprotection_Pathway cluster_cell Neuronal Cell Stressors Oxidative Stress (e.g., H₂O₂) ROS ROS Generation Stressors->ROS Mito Mitochondrial Dysfunction Stressors->Mito Ca_overload Ca²⁺ Overload Stressors->Ca_overload NFkB NF-κB Pathway Stressors->NFkB HEA HEA HEA->ROS Inhibits HEA->Mito Prevents HEA->Ca_overload Reduces HEA->NFkB Inhibits Apoptosis Apoptosis ROS->Apoptosis Mito->Apoptosis Ca_overload->Apoptosis Inflammation Inflammatory Cytokines (TNF-α, IL-1β) NFkB->Inflammation Inflammation->Apoptosis

Neuroprotective mechanisms of HEA against oxidative stress.

Experimental Protocols:

1. In Vitro Neuroprotection Assay against Oxidative Stress [11]

  • Objective: To evaluate the protective effect of HEA against hydrogen peroxide (H₂O₂)-induced oxidative damage in PC12 cells.

  • Cell Line: PC12 (rat pheochromocytoma) cells.

  • Procedure:

    • Culture PC12 cells in appropriate media.

    • Pre-treat the cells with varying concentrations of HEA (e.g., 5, 10, 20, 40 µM) for 24 hours.

    • Induce oxidative stress by exposing the cells to H₂O₂ (e.g., 100 µM) for an additional 12 hours.

    • Assess cell viability using an MTT assay.

    • Measure markers of oxidative stress and cell death, such as:

      • Lactate dehydrogenase (LDH) release in the culture medium.

      • Intracellular reactive oxygen species (ROS) generation using a fluorescent probe (e.g., DCFH-DA).

      • Mitochondrial membrane potential (MMP) using a fluorescent dye (e.g., JC-1).

      • Intracellular calcium levels.

    • Analyze the data to determine the dose-dependent protective effects of HEA.

2. In Vivo Anti-inflammatory Model [9]

  • Objective: To assess the anti-inflammatory effects of HEA in a mouse model of unilateral ureteral obstruction (UUO), which induces renal inflammation and fibrosis with relevance to neuroinflammation models.

  • Animals: Male C57BL/6 mice.

  • Procedure:

    • Administer HEA (e.g., 2.5, 5, or 7.5 mg/kg) or vehicle via intraperitoneal (i.p.) injection 24 hours before UUO surgery.

    • Induce UUO by ligating the left ureter.

    • Continue daily HEA or vehicle treatment for 14 days post-operatively.

    • At the end of the treatment period, sacrifice the animals and collect kidney tissue.

    • Analyze the tissue for markers of inflammation, such as:

      • Expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using qPCR, ELISA, or immunohistochemistry.

      • Activation of the NF-κB signaling pathway via Western blot analysis of key pathway proteins (e.g., phosphorylated p65).

    • Compare the results from HEA-treated groups with the UUO vehicle control group.

References

Application Notes and Protocols for N6-(2-hydroxyethyl)adenosine (HEA)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N6-(2-hydroxyethyl)adenosine (HEA), a purine (B94841) nucleoside analog isolated from Cordyceps cicadae, has garnered significant interest within the research community for its diverse pharmacological activities.[1][2] Possessing anti-inflammatory, antioxidant, anti-tumor, and antihyperglycemic properties, HEA is a compound with considerable therapeutic potential.[3] These application notes provide a comprehensive overview of the experimental dosages, protocols, and signaling pathways associated with HEA, intended to guide researchers and drug development professionals in their studies.

Mechanism of Action

HEA exerts its biological effects through the modulation of several key signaling pathways. It has been shown to inhibit the NF-κB and TGF-β1/Smad signaling pathways, which are crucial in inflammatory and fibrotic processes.[3][4][5] Additionally, HEA can attenuate endoplasmic reticulum (ER) stress by regulating the GRP78/ATF6/PERK/IRE1α/CHOP pathway.[1][6][7] Its antioxidant effects are mediated by increasing the activities of enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH).[3][8] In cancer cells, HEA can induce apoptosis and autophagy.[3][9]

Signaling Pathways

HEA_Signaling_Pathways

Experimental Data

The following tables summarize the experimental dosages of HEA used in various in vitro and in vivo studies.

Table 1: In Vitro Experimental Dosages of HEA

Cell LineApplicationConcentration RangeDurationKey Findings
HK-2 (Human Kidney Proximal Tubular Cells)Protection against NSAID-induced ER stress10–20 µM24 hAttenuated ROS production and ER stress markers.[1][6][7]
RAW 264.7 (Macrophage-like Cells)Anti-inflammatory effects5–20 µg/mL24 hReduced LPS-induced TNF-α and IL-1β expression.[3]
NRK-49F (Rat Kidney Interstitial Fibroblasts)Anti-fibrosis effects5–20 µg/mL24 hReduced TGF-β1-induced expression of collagen I, α-SMA, and fibronectin.[3]
SGC-7901 and AGS (Gastric Cancer Cells)Cytotoxicity0–300 µM24–72 hInduced ROS generation, apoptosis, and autophagy.[3]
PC12 (Pheochromocytoma Cells)Neuroprotection against oxidative stress5–40 µM24 h pre-treatmentIncreased cell viability and reduced oxidative stress markers induced by H2O2.[10]

Table 2: In Vivo Experimental Dosages of HEA

Animal ModelApplicationDosage RangeAdministration RouteDurationKey Findings
Alloxan-induced diabetic ratsAntihyperglycemic and kidney protection20–40 mg/kgIntraperitoneal (i.p.)6 weeksReduced blood glucose and kidney damage markers; increased antioxidant enzymes.[3][8]
SGC-7901 xenograft mouse modelAnti-tumor effect75–150 mg/kgOral (p.o.)19 daysReduced tumor volume and weight.[3]
Unilateral Ureteral Obstruction (UUO) miceAnti-renal interstitial fibrosis2.5, 5, and 7.5 mg/kgIntraperitoneal (i.p.)14 daysDecreased renal tubular injury and fibrosis.[4][5]
Plutella xylostella (Diamondback moth) larvaeInsecticidal activity1 mg/mLFeeding60 hExhibited lethal effects.[3][11][12]

Experimental Protocols

Below are detailed protocols for key experiments involving HEA.

Protocol 1: In Vitro NSAID-Induced ER Stress in HK-2 Cells

This protocol is adapted from studies investigating the protective effects of HEA against nonsteroidal anti-inflammatory drug (NSAID)-induced endoplasmic reticulum (ER) stress in human kidney proximal tubular cells (HK-2).[1][6][7]

1. Cell Culture:

  • Culture HK-2 cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

2. HEA Pre-treatment:

  • Seed HK-2 cells in appropriate culture plates and allow them to adhere overnight.

  • Pre-treat the cells with HEA at concentrations ranging from 10 to 20 µM for 24 hours.

3. NSAID Treatment:

  • Following HEA pre-treatment, add the NSAID of choice (e.g., diclofenac (B195802) at 200 µM or meloxicam (B1676189) at 400 µM) to the culture medium.

  • Co-incubate the cells with HEA and the NSAID for an additional 24 hours.

4. Endpoint Analysis:

  • Cell Viability: Assess cell viability using the MTT assay.

  • ROS Production: Measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe such as DCFH-DA.

  • Gene Expression Analysis: Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of ER stress-related genes (e.g., ATF6, PERK, IRE1α, CHOP).

  • Protein Expression Analysis: Perform Western blotting to determine the protein levels of ER stress markers such as GRP78 and CHOP.

ER_Stress_Workflow start Seed HK-2 Cells pretreatment Pre-treat with HEA (10-20 µM, 24h) start->pretreatment nsaid_treatment Add NSAID (e.g., Diclofenac 200 µM, 24h) pretreatment->nsaid_treatment analysis Endpoint Analysis nsaid_treatment->analysis viability MTT Assay analysis->viability ros ROS Measurement analysis->ros qpcr qRT-PCR analysis->qpcr western Western Blot analysis->western

Protocol 2: In Vivo Unilateral Ureteral Obstruction (UUO) Model

This protocol describes the induction of renal interstitial fibrosis in mice using the unilateral ureteral obstruction (UUO) model and treatment with HEA.[4][5]

1. Animal Model:

  • Use male C57BL/6 mice (20–25 g).

  • Acclimatize the animals for at least one week before the experiment.

2. Experimental Groups:

  • Sham group (vehicle treatment)

  • Sham + HEA group (e.g., 7.5 mg/kg HEA)

  • UUO group (vehicle treatment)

  • UUO + HEA groups (e.g., 2.5, 5, and 7.5 mg/kg HEA)

3. Surgical Procedure (UUO):

  • Anesthetize the mice.

  • Make a flank incision to expose the left kidney and ureter.

  • Ligate the left ureter at two points with 4-0 silk.

  • Close the incision in layers.

  • The sham operation involves the same procedure without ureteral ligation.

4. HEA Administration:

  • Administer HEA via intraperitoneal (i.p.) injection 24 hours before the UUO surgery.

  • Continue daily i.p. injections of HEA for 14 days post-operatively.

5. Sample Collection and Analysis:

  • At day 14, euthanize the mice and collect blood and kidney tissues.

  • Histology: Fix kidney tissues in 10% formalin, embed in paraffin, and stain with Hematoxylin & Eosin (H&E), Masson's trichrome, and Picrosirius Red to assess tissue injury and collagen deposition.

  • Biochemical Analysis: Measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.

  • Gene and Protein Expression: Homogenize kidney tissues to extract RNA and protein for qRT-PCR and Western blot analysis of inflammatory and fibrotic markers (e.g., TNF-α, IL-1β, TGF-β1, α-SMA, Collagen I).

UUO_Workflow start Acclimatize Mice grouping Randomize into Experimental Groups start->grouping hea_pre Administer HEA (i.p.) 24h before surgery grouping->hea_pre surgery Perform UUO or Sham Surgery hea_pre->surgery hea_post Continue daily HEA (i.p.) for 14 days surgery->hea_post collection Sample Collection (Blood, Kidneys) hea_post->collection analysis Histological & Biochemical Analysis collection->analysis

References

Preparation of Stock Solutions for 2-Chloro-N6-(2-hydroxyethyl)adenosine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the preparation of stock solutions of 2-Chloro-N6-(2-hydroxyethyl)adenosine, a purine (B94841) nucleoside analog. The information presented here is compiled from available data on structurally similar compounds and serves as a comprehensive resource for ensuring accurate and reproducible experimental results.

Data Presentation: Solubility and Storage

Quantitative data regarding the solubility and recommended storage of this compound and its related analogs are summarized below. It is crucial to note that the solubility of the target compound may vary slightly, and it is recommended to perform small-scale solubility tests before preparing large-volume stock solutions.

Compound NameSolventReported SolubilityRecommended Stock ConcentrationStorage Conditions
This compound DMSOSoluble (based on analogs)10 mM - 50 mM-20°C for short-term; -80°C for long-term
MethanolSlightly Soluble (based on analogs)Lower concentrations may be achievable-20°C for short-term; -80°C for long-term
WaterPoorly Soluble (expected)Not recommended for primary stockN/A
N6-(2-Hydroxyethyl)adenosineDMSOSolubleAs per experimental needAs per supplier
MethanolSlightly solubleAs per experimental needAs per supplier
2-Chloro-N6-cyclopentyladenosineMethanol19.60-20.40 mg/mL[1]Up to 50 mM2-8°C (as powder)[1]
DMSOTo 100 mM[2]Up to 100 mM4°C[2]
EthanolTo 100 mM[2]Up to 100 mM4°C[2]

Note: The stability of similar compounds like 2-chloroadenine (B193299) is pH-dependent, with increased stability at neutral and basic pH.[3][4] It is advisable to use neutral or slightly basic buffers for aqueous dilutions.

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol outlines the step-by-step procedure for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Before opening, bring the vial of this compound to room temperature to prevent condensation.

  • Weighing: Carefully weigh the desired amount of the compound using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight to be confirmed from the supplier, assume for calculation e.g., 315.7 g/mol ), weigh out 3.157 mg.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.

  • Dissolution: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes or vials. The volume of the aliquots should be based on the typical experimental requirements.

  • Storage: Store the aliquots at -20°C for short-term use (up to a few weeks) or at -80°C for long-term storage (months to years).

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling chemical compounds.

  • Perform all weighing and handling of the solid compound and concentrated stock solution in a well-ventilated chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for specific handling and safety information.

Visualizing the Workflow

The following diagram illustrates the key steps in the preparation of the stock solution.

Stock_Solution_Preparation cluster_preparation Preparation cluster_storage Storage & Use start Start weigh Weigh Compound start->weigh 1 add_solvent Add DMSO weigh->add_solvent 2 dissolve Vortex to Dissolve add_solvent->dissolve 3 aliquot Aliquot Solution dissolve->aliquot 4 store Store at -20°C/-80°C aliquot->store 5 use Ready for Experiment store->use 6

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for 2-Chloro-N6-(2-hydroxyethyl)adenosine in Anti-inflammatory Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N6-(2-hydroxyethyl)adenosine (HEA), a derivative of adenosine, has demonstrated significant anti-inflammatory properties in a variety of preclinical research settings.[1][2][3][4] Isolated from Cordyceps cicadae, a medicinal mushroom, HEA has been shown to modulate key inflammatory pathways, offering potential therapeutic applications for inflammatory conditions.[2][3] These application notes provide a comprehensive overview of the anti-inflammatory effects of HEA, detailed experimental protocols based on published studies, and visualizations of the underlying molecular mechanisms.

Mechanism of Action

HEA exerts its anti-inflammatory effects through multiple mechanisms:

  • Inhibition of NF-κB Signaling: HEA has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response by inhibiting the Toll-like receptor 4 (TLR4)-mediated nuclear factor-κB (NF-κB) signaling pathway.[3] This leads to a reduction in the production of pro-inflammatory cytokines.[2][3]

  • Modulation of TGF-β1/Smad Pathway: In models of renal interstitial fibrosis, HEA ameliorates inflammation by suppressing the transforming growth factor-β1 (TGF-β1)/Smad signaling pathway.[2][4]

  • Reduction of Endoplasmic Reticulum (ER) Stress: HEA protects against nonsteroidal anti-inflammatory drug (NSAID)-induced renal cell damage by attenuating ER stress. It achieves this by reducing the production of reactive oxygen species (ROS) and downregulating the expression of key ER stress markers such as GRP78 and CHOP.[1][5][6]

  • Antioxidant Effects: HEA has been observed to increase the activities of antioxidant enzymes, thereby reducing oxidative stress, a key component of the inflammatory process.[7]

Data Presentation

The following tables summarize the quantitative data from key anti-inflammatory studies involving HEA.

Table 1: In Vivo Effects of HEA on Renal Inflammation and Fibrosis in a Unilateral Ureteral Obstruction (UUO) Mouse Model [2]

ParameterControl (Sham)UUO + VehicleUUO + HEA (2.5 mg/kg)UUO + HEA (5 mg/kg)UUO + HEA (7.5 mg/kg)
Kidney Weight (mg) 263.33 ± 65.71763.33 ± 125.32--351.66 ± 92.43
Renal Tubular Injury Score 0.42 ± 0.343.67 ± 0.47--1.75 ± 0.80
TNF-α mRNA Expression (relative) Significantly LowerSignificantly ElevatedDose-dependent ReductionDose-dependent ReductionSignificantly Reduced
IL-6 mRNA Expression (relative) Significantly LowerSignificantly ElevatedDose-dependent ReductionDose-dependent ReductionSignificantly Reduced
IL-1β mRNA Expression (relative) Significantly LowerSignificantly ElevatedDose-dependent ReductionDose-dependent ReductionSignificantly Reduced
IL-10 mRNA Expression (relative) No Significant ChangeNo Significant Change--Increased

Table 2: In Vitro Effects of HEA on Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages [2]

TreatmentTNF-α LevelsIL-1β LevelsIL-10 Levels
Control BaselineBaselineBaseline
LPS (1 µg/ml) Significantly IncreasedSignificantly Increased-
LPS + HEA (5 µg/ml) Significantly DecreasedSignificantly Decreased-
LPS + HEA (10 µg/ml) Significantly DecreasedSignificantly Decreased-
LPS + HEA (20 µg/ml) Significantly DecreasedSignificantly Decreased-

Table 3: Protective Effects of HEA against NSAID-Induced ER Stress in Human Kidney (HK-2) Cells [1][6]

ConditionROS ProductionATF-6 Gene ExpressionPERK Gene ExpressionIRE1α Gene ExpressionCHOP Gene ExpressionIL-1β Gene ExpressionNF-κB Gene Expression
Control BaselineBaselineBaselineBaselineBaselineBaselineBaseline
Diclofenac (B195802) (200 µM) IncreasedIncreasedIncreasedIncreasedIncreasedIncreasedIncreased
Diclofenac + HEA (20 µM) Attenuated (p < 0.001)AttenuatedAttenuatedAttenuatedAttenuatedAttenuatedAttenuated
Meloxicam (B1676189) (400 µM) IncreasedIncreasedIncreasedIncreasedIncreasedIncreasedIncreased
Meloxicam + HEA (20 µM) Attenuated (p < 0.001)AttenuatedAttenuatedAttenuatedAttenuatedAttenuatedAttenuated

Experimental Protocols

Protocol 1: In Vivo Murine Model of Unilateral Ureteral Obstruction (UUO) to Assess Anti-inflammatory and Anti-fibrotic Effects of HEA [2][4]

1. Animal Model:

  • Use male C57BL/6 mice, 8-10 weeks old.
  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
  • Acclimatize mice for at least one week before the experiment.

2. Experimental Groups (n=6 per group):

  • Sham + Vehicle
  • Sham + HEA (7.5 mg/kg)
  • UUO + Vehicle
  • UUO + HEA (2.5 mg/kg)
  • UUO + HEA (5 mg/kg)
  • UUO + HEA (7.5 mg/kg)

3. Surgical Procedure (UUO):

  • Anesthetize mice with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
  • Make a flank incision to expose the left kidney and ureter.
  • Ligate the left ureter at two points using 4-0 silk suture.
  • For the sham group, expose the ureter but do not ligate it.
  • Close the incision in layers.

4. HEA Administration:

  • Dissolve HEA in a suitable vehicle (e.g., saline).
  • Administer HEA or vehicle via intraperitoneal injection 24 hours before surgery and daily for 14 days post-operatively.

5. Sample Collection and Analysis (Day 14):

  • Euthanize mice and collect blood samples via cardiac puncture for serum analysis.
  • Harvest the kidneys, weigh them, and fix one kidney in 10% formalin for histology and store the other at -80°C for molecular analysis.
  • Histology: Embed fixed kidneys in paraffin, section, and stain with Hematoxylin & Eosin (H&E) for injury assessment and Masson's trichrome or Picrosirius red for fibrosis evaluation.
  • Gene Expression Analysis (qRT-PCR): Isolate total RNA from kidney tissue, reverse transcribe to cDNA, and perform quantitative real-time PCR for inflammatory markers (e.g., TNF-α, IL-6, IL-1β, IL-10) and fibrotic markers (e.g., TGF-β1, α-SMA).
  • Protein Analysis (Western Blot/ELISA): Prepare kidney tissue lysates and perform Western blotting to analyze the expression of proteins in the NF-κB and TGF-β1/Smad pathways. Use ELISA to quantify cytokine levels in tissue homogenates.

Protocol 2: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages [2][3]

1. Cell Culture:

  • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

2. Experimental Treatment:

  • Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells/ml.
  • Allow cells to adhere overnight.
  • Pre-treat cells with varying concentrations of HEA (e.g., 5, 10, 20 µg/ml) for 1 hour.
  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/ml) for 24 hours.

3. Analysis of Inflammatory Mediators:

  • Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-1β using commercially available ELISA kits.
  • Nitric Oxide (NO) Measurement (Griess Assay): Measure the accumulation of nitrite (B80452) in the culture supernatant as an indicator of NO production using the Griess reagent.
  • Gene Expression Analysis (qRT-PCR): Lyse the cells to extract total RNA. Perform qRT-PCR to analyze the mRNA expression levels of inflammatory genes like Tnf, Il1b, and Nos2.
  • Western Blot Analysis: Prepare cell lysates to analyze the protein expression and phosphorylation status of key components of the NF-κB signaling pathway (e.g., p-IκBα, p-p65).

Protocol 3: Assessment of HEA's Protective Effect Against NSAID-Induced ER Stress in HK-2 Cells [1][5][6]

1. Cell Culture:

  • Culture human proximal tubular epithelial cells (HK-2) in a suitable medium (e.g., Keratinocyte-SFM with supplements) at 37°C in a humidified 5% CO2 incubator.

2. Cell Viability Assay (MTT):

  • Seed HK-2 cells in a 96-well plate.
  • Treat cells with a range of HEA concentrations (up to 100 µM) for 24 hours to determine its non-toxic concentration range using an MTT assay.

3. Experimental Treatment:

  • Seed HK-2 cells in appropriate culture plates.
  • Pre-treat the cells with a non-toxic concentration of HEA (e.g., 10-20 µM) for a specified duration.
  • Induce ER stress by treating the cells with NSAIDs such as diclofenac (200 µM) or meloxicam (400 µM) for 24 hours.

4. Analysis of ER Stress and Inflammation:

  • Reactive Oxygen Species (ROS) Measurement: Use a fluorescent probe like DCFH-DA to measure intracellular ROS production via flow cytometry or fluorescence microscopy.
  • Gene Expression Analysis (qRT-PCR): Extract total RNA and perform qRT-PCR to quantify the mRNA levels of ER stress markers (e.g., ATF6, PERK, IRE1α, CHOP) and inflammatory markers (IL1B, NFKB1).
  • Protein Expression Analysis (Western Blot): Prepare cell lysates and perform Western blotting to analyze the protein levels of key ER stress markers like GRP78 and CHOP.

Visualizations

HEA_Anti_inflammatory_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) HEA N6-(2-hydroxyethyl)adenosine (HEA) HEA->IKK Inhibition NFkB_n NF-κB NFkB_n->Pro_inflammatory_Genes ER_Stress_Pathway NSAIDs NSAIDs (e.g., Diclofenac) ROS ↑ Reactive Oxygen Species (ROS) NSAIDs->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress PERK PERK ER_Stress->PERK IRE1a IRE1α ER_Stress->IRE1a ATF6 ATF6 ER_Stress->ATF6 CHOP ↑ CHOP Expression PERK->CHOP IRE1a->CHOP ATF6->CHOP Inflammation_Apoptosis Inflammation & Apoptosis CHOP->Inflammation_Apoptosis HEA N6-(2-hydroxyethyl)adenosine (HEA) HEA->ROS Inhibition HEA->ER_Stress Inhibition Experimental_Workflow_In_Vivo start Start acclimatize Acclimatize Mice (C57BL/6, 8-10 weeks) start->acclimatize group Randomize into Experimental Groups acclimatize->group pre_treat Pre-treatment: HEA or Vehicle (IP) 24h before surgery group->pre_treat surgery Unilateral Ureteral Obstruction (UUO) Surgery pre_treat->surgery post_treat Daily Treatment: HEA or Vehicle (IP) for 14 days surgery->post_treat euthanize Euthanize and Collect Samples (Day 14) post_treat->euthanize analysis Analysis: - Histology (H&E, Masson's) - qRT-PCR (Cytokines) - Western Blot/ELISA euthanize->analysis end End analysis->end

References

Application Notes and Protocols for Measuring 2-Chloro-N6-(2-hydroxyethyl)adenosine Binding Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-N6-(2-hydroxyethyl)adenosine is a purine (B94841) nucleoside analog.[1] Purine nucleoside analogs are recognized for their extensive antitumor properties, particularly against indolent lymphoid malignancies, through mechanisms such as the inhibition of DNA synthesis and induction of apoptosis.[1] Understanding the binding kinetics of this compound to its biological targets, which may include adenosine (B11128) receptors and protein kinases, is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This document provides detailed application notes and protocols for several key techniques used to measure the binding kinetics of small molecules like this compound.

Application Note 1: Radioligand Binding Assays

Radioligand binding assays are a traditional and robust method for quantifying the interaction between a ligand and its receptor.[2] These assays can be performed in a variety of formats, including saturation binding to determine the affinity (Kd) and density (Bmax) of a radioligand, and competition binding to determine the affinity (Ki) of an unlabeled compound.

Experimental Protocol: Competition Radioligand Binding Assay

This protocol is adapted for determining the binding affinity of an unlabeled test compound, such as this compound, by measuring its ability to compete with a known radioligand for binding to a target receptor (e.g., adenosine receptors).

Materials:

  • Target Receptor: Membrane preparations from cells or tissues expressing the receptor of interest (e.g., CHO or HEK293 cells expressing a specific adenosine receptor subtype).[3]

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor (e.g., [³H]CGS21680 for the A2A adenosine receptor).[3]

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known unlabeled ligand (e.g., 10 µM NECA).[3]

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[4]

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: A 96-well harvester with glass fiber filters (e.g., GF/C).[5]

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and centrifuge again. Finally, resuspend the washed membrane pellet in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).[5]

  • Assay Setup: In a 96-well plate, set up the following reactions in a final volume of 200-250 µL:[3][5]

    • Total Binding: Membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the non-specific binding control.

    • Competition Binding: Membrane preparation, radioligand, and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[3][4][5]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[5]

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Data Presentation

CompoundTarget ReceptorRadioligandKi (nM)
2-Chloro-N6-cyclopentyladenosine (CCPA)A1 Adenosine Receptor[³H]PIA0.4[6]
CGS 21680A2A Adenosine Receptor[³H]CGS2168055[7]
NECAA2A Adenosine Receptor[³H]NECA28[7]

This table presents example data for known adenosine receptor ligands to illustrate typical results from such an assay.

Experimental Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane Membrane Preparation Incubation Incubate Components: Membranes, Radioligand, Test Compound/Controls Membrane->Incubation Reagents Prepare Radioligand, Test Compound, Controls Reagents->Incubation Filtration Vacuum Filtration (Separates Bound/Free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 and Ki values Counting->Analysis

Caption: Workflow for a competition radioligand binding assay.

Application Note 2: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[8] It is a powerful tool for determining the kinetics (association rate constant, kon, and dissociation rate constant, koff) and affinity (KD) of a small molecule binding to a protein target.[8][9]

Experimental Protocol: Small Molecule-Kinase Interaction using SPR

This protocol describes the general steps for analyzing the binding of an inhibitor like this compound to a protein kinase.

Materials:

  • SPR Instrument: (e.g., Biacore, ProteOn).

  • Sensor Chip: A sensor chip suitable for protein immobilization (e.g., CM5, NTA).

  • Target Protein: Purified protein kinase.

  • Analyte: this compound dissolved in running buffer.

  • Immobilization Buffers: e.g., 10 mM sodium acetate (B1210297) at various pH values.[10]

  • Running Buffer: A buffer that minimizes non-specific binding (e.g., HBS-EP+).

  • Regeneration Solution: A solution to remove bound analyte without damaging the immobilized protein (e.g., low pH glycine).

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor surface with running buffer.

    • Activate the surface (e.g., with EDC/NHS for amine coupling).

    • Inject the purified protein kinase over the activated surface to achieve the desired immobilization level. It is often crucial to optimize the pH of the immobilization buffer to ensure the protein remains active.[10]

    • Deactivate any remaining active groups on the surface.

  • Kinetic Analysis:

    • Inject a series of concentrations of the analyte (this compound) over the immobilized protein surface. Each injection cycle consists of:

      • Association Phase: Analyte flows over the surface, and binding is monitored as an increase in the SPR signal (Response Units, RU).

      • Dissociation Phase: Running buffer flows over the surface, and the dissociation of the analyte is monitored as a decrease in the SPR signal.

    • Include a zero-concentration (buffer only) injection for double referencing.

  • Regeneration: After each analyte injection cycle, inject the regeneration solution to remove all bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference surface signal and the buffer injection signal from the raw data.

    • Globally fit the association and dissociation curves from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • The fitting will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[11]

Data Presentation

AnalyteTarget Proteinkon (M⁻¹s⁻¹)koff (s⁻¹)KD (nM)
Compound XKinase A1.5 x 10⁵3.0 x 10⁻³20
Compound YKinase A5.0 x 10⁴5.0 x 10⁻⁴10
Compound ZKinase B2.0 x 10⁶1.0 x 10⁻²5

This table presents hypothetical data to illustrate the kinetic parameters obtained from an SPR experiment.

Experimental Workflow

SPR_Workflow cluster_setup Setup cluster_run Kinetic Measurement Cycle (Repeat for each concentration) cluster_analysis Analysis Immobilize Immobilize Target Protein on Sensor Chip Association Inject Analyte (Association) Immobilize->Association Dissociation Inject Buffer (Dissociation) Association->Dissociation Regeneration Regenerate Surface Dissociation->Regeneration FitData Fit Sensorgrams to Binding Model Dissociation->FitData Regeneration->Association Next Cycle GetRates Determine kon, koff, KD FitData->GetRates

Caption: General workflow for an SPR binding kinetics experiment.

Application Note 3: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[12] It is considered the gold standard for characterizing binding interactions as it provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) in a single experiment.[13][14]

Experimental Protocol: ITC Measurement

Materials:

  • ITC Instrument: (e.g., MicroCal).

  • Macromolecule: Purified target protein (e.g., kinase or receptor) in a well-defined buffer.

  • Ligand: this compound dissolved in the exact same buffer as the macromolecule.

  • Degassing Station.

Procedure:

  • Sample Preparation:

    • Prepare the protein and ligand solutions in the same, well-dialyzed buffer to minimize heats of dilution.

    • Accurately determine the concentrations of both the protein and the ligand.

    • Thoroughly degas both solutions immediately before the experiment to prevent air bubbles.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).[15]

    • Load the protein solution into the sample cell.

    • Load the ligand solution into the injection syringe.

    • Place the reference cell with buffer or water.[14]

  • Titration:

    • Perform an initial small injection to account for diffusion across the syringe tip, which is typically discarded from the data analysis.

    • Carry out a series of small, precisely controlled injections of the ligand into the sample cell containing the protein.

    • The instrument measures the heat change after each injection. As the protein becomes saturated with the ligand, the heat change per injection decreases.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model).

    • The fit provides the stoichiometry (n), the binding constant (KA, from which KD = 1/KA is calculated), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnKA = ΔH - TΔS.[14]

Data Presentation

LigandMacromoleculeKD (µM)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
ATPAptamer1.22.1-5.5-2.5
ADPAptamer3.61.9-4.8-2.6
AMPAptamer151.8-3.9-2.7

This table shows example thermodynamic data for the binding of various adenine-type ligands to a DNA aptamer, as determined by ITC.[16]

Experimental Workflow

ITC_Workflow cluster_prep Preparation cluster_run Titration cluster_analysis Analysis PrepSamples Prepare & Degas Protein and Ligand in Matched Buffer Load Load Protein to Cell, Ligand to Syringe PrepSamples->Load Titrate Inject Ligand into Protein Solution Load->Titrate Measure Measure Heat Change After Each Injection Titrate->Measure Plot Plot Heat vs. Molar Ratio Measure->Plot Fit Fit Isotherm to Binding Model Plot->Fit Determine Determine KD, n, ΔH, ΔS Fit->Determine

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Application Note 4: Functional Assays for Kinase Activity

For compounds targeting kinases, binding kinetics can be indirectly assessed through functional assays that measure enzyme activity. The Kinase-Glo® and ADP-Glo™ assays are homogeneous, luminescent assays that quantify kinase activity by measuring the amount of ATP remaining (Kinase-Glo) or ADP produced (ADP-Glo) after the kinase reaction.[17][18]

Experimental Protocol: Kinase-Glo® Luminescent Kinase Assay

This protocol measures the inhibitory effect of a compound like this compound on a specific kinase.

Materials:

  • Kinase: Purified, active protein kinase.

  • Kinase Substrate: A specific peptide or protein substrate for the kinase.

  • ATP: At a concentration near the Km for the kinase.

  • Test Compound: this compound.

  • Kinase-Glo® Reagent: (Promega).

  • Assay Plates: White, opaque 96- or 384-well plates.

  • Luminometer.

Procedure:

  • Kinase Reaction Setup: In a white multiwell plate, add the following components:

    • Kinase reaction buffer.

    • Kinase enzyme.

    • Kinase substrate.

    • Varying concentrations of the test compound.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 30-60 minutes). The reaction time should be optimized to ensure linear product formation and substrate consumption of <10%.

  • Detection:

    • Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well.[17]

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[17]

  • Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is inversely proportional to the kinase activity, as the reagent measures the amount of ATP remaining.[19]

  • Data Analysis:

    • Plot the luminescent signal against the log concentration of the inhibitor.

    • Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to reduce kinase activity by 50%.

Data Presentation

InhibitorTarget KinaseIC50 (nM)
StaurosporinePKA15
H-89PKA48
StaurosporinePKC2.7

This table shows example IC50 values for known kinase inhibitors, illustrating typical data obtained from a Kinase-Glo assay.

Assay Principle Diagram

KinaseGlo_Principle cluster_reaction Kinase Reaction cluster_detection Luminescent Detection Kinase Kinase Substrate Substrate + ATP Product Phospho-Substrate + ADP + Unused ATP Substrate->Product Kinase Activity ATP_rem Unused ATP Inhibitor Inhibitor (e.g., Test Compound) Inhibitor->Kinase Light Light Signal ATP_rem->Light Catalyzes Luciferase Luciferase + Luciferin (Kinase-Glo Reagent)

Caption: Principle of the Kinase-Glo assay.

Relevant Signaling Pathway

Adenosine Receptor Signaling

This compound, as an adenosine analog, likely interacts with adenosine receptors (A1, A2A, A2B, A3), which are G protein-coupled receptors (GPCRs). The diagram below illustrates the canonical signaling pathway for the A1 and A2A receptor subtypes.

Adenosine_Signaling cluster_membrane Cell Membrane cluster_ligand cluster_downstream A1R A1 Receptor Gi Gαi A1R->Gi Activates A2AR A2A Receptor Gs Gαs A2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Adenosine Adenosine Analog (e.g., Test Compound) Adenosine->A1R Adenosine->A2AR Gi->AC Inhibits Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Simplified signaling pathways for A1 and A2A adenosine receptors.

References

Application Notes & Protocols for Inducing Apoptosis with 2-Chloro-N6-(2-hydroxyethyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N6-(2-hydroxyethyl)adenosine (CHEA) is a synthetic adenosine (B11128) analogue that has demonstrated potential as an inducer of apoptosis in various cell lines. Its efficacy in promoting programmed cell death makes it a compound of interest for cancer research and therapeutic development. These application notes provide a comprehensive overview of the mechanisms, protocols, and quantitative data associated with the use of CHEA and its closely related analogues, N6-(2-hydroxyethyl)adenosine (HEA) and 2-chloroadenosine (B27285) (2-CAdo), in inducing apoptosis. Due to the limited availability of data specifically for CHEA, information from these related compounds is utilized to provide a thorough understanding of its potential applications and mechanisms of action.

Mechanism of Action

CHEA and its analogues induce apoptosis through a multi-faceted mechanism primarily involving the intrinsic (mitochondrial) and endoplasmic reticulum (ER) stress pathways. The key molecular events are summarized below:

  • Induction of ER Stress: Treatment with these compounds can lead to the accumulation of unfolded proteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR). This results in the upregulation of pro-apoptotic proteins such as ATF-4, CHOP, and GRP78, and the activation of caspase-12.[1][2]

  • Mitochondrial Pathway Activation: The apoptotic signal converges on the mitochondria, leading to the depolarization of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[1][3] This process is regulated by the Bcl-2 family of proteins, with an observed upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[3]

  • Caspase Cascade Activation: The release of cytochrome c initiates the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase.[3] This leads to the activation of executioner caspases, including caspase-3, -8, and -12.[1][3] Activated caspase-3 is responsible for the cleavage of cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[3][4]

  • Role of Intracellular Metabolism: For 2-chloro-adenosine analogues, intracellular metabolism is crucial for their apoptotic activity. These compounds are converted into their triphosphate analogues (e.g., 2-chloroATP), which can lead to a decrease in intracellular ATP concentration and inhibition of macromolecular synthesis, contributing to cell death.[4]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of HEA on various cell lines. This data can serve as a reference for designing experiments with CHEA.

Table 1: Cytotoxicity of N6-(2-hydroxyethyl)adenosine (HEA) in Cancer Cell Lines

Cell LineCompoundIC50 Value (µM)Treatment Duration (hours)Assay
SGC-7901 (Gastric Carcinoma)HEA86.6648CCK-8
AGS (Gastric Carcinoma)HEA94.4648CCK-8

Data extracted from a study on gastric carcinoma cells.[3]

Table 2: Apoptosis Induction by N6-(2-hydroxyethyl)adenosine (HEA) in Gastric Carcinoma Cell Lines after 48 hours

Cell LineHEA Concentration (µM)Percentage of Apoptotic Cells (%)
SGC-7901 0 (Control)5.22 ± 0.07
507.17 ± 0.20
10019.58 ± 0.79
15082.51 ± 6.09
AGS 0 (Control)7.26 ± 0.89
508.59 ± 0.76
10016.73 ± 2.15
15065.54 ± 11.89

Data represents the total percentage of early and late apoptotic cells as determined by Annexin V-FITC/PI staining.[3]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using CCK-8 Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of CHEA.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound (CHEA)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare a series of dilutions of CHEA in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the CHEA dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve CHEA).

  • Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the quantification of apoptotic and necrotic cells.

Materials:

  • Target cell line

  • 6-well plates

  • Complete cell culture medium

  • CHEA

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to about 70-80% confluency.

  • Treat the cells with various concentrations of CHEA for the desired duration.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptotic proteins.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-cytochrome c)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the cell pellets in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Visualizations

Signaling Pathway of CHEA-Induced Apoptosis

CHEA_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm CHEA This compound (CHEA) Bax Bax CHEA->Bax Upregulates Bcl2 Bcl-2 CHEA->Bcl2 Downregulates ER_Stress ER Stress CHEA->ER_Stress Induces ER Endoplasmic Reticulum Mito Mitochondrion CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9_pro Pro-Caspase-9 Casp9_pro->Apoptosome Casp9_active Caspase-9 Casp3_pro Pro-Caspase-3 Casp9_active->Casp3_pro Casp3_active Caspase-3 Casp3_pro->Casp3_active Cleavage PARP PARP Casp3_active->PARP Cleavage Apoptosis Apoptosis PARP->Apoptosis Bax->Mito Promotes permeabilization Bcl2->Mito Inhibits permeabilization CytC->Apaf1 Apoptosome->Casp9_active Activation Casp12_pro Pro-Caspase-12 ER_Stress->Casp12_pro Casp12_active Caspase-12 Casp12_pro->Casp12_active Activation Casp12_active->Casp3_pro

Caption: Signaling pathway of CHEA-induced apoptosis.

Experimental Workflow for Studying CHEA-Induced Apoptosis

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Apoptosis Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Cell_Culture 1. Cell Culture (e.g., SGC-7901, AGS) CHEA_Treatment 2. CHEA Treatment (Varying concentrations and durations) Cell_Culture->CHEA_Treatment Cytotoxicity 3a. Cytotoxicity Assay (e.g., CCK-8) CHEA_Treatment->Cytotoxicity Flow_Cytometry 3b. Apoptosis Quantification (Annexin V/PI Staining) CHEA_Treatment->Flow_Cytometry Western_Blot 3c. Protein Expression Analysis (Western Blot) CHEA_Treatment->Western_Blot IC50 4a. IC50 Determination Cytotoxicity->IC50 Apoptosis_Rate 4b. Apoptosis Rate Calculation Flow_Cytometry->Apoptosis_Rate Protein_Levels 4c. Protein Level Quantification Western_Blot->Protein_Levels Conclusion Elucidation of Apoptotic Mechanism IC50->Conclusion Apoptosis_Rate->Conclusion Protein_Levels->Conclusion

References

Application Notes and Protocols for the Administration of Adenosine Analogues in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Note on 2-Chloro-N6-(2-hydroxyethyl)adenosine: While this compound is a recognized chemical compound, publicly available pharmacological data on its administration in rodent models is limited.[1][2] Therefore, this document provides detailed application notes and protocols for two closely related and extensively studied adenosine (B11128) analogues: N6-(2-hydroxyethyl)adenosine (HEA) and 2-Chloro-N6-cyclopentyladenosine (CCPA) . These compounds have well-documented effects and established protocols in rodent models, making them relevant examples for researchers interested in this class of molecules.

N6-(2-hydroxyethyl)adenosine (HEA)

N6-(2-hydroxyethyl)adenosine (HEA) is a naturally occurring adenosine analogue found in Cordyceps cicadae. It has demonstrated significant anti-inflammatory, antioxidant, anti-diabetic, and anti-tumor properties in various rodent models.[3][4][5]

Quantitative Data Summary

The following tables summarize the quantitative data for the administration of HEA in rodent models based on published studies.

Table 1: Anti-inflammatory and Anti-fibrotic Effects of HEA in Mice

ParameterDetailsReference
Animal Model Male C57BL/6 mice with unilateral ureteral obstruction (UUO) induced renal interstitial fibrosis.[6]
Dosage 2.5, 5, and 7.5 mg/kg[6]
Administration Route Intraperitoneal (i.p.) injection[6]
Frequency Daily for 14 days, starting 24h before UUO[6]
Observed Effects - Dose-dependent reduction in renal tubular injury and fibrosis.- Significant decrease in pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).- Increased expression of the anti-inflammatory cytokine IL-10.[6]

Table 2: Anti-diabetic and Antioxidant Effects of HEA in Rats

ParameterDetailsReference
Animal Model Alloxan-induced diabetic rats.[5]
Dosage 20 and 40 mg/kg[5]
Administration Route Intraperitoneal (i.p.)[5]
Frequency Daily for 6 weeks[5]
Observed Effects - Significant reduction in blood glucose, serum creatinine, and blood urea (B33335) nitrogen.- Increased renal antioxidant enzyme levels (SOD, CAT, GSH).- Decreased levels of pro-inflammatory mediators (TNF-α, IL-6, IL-1β, TGF-β1).[5]

Table 3: Anti-tumor Effects of HEA in Mice

ParameterDetailsReference
Animal Model Female BALB/c nude mice with SGC-7901 gastric carcinoma xenografts.[4]
Dosage 75 and 100 mg/kg[4]
Administration Route Oral gavage[4]
Frequency Daily for 19 days[4]
Observed Effects - Dose-dependent reduction in tumor volume and weight.- Inhibition rate of 54.66% at 75 mg/kg and 64.90% at 100 mg/kg.[4]
Experimental Protocols

1.2.1. Protocol for Investigating Anti-inflammatory Effects of HEA in a Mouse Model of Renal Fibrosis [6]

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Compound Preparation: Dissolve HEA in a suitable vehicle (e.g., saline or PBS).

  • Experimental Groups:

    • Sham + Vehicle

    • Sham + HEA (7.5 mg/kg)

    • UUO + Vehicle

    • UUO + HEA (2.5 mg/kg)

    • UUO + HEA (5 mg/kg)

    • UUO + HEA (7.5 mg/kg)

  • Procedure: a. Administer the corresponding dose of HEA or vehicle via intraperitoneal injection 24 hours prior to the UUO surgery. b. Induce unilateral ureteral obstruction (UUO) by ligating the left ureter. Sham-operated animals undergo the same surgical procedure without ureter ligation. c. Continue daily i.p. administration of HEA or vehicle for 14 consecutive days. d. At the end of the treatment period, euthanize the animals and collect kidney tissues for histological and biochemical analysis (e.g., H&E staining, Masson's trichrome staining, qPCR for inflammatory markers).

1.2.2. Protocol for Investigating Anti-diabetic Effects of HEA in a Rat Model of Diabetes [5]

  • Animal Model: Male Sprague-Dawley rats.

  • Compound Preparation: Prepare a solution of HEA in a suitable vehicle.

  • Induction of Diabetes: Induce diabetes by a single intraperitoneal injection of alloxan (B1665706) monohydrate (150 mg/kg).

  • Experimental Groups:

    • Normal Control

    • Diabetic Control

    • Diabetic + HEA (20 mg/kg)

    • Diabetic + HEA (40 mg/kg)

  • Procedure: a. After diabetes induction, begin daily intraperitoneal administration of HEA or vehicle. b. Continue treatment for 6 weeks. c. Monitor blood glucose levels and body weight regularly. d. At the end of the study, collect blood and kidney tissues for analysis of biochemical parameters (serum creatinine, BUN), antioxidant enzymes (SOD, CAT, GSH), and inflammatory cytokines (TNF-α, IL-6, IL-1β, TGF-β1).

Signaling Pathway and Workflow Visualization

HEA_Signaling_Pathway cluster_inflammation Inflammatory Stimulus (e.g., UUO, Alloxan) cluster_hea HEA Intervention cluster_pathway Signaling Cascade cluster_outcome Cellular Response Inflammatory Stimulus Inflammatory Stimulus TGF-β1 TGF-β1 Inflammatory Stimulus->TGF-β1 NF-κB Pathway NF-κB Pathway Inflammatory Stimulus->NF-κB Pathway HEA HEA HEA->TGF-β1 Inhibits HEA->NF-κB Pathway Inhibits Smad2/3 Smad2/3 TGF-β1->Smad2/3 Phosphorylation TGF-β1->Smad2/3 Nuclear Translocation Nuclear Translocation Smad2/3->Nuclear Translocation Phosphorylation Smad2/3->Nuclear Translocation Fibrosis Fibrosis Nuclear Translocation->Fibrosis Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Pathway->Pro-inflammatory Cytokines Activation NF-κB Pathway->Pro-inflammatory Cytokines Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation

Caption: Signaling pathway of HEA in mitigating inflammation and fibrosis.

HEA_Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal Model Selection Animal Model Selection Acclimatization Acclimatization Animal Model Selection->Acclimatization Group Allocation Group Allocation Acclimatization->Group Allocation Disease Induction Disease Induction Group Allocation->Disease Induction HEA Administration HEA Administration Disease Induction->HEA Administration Monitoring Monitoring HEA Administration->Monitoring Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis Histology Histology Endpoint Analysis->Histology Biochemical Assays Biochemical Assays Endpoint Analysis->Biochemical Assays Histology->Biochemical Assays Statistical Analysis Statistical Analysis Biochemical Assays->Statistical Analysis

Caption: General experimental workflow for HEA administration in rodent models.

2-Chloro-N6-cyclopentyladenosine (CCPA)

2-Chloro-N6-cyclopentyladenosine (CCPA) is a potent and highly selective agonist for the adenosine A1 receptor.[7] It is widely used in neuroscience research to study the roles of A1 receptors in various physiological and pathological processes, including epilepsy and pain.[8][9]

Quantitative Data Summary

The following tables summarize the quantitative data for the administration of CCPA in rodent models.

Table 4: Anticonvulsant Effects of CCPA in Rats

ParameterDetailsReference
Animal Model Immature rats (P12) with lithium-pilocarpine induced status epilepticus.[10]
Dosage 0.5 and 1 mg/kg[10]
Administration Route Intraperitoneal (i.p.)[10]
Frequency Single dose[10]
Observed Effects - Significantly increased hippocampal afterdischarge thresholds in P12, P15, P18, and P60 rats.- Shortened afterdischarge durations in most age groups.[11]

Table 5: Anticonvulsant Effects of CCPA in Mice

ParameterDetailsReference
Animal Model Mice with convulsions induced by isoniazid, pentylenetetrazol, or bicuculline.[12]
Dosage 2.8 - 8.3 µmol/kg[12]
Administration Route Intraperitoneal (i.p.)[12]
Frequency Single dose[12]
Observed Effects - Antagonized convulsions induced by all three agents.[12]

Table 6: Antinociceptive Effects of 2'-Me-CCPA (a CCPA analog) in Rats

ParameterDetailsReference
Animal Model Wistar rats with nociceptive responses induced by plantar and formalin tests.[9]
Dosage Systemic: 2.5 - 5 mg/kgIntra-periaqueductal grey (PAG): 0.5 - 2 nmol/rat[9]
Administration Route Intraperitoneal (i.p.) and Intra-PAG[9]
Frequency Single dose[9]
Observed Effects - Reduced nociceptive response in both tests.- Increased tail-flick latencies.[9]
Experimental Protocols

2.2.1. Protocol for Investigating Anticonvulsant Effects of CCPA in an Immature Rat Seizure Model [10][11]

  • Animal Model: Wistar rats at various developmental stages (e.g., P12, P15, P18, P25, P60).

  • Compound Preparation: Dissolve CCPA in a suitable vehicle (e.g., saline).

  • Surgical Procedure (for hippocampal afterdischarges): a. Implant stimulation and recording electrodes into the dorsal hippocampus under anesthesia. b. Allow for a recovery period.

  • Experimental Groups:

    • Control + Vehicle

    • Control + CCPA (0.5 mg/kg)

    • Control + CCPA (1 mg/kg)

  • Procedure: a. Administer CCPA or vehicle via intraperitoneal injection 10 minutes before the first electrical stimulation. b. Deliver a series of electrical stimulations to the hippocampus with increasing intensity. c. Record the afterdischarge threshold and duration for each animal. d. Analyze the data to determine the effect of CCPA on seizure parameters.

2.2.2. Protocol for Investigating Antinociceptive Effects of a CCPA Analog in a Rat Pain Model [9]

  • Animal Model: Male Wistar rats.

  • Compound Preparation: Prepare a solution of 2'-Me-CCPA for intraperitoneal or intra-PAG administration.

  • Experimental Groups (Systemic Administration):

    • Vehicle

    • 2'-Me-CCPA (2.5 mg/kg)

    • 2'-Me-CCPA (5 mg/kg)

  • Procedure (Plantar Test): a. Administer the compound or vehicle intraperitoneally. b. After a set time, apply a thermal stimulus to the plantar surface of the hind paw and measure the withdrawal latency.

  • Procedure (Formalin Test): a. Administer the compound or vehicle. b. Inject a dilute formalin solution into the plantar surface of the hind paw. c. Observe and score the nociceptive behaviors (e.g., licking, flinching) over a set period.

Signaling Pathway and Workflow Visualization

CCPA_Signaling_Pathway cluster_ccpa CCPA Intervention cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_outcome Cellular Response CCPA CCPA Adenosine A1 Receptor Adenosine A1 Receptor CCPA->Adenosine A1 Receptor Agonist Gi/o protein Gi/o protein Adenosine A1 Receptor->Gi/o protein Inhibition of Adenylyl Cyclase Inhibition of Adenylyl Cyclase Gi/o protein->Inhibition of Adenylyl Cyclase Activation of K+ channels Activation of K+ channels Gi/o protein->Activation of K+ channels Inhibition of Ca2+ channels Inhibition of Ca2+ channels Gi/o protein->Inhibition of Ca2+ channels Decreased cAMP Decreased cAMP Inhibition of Adenylyl Cyclase->Decreased cAMP Reduced Neuronal Excitability Reduced Neuronal Excitability Decreased cAMP->Reduced Neuronal Excitability Activation of K+ channels->Reduced Neuronal Excitability Decreased Neurotransmitter Release Decreased Neurotransmitter Release Inhibition of Ca2+ channels->Decreased Neurotransmitter Release Anticonvulsant/Antinociceptive Effects Anticonvulsant/Antinociceptive Effects Reduced Neuronal Excitability->Anticonvulsant/Antinociceptive Effects Decreased Neurotransmitter Release->Anticonvulsant/Antinociceptive Effects

Caption: Signaling pathway of CCPA via the adenosine A1 receptor.

CCPA_Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal Model Selection Animal Model Selection Surgical Preparation (if needed) Surgical Preparation (if needed) Animal Model Selection->Surgical Preparation (if needed) Group Allocation Group Allocation Surgical Preparation (if needed)->Group Allocation CCPA Administration CCPA Administration Group Allocation->CCPA Administration Seizure/Nociceptive Induction Seizure/Nociceptive Induction CCPA Administration->Seizure/Nociceptive Induction Behavioral Assessment Behavioral Assessment Seizure/Nociceptive Induction->Behavioral Assessment Quantification of Seizure/Pain Parameters Quantification of Seizure/Pain Parameters Behavioral Assessment->Quantification of Seizure/Pain Parameters Statistical Analysis Statistical Analysis Quantification of Seizure/Pain Parameters->Statistical Analysis

References

Troubleshooting & Optimization

Technical Support Center: 2-Chloro-N6-(2-hydroxyethyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-N6-(2-hydroxyethyl)adenosine, focusing on common solubility issues encountered in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

Q2: I am observing precipitation or cloudiness when dissolving this compound in DMSO. What should I do?

A2: Precipitation or cloudiness upon dissolution in DMSO can indicate that the compound's solubility limit has been exceeded or that the dissolution process is incomplete. Please refer to the detailed "Troubleshooting Guide for Solubility Issues" and the "Experimental Protocol for Dissolving this compound in DMSO" sections below for step-by-step instructions on how to address this issue. Gentle warming and sonication are often effective for dissolving purine (B94841) nucleoside analogs.[6][7]

Q3: Can I use a solvent other than DMSO?

A3: For many in vitro experiments, DMSO is the solvent of choice due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous media. However, other organic solvents like ethanol (B145695) are sometimes used for similar compounds.[4] If DMSO is problematic for your specific experimental setup, a thorough literature search for alternative solvents used with chlorinated purine nucleoside analogs is recommended. Always perform a solvent tolerance test with your cell line or assay system.

Q4: How should I store the this compound stock solution in DMSO?

A4: Once dissolved in DMSO, it is recommended to store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For N6-(2-hydroxyethyl)adenosine, storage at -80°C for up to 6 months and at -20°C for up to 1 month (protected from light) is suggested.[8] Similar stability can be expected for its chlorinated analog.

Data Presentation: Solubility of Related Adenosine (B11128) Analogs

CompoundSolventReported SolubilitySource
This compound DMSO Data not available -
N6-(2-hydroxyethyl)adenosineDMSOSoluble / Slightly Soluble[1][2][3]
2-Chloro-N6-cyclopentyladenosineDMSO100 mM (36.98 mg/mL)[4][5]
AdenosineDMSO~20 mg/mL[9]
2-AminoadenosineDMSO100 mg/mL[6]
N6-(2-Phenylethyl)adenosineDMSO100 mg/mL (requires sonication)[7]

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound in DMSO.

G cluster_start cluster_protocol Initial Dissolution Protocol cluster_troubleshoot Troubleshooting Steps cluster_end start Start: Compound Precipitation or Cloudiness in DMSO a Follow Standard Dissolution Protocol (see below) start->a b Vortex thoroughly at room temperature a->b c Is the solution clear? b->c d Gently warm the solution (37°C water bath) for 5-10 minutes c->d No end_success Solution is ready for use c->end_success Yes e Sonicate the solution in a water bath for 10-15 minutes d->e f Is the solution clear now? e->f g Consider preparing a more dilute stock solution f->g No h Filter-sterilize the solution through a 0.22 µm syringe filter f->h Yes g->a end_fail Consult further literature for alternative solvents or formulations g->end_fail h->end_success

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

Experimental Protocols

Protocol for Dissolving this compound in DMSO

This protocol provides a step-by-step method for preparing a stock solution of this compound in DMSO, incorporating troubleshooting steps for compounds with limited solubility.

  • Preparation:

    • Bring the vial of this compound and anhydrous (hygroscopic) DMSO to room temperature.

    • Calculate the required volume of DMSO to achieve the desired stock concentration. It is advisable to start with a concentration of 10 mM or lower if solubility is unknown.

  • Initial Dissolution:

    • Add the calculated volume of DMSO to the vial containing the compound.

    • Cap the vial tightly and vortex vigorously for 1-2 minutes at room temperature.

    • Visually inspect the solution for any undissolved particles or cloudiness.

  • Troubleshooting Dissolution:

    • If the solution is not clear, proceed with the following steps:

      • Gentle Warming: Place the vial in a 37°C water bath for 5-10 minutes. Periodically vortex the vial during this time.

      • Sonication: If warming is insufficient, place the vial in a bath sonicator for 10-15 minutes. Ensure the water in the sonicator does not become excessively hot.

    • After each step, visually inspect the solution. If it becomes clear, you can proceed.

  • Final Steps:

    • Once the compound is fully dissolved, allow the solution to return to room temperature.

    • It is recommended to filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO, especially for cell-based assays.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Signaling Pathways and Mechanism of Action

This compound is a purine nucleoside analog.[10] Purine nucleoside analogs are known to exert their anticancer effects through various mechanisms, including the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death).[10] While the specific signaling pathways for this compound are not extensively detailed, the parent compound, N6-(2-hydroxyethyl)adenosine (HEA), has been shown to inhibit the NF-κB and TGF-β/Smad signaling pathways and to induce apoptosis through endoplasmic reticulum (ER) stress.[11][12][13][14] It is plausible that this compound acts through similar mechanisms.

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is crucial in regulating inflammatory responses and cell survival. Its inhibition can lead to apoptosis in cancer cells.

G cluster_stimuli Pro-inflammatory Stimuli cluster_pathway Cytoplasmic Signaling cluster_nucleus Nuclear Events stimuli LPS, TNF-α, etc. IKK IKK Complex stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates inhibitor This compound inhibitor->IKK Inhibits gene Pro-survival and Inflammatory Gene Expression NFkB_nuc->gene activates apoptosis Apoptosis gene->apoptosis suppression leads to

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Inhibition of TGF-β/Smad Signaling Pathway

The TGF-β signaling pathway is involved in cell growth, differentiation, and fibrosis. Its dysregulation is common in cancer.

G cluster_ligand Extracellular cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β receptor TGF-β Receptor Complex TGFb->receptor Smad23 p-Smad2/3 receptor->Smad23 phosphorylates Smad_complex Smad Complex Smad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc Smad Complex Smad_complex->Smad_complex_nuc translocates inhibitor This compound inhibitor->Smad23 Inhibits phosphorylation gene Target Gene Expression (e.g., cell cycle arrest, fibrosis) Smad_complex_nuc->gene regulates

Caption: Proposed inhibition of the TGF-β/Smad pathway by this compound.

Induction of Apoptosis via Endoplasmic Reticulum (ER) Stress

Accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR), which can lead to apoptosis if the stress is prolonged or severe.

G cluster_stimulus cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cluster_outcome stimulus This compound er_stress ER Stress (Unfolded Protein Accumulation) stimulus->er_stress induces UPR Unfolded Protein Response (UPR) (PERK, IRE1, ATF6) er_stress->UPR activates CHOP CHOP Expression UPR->CHOP upregulates caspase Caspase Activation CHOP->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Apoptosis induction by this compound via the ER stress pathway.

References

Technical Support Center: 2-Chloro-N6-(2-hydroxyethyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Chloro-N6-(2-hydroxyethyl)adenosine in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

For solid material, it is recommended to store the compound desiccated at 2-8°C. Stock solutions, once prepared, should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[1]

2. How should I prepare stock solutions of this compound?

Based on solubility data for structurally similar compounds, this compound is likely soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol (B145695).[2][3] For related compounds, concentrations of up to 100 mM in DMSO and ethanol have been achieved.[2][3] It is recommended to start with these solvents. If precipitation occurs, gentle warming and vortexing may aid in dissolution.

3. What is the stability of this compound in different solutions and pH conditions?

Direct stability data for this compound is limited. However, studies on the closely related compound, 2-chloro-2'-deoxyadenosine, indicate that it is stable in basic and neutral pH conditions at temperatures up to 80°C.[4] In contrast, significant degradation is observed in acidic pH, even at physiological temperatures.[4] The primary degradation pathway is hydrolysis of the glycosidic bond.[5]

Summary of Stability Data for 2-Chloro-2'-deoxyadenosine (a related compound) [4]

pHTemperature (°C)Half-life (T½)Remaining Compound after 6h
1370.37 hours2% (after 2h)
2371.6 hours13%
Neutral/Basic37 - 80StableNot specified

4. What are the likely degradation products of this compound?

The primary degradation pathway for similar 2-chloroadenosine (B27285) analogs is hydrolysis, which results in the cleavage of the bond between the purine (B94841) base and the ribose sugar.[5] This would likely yield 2-chloroadenine (B193299) and the corresponding ribose derivative.

Troubleshooting Guides

Issue: Unexpected or inconsistent experimental results.

If you are observing a loss of biological activity or seeing unexpected peaks in your analytical runs (e.g., HPLC, LC-MS), it could be due to the degradation of this compound.

  • Check the pH of your experimental buffer: Acidic conditions can cause rapid degradation.[4] Ensure your buffers are neutral or slightly basic.

  • Evaluate your storage conditions: Improper storage of stock solutions, including repeated freeze-thaw cycles, can lead to degradation.[1] Use freshly prepared solutions or aliquots that have been stored properly at -80°C.[1]

  • Confirm compound identity: Use an analytical method like HPLC or LC-MS to check for the presence of degradation products. The appearance of a peak corresponding to 2-chloroadenine would indicate hydrolysis.[5]

Issue: The compound has precipitated out of solution.

Precipitation can occur if the solubility limit is exceeded or if the solution is stored at a low temperature.

  • Gentle warming and vortexing: Warm the solution to 37°C and vortex to try and redissolve the compound.

  • Solvent choice: If using aqueous buffers, ensure the final concentration of any organic solvent (like DMSO) is sufficient to maintain solubility. You may need to optimize your solvent system. Based on related compounds, methanol (B129727) is also a potential solvent.

  • Prepare fresh solutions: If the compound does not readily go back into solution, it is best to prepare a fresh stock solution.

Experimental Protocols

Protocol: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the stability of this compound in a given solution.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

    • Prepare the test solutions by diluting the stock solution into the desired buffers (e.g., phosphate-buffered saline at pH 5, 7.4, and 9).

    • Prepare control samples in the same buffers without the compound.

  • Incubation:

    • Incubate the test solutions at the desired temperatures (e.g., room temperature, 37°C, 60°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each test solution.

  • Sample Analysis by HPLC:

  • Data Analysis:

    • Measure the peak area of this compound at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).

    • Plot the percentage of remaining compound versus time to determine the degradation kinetics.

Visualizations

cluster_degradation Potential Degradation Pathway Compound This compound Hydrolysis Hydrolysis (Acidic Conditions) Compound->Hydrolysis Cleavage of Glycosidic Bond Product1 2-Chloroadenine Hydrolysis->Product1 Product2 Ribose Derivative Hydrolysis->Product2 cluster_pathway Simplified Adenosine Receptor Signaling Ligand This compound (Agonist) A1R A1 Receptor Ligand->A1R A2AR A2A Receptor Ligand->A2AR A3R A3 Receptor Ligand->A3R Gi Gi Protein A1R->Gi Gs Gs Protein A2AR->Gs A3R->Gi AC_inhibit Inhibition of Adenylyl Cyclase Gi->AC_inhibit AC_stimulate Stimulation of Adenylyl Cyclase Gs->AC_stimulate cluster_workflow Experimental Workflow for Stability Testing start Prepare Stock Solution (e.g., in DMSO) dilute Dilute in Test Buffers (Varying pH) start->dilute incubate Incubate at Desired Temperatures dilute->incubate sample Withdraw Aliquots at Time Points incubate->sample hplc Analyze by HPLC sample->hplc analyze Calculate % Remaining and Degradation Rate hplc->analyze

References

preventing degradation of 2-Chloro-N6-(2-hydroxyethyl)adenosine during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-Chloro-N6-(2-hydroxyethyl)adenosine during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors that can lead to the degradation of this compound and similar adenosine (B11128) analogs are exposure to acidic pH conditions and elevated temperatures. Light exposure can also potentially contribute to the degradation of photosensitive compounds, so it is a good practice to minimize it.

Q2: How should I store the solid compound and its stock solutions?

A2: For long-term storage of the solid compound, it is recommended to desiccate at room temperature. Stock solutions should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[1] It is crucial to protect stock solutions from light.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]

Q3: What solvents are recommended for preparing stock solutions?

A3: 2-Chloro-N6-cyclopentyladenosine, a structurally similar compound, is soluble in DMSO and ethanol (B145695).[2] These solvents are generally suitable for preparing high-concentration stock solutions of adenosine analogs. The choice of solvent should also be compatible with the experimental system (e.g., cell culture).

Q4: At what pH should I prepare my working solutions to ensure stability?

A4: To ensure the stability of adenosine analogs, it is critical to maintain a neutral to basic pH. Studies on related compounds have shown significant degradation under acidic conditions.[3] For instance, 2-chloro-2'-deoxyadenosine is stable at basic and neutral pH but decomposes rapidly at acidic pH (pH 1-2).[3] Therefore, preparing working solutions in buffers with a pH of 7.0 or higher is recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or weaker than expected experimental results. Degradation of this compound in the working solution.- Check the pH of your media/buffer: Ensure the pH is neutral or slightly basic (pH ≥ 7.0). Acidic conditions can cause rapid hydrolysis. - Prepare fresh working solutions: Prepare solutions fresh for each experiment from a properly stored stock solution. - Control temperature: Avoid heating solutions containing the compound. Perform experiments at the required physiological temperature (e.g., 37°C) for the shortest duration necessary.
Precipitate forms in the stock solution upon thawing. The compound may have a lower solubility at colder temperatures.- Gently warm the solution: Warm the vial to room temperature or briefly in a 37°C water bath to redissolve the compound. - Vortex the solution: Mix thoroughly before making dilutions. - Consider a different solvent: If precipitation persists, a different solvent with higher solubilizing capacity at low temperatures might be necessary, ensuring it is compatible with your experimental setup.
Visible color change in the solution. This could indicate chemical degradation or contamination.- Discard the solution: Do not use a solution that has changed color. - Review preparation and storage procedures: Ensure that all handling steps minimize exposure to light, extreme pH, and high temperatures. Use high-purity solvents and sterile techniques to prevent contamination.

Quantitative Stability Data

Table 1: Stability of 2-chloro-2'-deoxyadenosine at 37°C [3]

pHTime (hours)Remaining Compound (%)Half-life (T 1/2) (hours)
12~2%0.37
26~13%1.6
Neutral/BasicNot specifiedStableNot applicable

Experimental Protocols & Workflows

Protocol for Preparation of Stock and Working Solutions
  • Stock Solution Preparation (e.g., 10 mM):

    • Allow the solid this compound to equilibrate to room temperature before opening the vial.

    • Weigh the required amount of the compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile, high-purity DMSO or ethanol to achieve the desired concentration.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store aliquots at -20°C for short-term or -80°C for long-term storage.[1]

  • Working Solution Preparation:

    • Thaw a single-use aliquot of the stock solution at room temperature.

    • Dilute the stock solution to the final desired concentration in your experimental buffer or medium (e.g., cell culture medium). Ensure the final pH of the working solution is neutral or slightly basic.

    • Use the working solution immediately after preparation. Do not store diluted working solutions.

General Experimental Workflow

The following diagram illustrates a recommended workflow to minimize degradation of this compound during a typical cell-based experiment.

G cluster_prep Preparation cluster_exp Experiment solid_compound Solid Compound (Desiccate at RT) stock_solution Stock Solution (in DMSO/Ethanol) solid_compound->stock_solution Dissolve aliquot Aliquot Stock (-80°C, protected from light) stock_solution->aliquot Aliquot working_solution Fresh Working Solution (in neutral pH buffer/medium) aliquot->working_solution Dilute treatment Treatment (Shortest necessary duration) working_solution->treatment Add to cells cell_culture Cell Culture cell_culture->treatment data_acquisition Data Acquisition treatment->data_acquisition

Caption: Recommended experimental workflow for using this compound.

Signaling Pathways

This compound has been shown to be involved in modulating inflammatory responses through the NF-κB and TGF-β1/Smad signaling pathways.[4]

NF-κB Signaling Pathway

This pathway is crucial for regulating inflammatory responses. N6-(2-hydroxyethyl)adenosine has been shown to inhibit this pathway.[1][4]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (TNF-α, IL-1β, IL-6) HEA 2-Chloro-N6- (2-hydroxyethyl)adenosine HEA->IKK inhibits TGFb_Smad_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb1 TGF-β1 TGFbR TGF-β Receptor TGFb1->TGFbR Smad23 Smad2/3 TGFbR->Smad23 phosphorylates pSmad23 p-Smad2/3 Complex Smad2/3/4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus translocates to Fibrosis_Genes Fibrosis-related Genes (Collagen I, α-SMA) HEA 2-Chloro-N6- (2-hydroxyethyl)adenosine HEA->TGFbR inhibits

References

optimizing 2-Chloro-N6-(2-hydroxyethyl)adenosine concentration for cell viability assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of 2-Chloro-N6-(2-hydroxyethyl)adenosine (CGS-21680), a selective adenosine (B11128) A2A receptor (A2AR) agonist, in cell viability and proliferation assays.

Frequently Asked Questions (FAQs)

Q1: What is CGS-21680 and what is its primary mechanism of action?

A1: CGS-21680 is a potent and selective agonist for the adenosine A2A receptor (A2AR), with a binding affinity (Ki) of approximately 27 nM.[1][2] The A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gs protein, stimulating adenylyl cyclase.[3][4] This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and other downstream signaling pathways.[5][6][7]

Q2: What is a recommended starting concentration range for CGS-21680 in a cell viability assay?

A2: A broad concentration range is recommended for initial experiments due to cell-type specific responses. A typical starting range for a dose-response curve would be from 1 nM to 100 µM. The EC50 for cAMP stimulation in rat striatal slices has been reported as 110 nM.[8][9] However, effects on cell proliferation and viability have been observed at concentrations as high as 10 µM.[1] It is crucial to perform a titration experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: What are the expected effects of CGS-21680 on cell viability?

A3: The effect of CGS-21680 on cell viability is highly context-dependent and varies significantly between cell types.

  • Proliferation: In some cell types, such as human corneal epithelial cells and certain cancer cell lines (e.g., A549 lung, A375 melanoma), CGS-21680 can promote cell proliferation.[10][11]

  • Cytotoxicity/Apoptosis: In other contexts, such as with thymocytes, A2AR activation can induce apoptosis.[12] A related compound, N6-(2-hydroxyethyl)adenosine (HEA), has shown cytotoxic effects against gastric carcinoma cells with IC50 values in the high micromolar range (~87-94 µM).[13]

  • No Direct Cytotoxicity: Some studies have specifically shown that CGS-21680 does not exhibit receptor-independent cytotoxicity, with observed effects being directly mediated by A2AR.[12]

Q4: How should I prepare and store CGS-21680 stock solutions?

A4: CGS-21680 hydrochloride is soluble in DMSO, with stock solutions commonly prepared at concentrations up to 100 mM.[8][14] For cell-based assays, it is critical to use fresh, anhydrous DMSO as moisture can reduce solubility.[8] Stock solutions should be stored at -20°C.[14] When preparing working solutions, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration in the culture does not exceed a level toxic to your cells (typically ≤ 0.1% - 0.5%).

Troubleshooting Guide

Issue 1: No observable effect on cell viability at any tested concentration.

Possible Cause Troubleshooting Step
Low or Absent A2A Receptor Expression Confirm A2AR expression in your cell line using RT-qPCR, Western blot, or immunofluorescence. If expression is low, consider using a cell line known to express A2AR or a transient transfection system.
Sub-optimal Incubation Time The effects of CGS-21680 may be time-dependent. Perform a time-course experiment, measuring cell viability at multiple time points (e.g., 24, 48, and 72 hours).
Rapid Compound Degradation While generally stable, ensure the compound is fresh and has been stored correctly. Consider replenishing the media with fresh CGS-21680 for long-term incubations.
Assay Insensitivity The chosen cell viability assay may not be sensitive enough. Try an alternative method (e.g., switch from a metabolic assay like MTT to a direct cell counting method or an ATP-based luminescence assay).[15][16]

Issue 2: High variability between replicate wells.

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Pipette cells carefully and avoid introducing bubbles. Allow plates to sit at room temperature for 20-30 minutes before incubation to ensure even cell settling.
"Edge Effect" in Microplates Evaporation from wells on the plate's perimeter can concentrate media components and affect cell growth. Avoid using the outermost wells or fill them with sterile PBS or media to create a humidity barrier.
Incomplete Solubilization (MTT Assay) If using an MTT assay, ensure the formazan (B1609692) crystals are completely dissolved before reading the plate. Mix thoroughly after adding the solubilization solution.[15]

Issue 3: Unexpected cytotoxicity observed, even at low concentrations.

Possible Cause Troubleshooting Step
DMSO Toxicity Prepare a vehicle control with the highest concentration of DMSO used in your experiment. If the vehicle control shows toxicity, reduce the final DMSO concentration in all wells.
Cell Line Sensitivity Your specific cell line may be highly sensitive to A2AR stimulation, leading to apoptosis.[12] Confirm apoptosis using a specific assay like Annexin V/PI staining.
Off-Target Effects While highly selective for A2AR, at very high concentrations, off-target effects are possible.[14] Ensure your effective concentration is within a reasonable range based on the receptor's binding affinity.
Contamination Test for mycoplasma or other contaminants in your cell culture, as this can sensitize cells to chemical treatments.

Quantitative Data Summary

Table 1: Receptor Binding and Functional Potency of CGS-21680

Parameter Value Species/Tissue Reference
Ki (A2A Receptor) ~27 nM - [1][2]
Ki (A2A Receptor) 22 nM Rat Brain Tissue [8]
Ki (A1 Receptor) 290 nM - [14]
EC50 (cAMP formation) 110 nM Rat Striatal Slices [8][9]

| ED25 (Coronary Flow) | 1.8 nM | Isolated Perfused Rat Heart |[8] |

Key Experimental Protocols

Protocol 1: Preparation of CGS-21680 Stock Solution

  • Determine Molecular Weight: Use the batch-specific molecular weight provided on the product vial or certificate of analysis, as it can vary due to hydration.[14][17]

  • Calculate Mass: Based on your desired stock concentration (e.g., 10 mM) and volume, calculate the required mass of CGS-21680 hydrochloride.

  • Dissolution: Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial of CGS-21680.

  • Mixing: Vortex thoroughly until the compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light.

Protocol 2: General Cell Viability Assay (MTT Method)

This protocol is a general guideline and should be optimized for your specific cell line.[15][16]

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density in a final volume of 100 µL per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of CGS-21680 in complete cell culture medium from your DMSO stock. Also prepare a vehicle control (medium with the highest DMSO concentration) and a no-treatment control.

  • Incubation: Carefully remove the old medium from the wells and add 100 µL of the CGS-21680 dilutions or control media. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of 0.45-0.5 mg/mL.[15]

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Measurement: Mix thoroughly to ensure all formazan crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the no-treatment control after subtracting the background absorbance from a media-only well.

Visualizations

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CGS CGS-21680 A2AR A2A Receptor CGS->A2AR Binds & Activates Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA (Protein Kinase A) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Proliferation, Survival, etc.) CREB->Gene Regulates G start Start: Experimental Goal seed 1. Determine Optimal Cell Seeding Density start->seed dose 2. Perform Broad Dose-Response (e.g., 1 nM - 100 µM) seed->dose time 3. Conduct Time-Course Assay (e.g., 24, 48, 72h) dose->time analyze 4. Analyze Data (Calculate IC50/EC50) time->analyze narrow 5. Refine Concentration Range (Narrow dose-response) analyze->narrow confirm 6. Confirm with Secondary Assay (e.g., ATP Glo, Apoptosis Assay) narrow->confirm end End: Optimized Protocol confirm->end G cluster_toxicity rect_node rect_node start Inconsistent or Unexpected Results? no_effect No Effect Observed? start->no_effect Yes high_var High Variability? start->high_var No check_receptor Check A2AR expression (RT-qPCR, WB) no_effect->check_receptor Yes check_time Optimize incubation time no_effect->check_time Also check_seeding Review cell seeding protocol high_var->check_seeding Yes check_edge Mitigate 'edge effects' high_var->check_edge Also check_dmso Run DMSO vehicle control Check for DMSO toxicity check_apoptosis Run apoptosis assay (Annexin V) Check for induced apoptosis

References

common pitfalls in 2-Chloro-N6-(2-hydroxyethyl)adenosine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 2-Chloro-N6-(2-hydroxyethyl)adenosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges.

Disclaimer

This document contains information compiled from scientific literature and supplier data. While much of the information pertains to the broader class of adenosine (B11128) receptor agonists and related purine (B94841) analogs, it is intended to provide guidance for experiments with this compound. Researchers should always perform their own optimization experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My compound is not dissolving properly. What is the recommended solvent?

A1: Proper dissolution is critical for accurate and reproducible results. While specific solubility data for this compound is not extensively published, based on its structure and data from similar compounds, the following solvents are recommended:

  • Primary Recommendation: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for adenosine analogs.

  • Alternative Solvents: Methanol (B129727) and ethanol (B145695) can also be used. For the related compound N6-(2-Hydroxyethyl)adenosine, it is slightly soluble in methanol. Another analog, 2-Chloro-N6-cyclopentyladenosine, is soluble in methanol and ethanol at approximately 19-20 mg/mL and 100 mM, respectively.[1][2]

Troubleshooting Steps:

  • Prepare a Concentrated Stock: Dissolve the compound in 100% DMSO to create a high-concentration stock solution.

  • Aliquot and Store: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

  • Dilute Fresh: For experiments, thaw a single aliquot and make further dilutions in your aqueous buffer or cell culture medium immediately before use. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting your biological system.

Q2: I am observing inconsistent or no biological effect. What could be the issue?

A2: A lack of consistent effect can stem from several factors, from compound stability to experimental design.

Potential Causes & Solutions:

  • Compound Degradation: Adenosine analogs can be unstable in aqueous solutions over time. Always prepare fresh dilutions from a frozen stock for each experiment. Avoid storing diluted solutions in aqueous buffers for more than one day.

  • Incorrect Concentration: The optimal concentration is highly dependent on the cell type, receptor expression levels, and the specific endpoint being measured. It is crucial to perform a dose-response curve to determine the optimal working concentration for your system.

  • Low Receptor Expression: The target cells may not express the specific adenosine receptor subtype (A1, A2A, A2B, A3) at a high enough level to elicit a measurable response. Verify receptor expression using techniques like qPCR, Western blot, or flow cytometry.

  • Presence of Endogenous Adenosine: Cells can release ATP, which is then converted to adenosine by ectonucleotidases (CD39 and CD73), leading to high background receptor activation.[3] Consider including adenosine deaminase (ADA) in your assay buffer to degrade endogenous adenosine.

  • Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization and internalization, diminishing the signal over time. Optimize your stimulation time accordingly; for some assays, equilibrium may be reached in as little as 15 minutes.[4]

Q3: My results have high background noise or variability between replicates.

A3: High variability can obscure real effects and make data interpretation difficult.

Potential Causes & Solutions:

  • Cell Health and Density: Ensure your cells are healthy and plated at a consistent density. Over-confluent or unhealthy cells will respond poorly and inconsistently. Optimize cell density to achieve the best possible assay window.[4]

  • Assay-Specific Issues:

    • cAMP Assays: If using a Gi-coupled receptor assay, ensure the forskolin (B1673556) concentration used to stimulate adenylate cyclase is optimized.[5] For both Gs and Gi assays, the inclusion of a phosphodiesterase (PDE) inhibitor like IBMX is crucial to prevent the degradation of cAMP.[4]

    • Binding Assays: High non-specific binding can be an issue. Anything above 20% should be a concern.[6] Ensure proper washing steps and consider using blocking agents.

  • Solvent Effects: High concentrations of solvents like DMSO can have physiological effects on cells. Keep the final solvent concentration in your assay consistent across all wells and as low as possible (ideally ≤0.1%).

Frequently Asked Questions (FAQs)

Q: What are the basic physicochemical properties of this compound?

A: Here is a summary of the available data for this compound and related compounds.

PropertyThis compoundN6-(2-Hydroxyethyl)adenosine2-Chloro-N6-cyclopentyladenosine
Molecular Formula C₁₂H₁₆ClN₅O₅[7]C₁₂H₁₇N₅O₅[]C₁₅H₂₀ClN₅O₄[1]
Molecular Weight 345.74 g/mol [7]311.29 g/mol []369.80 g/mol [1]
CAS Number 948298-76-8[7]4338-48-1[]37739-05-2[1]
Appearance SolidWhite to Off-white Solid[]Powder[1]
Melting Point 184-185 °C[9]194-195 °C[]Not Available
Storage Store at -20°C[]Store at -20°C[]Store at 2-8°C[1]
Solubility Not specified; likely soluble in DMSOSoluble in DMSO (slightly), Methanol (slightly)[][10]Methanol: ~20 mg/mL, DMSO: 100 mM, Ethanol: 100 mM[1][2]

Q: Which adenosine receptor subtypes does this compound likely target?

A: this compound is a purine nucleoside analog.[7] Modifications at the N6 and 2-positions of the purine ring are known to influence selectivity for adenosine receptor subtypes.

  • N6-substitution often confers selectivity for A1 receptors.

  • 2-chloro substitution can enhance A1 receptor affinity (as seen with CCPA) or A3 receptor selectivity (as with Cl-IB-MECA).

Without specific binding data, it is difficult to definitively state the selectivity profile. It is recommended to test the compound's activity across cell lines expressing each of the four adenosine receptor subtypes (A1, A2A, A2B, A3) to determine its selectivity.

Q: What are the potential off-target effects of chlorinated purine analogs?

A: As a purine analog, this compound has the potential for off-target effects related to nucleic acid metabolism. These agents can interfere with DNA synthesis and induce apoptosis, which is the basis for their use as antineoplastic agents in treating lymphoid malignancies.[7][11] It is important to consider these potential cytotoxic effects, especially in long-term experiments or when using high concentrations.

Q: What signaling pathways are typically activated by adenosine receptor agonists?

A: Adenosine receptors are G protein-coupled receptors (GPCRs) that signal through different G proteins to modulate adenylyl cyclase activity and intracellular cAMP levels.[12]

  • A1 and A3 receptors typically couple to Gi/o proteins , which inhibit adenylyl cyclase, leading to a decrease in cAMP.

  • A2A and A2B receptors couple to Gs proteins , which stimulate adenylyl cyclase, leading to an increase in cAMP.[13]

A simplified representation of these primary signaling pathways is shown below.

Adenosine_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm C2HEA 2-Chloro-N6- (2-hydroxyethyl)adenosine A1R A1 / A3 Receptors C2HEA->A1R binds A2R A2A / A2B Receptors C2HEA->A2R binds Gi Gi/o Protein A1R->Gi activates Gs Gs Protein A2R->Gs activates AC Adenylyl Cyclase Gi->AC inhibits Gs->AC stimulates cAMP_down ↓ cAMP AC->cAMP_down cAMP_up ↑ cAMP AC->cAMP_up ATP ATP ATP->AC substrate Downstream Downstream Cellular Effects cAMP_down->Downstream cAMP_up->Downstream

Caption: Generalized Adenosine Receptor Signaling Pathways.

Experimental Protocols

Due to the limited published data specifically for this compound, the following protocols are generalized for adenosine receptor agonists. Users must optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: General Cell-Based Functional Assay (e.g., cAMP Measurement)

This workflow outlines the key steps for assessing the effect of the compound on cAMP levels in a cell line expressing a target adenosine receptor.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout p1 1. Seed cells expressing target receptor into a 96-well plate. p2 2. Culture for 24-48h until desired confluency. p1->p2 p3 3. Prepare fresh dilutions of This compound from DMSO stock. p2->p3 t4 7. Add diluted compound to wells (dose-response). p3->t4 t1 4. Wash cells with serum-free media or assay buffer. t2 5. Add assay buffer containing PDE inhibitor (e.g., IBMX). t1->t2 t3 6. For Gi assays, add Forskolin to stimulate basal cAMP. t2->t3 t3->t4 t5 8. Incubate for optimized stimulation time (e.g., 15-60 min). t4->t5 r1 9. Lyse cells. t5->r1 r2 10. Measure cAMP levels using a suitable kit (e.g., HTRF, ELISA). r1->r2 r3 11. Analyze data and plot dose-response curve. r2->r3

Caption: General workflow for a cell-based functional assay.

Key Considerations:

  • Cell Line: Use a cell line stably expressing the human adenosine receptor of interest (e.g., HEK293 or CHO cells).

  • Agonist EC₅₀: For an A2A receptor agonist like NECA, the EC₅₀ in a cAMP assay can be around 2.75 x 10⁻⁸ M.[14] This provides a starting point for the concentration range to test.

  • Stimulation Time: This is a critical parameter to optimize. A time course experiment should be performed to determine the peak response time.

  • Controls: Include a vehicle control (e.g., DMSO), a known agonist for the receptor as a positive control, and an antagonist to confirm receptor-specific effects.

Protocol 2: Cell Viability Assay (e.g., MTT/CCK-8)

This protocol is essential to determine if the observed effects are due to receptor modulation or cytotoxicity, a known activity of some purine analogs.[7]

Methodology:

  • Cell Plating: Seed cells (e.g., SGC-7901, AGS gastric carcinoma cells, or your cell line of interest) in a 96-well plate at a predetermined optimal density.[15]

  • Compound Treatment: After 24 hours, treat the cells with a range of concentrations of this compound (e.g., 0-300 µM).[16] Include a vehicle control and a positive control for cytotoxicity.

  • Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add the viability reagent (e.g., CCK-8 or MTT) to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate for the time specified by the manufacturer (typically 1-4 hours).

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). For the related compound N6-(2-hydroxyethyl)adenosine, the IC₅₀ against SGC-7901 cells was reported as 86.66 µM.[15]

References

Technical Support Center: Synthesis and Purification of 2-Chloro-N6-(2-hydroxyethyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 2-Chloro-N6-(2-hydroxyethyl)adenosine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the nucleophilic substitution of the chlorine atom at the C6 position of 2-chloroadenosine (B27285) with 2-aminoethanol (ethanolamine). This reaction is typically carried out in a suitable solvent at elevated temperatures. An alternative approach involves the reaction of a protected 2,6-dichloropurine (B15474) riboside with ethanolamine (B43304), which would first substitute the more reactive C6 chlorine, followed by deprotection.

Q2: What are the most common impurities I might encounter?

The most likely impurities include unreacted 2-chloroadenosine, di-substituted products (if starting from a di-chloro precursor), and potential regioisomers such as N7-glycosylated compounds if the synthesis involves a glycosylation step.[1] Side-products from the decomposition of starting materials or the product under harsh reaction conditions can also be present.

Q3: Which analytical techniques are best for assessing the purity of the final product?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of this compound.[2] A reversed-phase C18 column with a gradient elution of methanol (B129727) and an acidic aqueous buffer is a typical setup.[3][4] Purity can be quantified by measuring the area of the product peak relative to the total peak area. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also crucial for structural confirmation and identification of impurities.

Q4: What purity levels are generally expected for this compound?

With proper purification techniques, it is possible to achieve high purity. For similar nucleoside analogs like 2-chloroadenosine and cladribine (B1669150), purities of >99% have been reported after crystallization or chromatographic purification.[2][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Reaction Yield - Incomplete reaction. - Suboptimal reaction temperature or time. - Degradation of starting material or product.- Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. - Optimize the reaction temperature. A higher temperature may increase the reaction rate, but also potentially lead to degradation. - Ensure all reagents and solvents are anhydrous and of high quality.
Presence of Unreacted 2-Chloroadenosine - Insufficient amount of ethanolamine. - Reaction has not gone to completion.- Use a larger excess of ethanolamine to drive the reaction to completion. - Increase the reaction time and/or temperature, while monitoring for product degradation. - Purify the crude product using silica (B1680970) gel chromatography or recrystallization.
Multiple Spots on TLC/Peaks in HPLC (Besides Product) - Formation of side-products (e.g., di-substituted byproducts). - Presence of regioisomers (N7 vs. N9). - Decomposition of the product.- Optimize the stoichiometry of the reactants to minimize side-product formation. - Purify the product using silica gel chromatography with a carefully selected solvent system to separate the isomers. - Consider using a lower reaction temperature to minimize decomposition.
Difficulty in Removing Solvent - Use of a high-boiling point solvent.- If possible, use a lower-boiling point solvent. - Use a high-vacuum pump or a rotary evaporator with a high-temperature water bath to remove the solvent. Lyophilization can also be an option if the solvent is suitable.
Product is an Oil Instead of a Solid - Presence of impurities preventing crystallization.- Purify the product further using silica gel chromatography.[6] - Attempt crystallization from a different solvent or a mixture of solvents. Common solvents for recrystallizing nucleosides include methanol, ethanol, and water.[2]
Final Product Purity is Below 98% - Ineffective purification method.- If recrystallization was used, try silica gel column chromatography, as it can be more effective at separating closely related impurities.[6] - If column chromatography was used, optimize the mobile phase to improve separation. A shallower gradient may be necessary. - For very high purity, preparative HPLC may be required.

Data on Purification Improvement

The following table summarizes typical purity improvements that can be expected from common purification techniques for adenosine (B11128) analogs.

Purification Step Starting Purity (Typical) Final Purity (Achievable) Reference/Basis
Recrystallization 85-95%>99%Based on data for cladribine and 2-chloroadenosine purification.[2]
Silica Gel Chromatography 70-90%95-98%A standard technique for purifying nucleoside analogs.[6]
Preparative HPLC >95%>99.5%Capable of separating very similar impurities.

Experimental Protocols

Synthesis of this compound

This protocol is a representative method based on the synthesis of similar N6-substituted adenosine analogs.

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloroadenosine (1 equivalent) in a suitable solvent such as n-butanol or ethanol.

  • Addition of Reagent: Add an excess of 2-aminoethanol (ethanolamine, 3-5 equivalents).

  • Reaction: Heat the mixture to reflux (e.g., 80-120 °C, depending on the solvent) and stir for 24-48 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the 2-chloroadenosine is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

    • The crude product may precipitate upon cooling or removal of the solvent. If not, it can be precipitated by adding a non-polar solvent.

  • Purification: Purify the crude product by either recrystallization from a suitable solvent (e.g., methanol or ethanol) or by silica gel column chromatography using a mobile phase of dichloromethane/methanol or chloroform/methanol.[1][6]

HPLC Purity Analysis
  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase A: 0.1% phosphoric acid or formic acid in water.

  • Mobile Phase B: Methanol or acetonitrile.

  • Gradient: A linear gradient, for example, from 5% B to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 260 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

  • Analysis: Inject the sample and integrate the peak areas to determine the relative purity. The retention time for N6-(2-hydroxyethyl)adenosine is expected to be longer than that of adenosine.[4]

Visualizations

Experimental Workflow

experimental_workflow start Start: 2-Chloroadenosine & Ethanolamine reaction Reaction in Solvent (e.g., n-Butanol) Reflux for 24-48h start->reaction monitoring Monitor by TLC/HPLC reaction->monitoring monitoring->reaction Incomplete workup Solvent Removal & Precipitation monitoring->workup Reaction Complete purification Purification workup->purification recrystallization Recrystallization (e.g., Methanol) purification->recrystallization Option 1 chromatography Silica Gel Chromatography (DCM/MeOH) purification->chromatography Option 2 analysis Purity & Structural Analysis (HPLC, NMR, MS) recrystallization->analysis chromatography->analysis

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Purity after Synthesis check_impurities Identify Impurities (HPLC, MS, NMR) start->check_impurities unreacted_sm Unreacted Starting Material? check_impurities->unreacted_sm side_products Multiple Side Products? check_impurities->side_products solution_sm Optimize Reaction: - Increase excess of reagent - Increase reaction time/temp unreacted_sm->solution_sm Yes purify Select Purification Method unreacted_sm->purify No solution_sp Optimize Reaction: - Adjust stoichiometry - Lower temperature side_products->solution_sp Yes side_products->purify No recrystallize Recrystallization purify->recrystallize chromatography Column Chromatography purify->chromatography final_purity Check Purity > 98% recrystallize->final_purity chromatography->final_purity success Success final_purity->success Yes re_purify Re-purify or use Preparative HPLC final_purity->re_purify No

Caption: A logical troubleshooting guide for improving the purity of synthesized this compound.

Signaling Pathway

The direct signaling pathway for this compound is not well-documented. However, the closely related N6-(2-hydroxyethyl)adenosine (HEA) has been shown to attenuate lipopolysaccharide (LPS)-stimulated pro-inflammatory responses by suppressing the TLR4-mediated NF-κB signaling pathway.[7] This pathway is presented below as a likely mechanism of action for related adenosine analogs.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkBa p-IκBα IKK->IkBa phosphorylates NFkB p-NF-κB IKK->NFkB phosphorylates nucleus Nucleus NFkB->nucleus translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nucleus->cytokines induces transcription of HEA N6-(2-hydroxyethyl)adenosine (or related analogs) HEA->TLR4 Inhibits

Caption: Suppression of the TLR4-mediated NF-κB signaling pathway by N6-(2-hydroxyethyl)adenosine.

References

Technical Support Center: Troubleshooting Off-Target Effects of 2-Chloro-N6-(2-hydroxyethyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting potential off-target effects of 2-Chloro-N6-(2-hydroxyethyl)adenosine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a purine (B94841) nucleoside analog. While its specific target profile is not extensively published, based on its structural similarity to other adenosine (B11128) analogs, it is presumed to interact with adenosine receptors. However, it is crucial to consider that related compounds, such as 2-chloroadenosine, can also exert effects through intracellular metabolism, independent of receptor binding.

Q2: What are the most likely off-target effects of this compound?

Based on studies of structurally similar compounds, the most probable off-target effects fall into two main categories:

  • Cross-reactivity with other adenosine receptor subtypes: Adenosine receptors have four subtypes (A1, A2A, A2B, and A3) with conserved binding sites. It is common for adenosine analogs to show activity at more than one subtype. For instance, the A1-selective agonist 2-Chloro-N6-cyclopentyladenosine (CCPA) also acts as an antagonist at the A3 receptor.

  • Intracellular metabolic effects: 2-chloroadenosine, a related compound, can be taken up by cells and phosphorylated to 2-chloro-ATP. This metabolite can interfere with essential cellular processes by inhibiting DNA, RNA, and protein synthesis, and by depleting intracellular ATP levels, ultimately leading to cytotoxicity and apoptosis.[1][2]

Q3: My cells are dying in culture when treated with this compound, even at concentrations where I expect specific receptor activation. What could be the cause?

This is a common issue with nucleoside analogs. The observed cytotoxicity could be due to the intracellular metabolic effects described above, rather than an on-target effect mediated by a specific adenosine receptor.[1][2] It is recommended to perform experiments to distinguish between these two possibilities (see Troubleshooting Guide below).

Q4: I am seeing inconsistent or paradoxical results in my functional assays (e.g., cAMP measurement). What could be the reason?

Inconsistent results in functional assays with adenosine receptor ligands can arise from several factors:

  • Endogenous adenosine: Cells in culture can release adenosine, which can activate or desensitize adenosine receptors, leading to variability in your results.

  • Receptor heterodimerization: Adenosine receptors can form dimers with each other (e.g., A1-A2A) or with other GPCRs, which can alter their signaling properties.

  • Expression levels of receptor subtypes: The relative expression of different adenosine receptor subtypes in your cell line will influence the overall response to a non-selective compound.

Troubleshooting Guide

This section provides structured guidance for specific experimental problems.

Problem 1: Unexpected Cytotoxicity

Observation: Significant cell death is observed at concentrations intended to be selective for a specific adenosine receptor subtype.

Possible Cause: The cytotoxicity is likely due to intracellular metabolism of the compound, leading to apoptosis.[1][2]

Troubleshooting Workflow:

A Unexpected Cytotoxicity Observed B Hypothesis: Intracellular metabolic effect A->B C Experiment 1: Inhibit nucleoside transporters B->C G Experiment 2: Inhibit adenosine kinase B->G K Experiment 3: Measure intracellular ATP levels B->K O Experiment 4: Assess apoptosis B->O D Add a nucleoside transport inhibitor (e.g., dipyridamole) C->D E Result: Cytotoxicity is reduced D->E If... F Conclusion: Cytotoxicity is dependent on cellular uptake E->F H Add an adenosine kinase inhibitor (e.g., 5-iodotubercidin) G->H I Result: Cytotoxicity is reduced H->I If... J Conclusion: Cytotoxicity requires intracellular phosphorylation I->J L Perform ATP quantification assay K->L M Result: ATP levels are depleted L->M If... N Conclusion: Cytotoxicity is linked to energy depletion M->N P Perform caspase activation assay O->P Q Result: Caspase-3/7 is activated P->Q If... R Conclusion: Cell death is via apoptosis Q->R A Ambiguous Receptor Selectivity B Hypothesis: Activity at multiple AR subtypes A->B C Experiment 1: Radioligand Binding Assays B->C G Experiment 2: Functional Assays with Selective Antagonists B->G D Determine Ki values for A1, A2A, A2B, and A3 receptors C->D E Result: Significant binding to multiple subtypes D->E If... F Conclusion: Compound is not selective E->F H Pre-treat with selective antagonists for each AR subtype G->H I Result: Response is blocked by a specific antagonist H->I If... K Result: Response is partially blocked by multiple antagonists H->K If... J Conclusion: Identifies the receptor mediating the response I->J L Conclusion: Compound acts on multiple subtypes K->L cluster_0 On-Target Adenosine Receptor Signaling cluster_1 Off-Target Intracellular Metabolic Pathway Compound This compound AR Adenosine Receptor (A1/A2A/A2B/A3) Compound->AR NT Nucleoside Transporter G_protein G-protein AR->G_protein Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Compound_in This compound (intracellular) AK Adenosine Kinase Compound_in->AK Phosphorylation NT->Compound_in Uptake Metabolite 2-Chloro-ATP AK->Metabolite ATP_depletion ATP Depletion Metabolite->ATP_depletion Synth_inhibition Inhibition of DNA/RNA/Protein Synthesis Metabolite->Synth_inhibition Apoptosis Apoptosis ATP_depletion->Apoptosis Synth_inhibition->Apoptosis Start Start: Observe Unexpected Effect Hypothesize Formulate Hypotheses (On-target vs. Off-target) Start->Hypothesize Design_Exp Design Experiments to Differentiate Hypotheses Hypothesize->Design_Exp Selectivity_Assay Adenosine Receptor Selectivity Profile Design_Exp->Selectivity_Assay Cytotoxicity_Assay Assess Cytotoxicity & Apoptosis Design_Exp->Cytotoxicity_Assay Metabolic_Assay Measure Intracellular ATP Levels Design_Exp->Metabolic_Assay Analyze Analyze and Interpret Data Selectivity_Assay->Analyze Cytotoxicity_Assay->Analyze Metabolic_Assay->Analyze Conclusion Draw Conclusions about Mechanism of Action Analyze->Conclusion

References

long-term storage conditions for 2-Chloro-N6-(2-hydroxyethyl)adenosine powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage, handling, and stability of 2-Chloro-N6-(2-hydroxyethyl)adenosine powder.

Long-Term Storage Conditions

Proper storage is crucial to maintain the integrity and stability of this compound powder. The following table summarizes the recommended storage conditions based on available data.

Storage ConditionTemperatureDurationNotes
Powder -20°C3 yearsKeep container tightly sealed in a cool, well-ventilated area. Avoid direct sunlight and sources of ignition.[1]
In Solvent -80°C6 monthsProtect from light. Once prepared, aliquot to prevent repeated freeze-thaw cycles.[2]
-20°C1 monthProtect from light.[2]
Shipping Room Temperature< 2 weeksAcceptable for short durations.[1]

Troubleshooting Guide & FAQs

This section addresses common questions and potential issues related to the storage and handling of this compound.

Q1: My this compound powder has been at room temperature for over two weeks. Is it still usable?

A1: The recommended shipping time at room temperature is less than two weeks[1]. If the compound has been at room temperature for a longer period, its stability may be compromised. We recommend running a quality control check, such as HPLC analysis, to assess its purity before use. For future reference, upon receipt, the powder should be stored at -20°C for long-term stability.

Q2: I've noticed some discoloration in the powder. What should I do?

A2: Discoloration can be a sign of degradation. This could be due to improper storage conditions, such as exposure to light, moisture, or elevated temperatures. It is advisable to discard the product and use a fresh batch to ensure the reliability of your experimental results. Always store the powder in a tightly sealed container in a dark and dry environment at the recommended temperature.

Q3: How many times can I freeze and thaw a solution of this compound?

A3: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the solution into single-use volumes after preparation[2]. This minimizes the number of times the main stock solution is subjected to temperature fluctuations.

Q4: What is the stability of this compound in acidic or basic solutions?

A4: While specific data for this compound is limited, studies on a similar compound, 2-chloro-2'-deoxyadenosine (2-CdA), have shown it is stable at basic and neutral pH. However, its decomposition markedly increases at acidic pH, even at physiological temperatures[3]. For instance, at pH 2 and 37°C, only 13% of 2-CdA remained in solution after 6 hours[3]. It is reasonable to expect that this compound may exhibit similar instability in acidic conditions. Therefore, preparing solutions in neutral or slightly basic buffers is recommended.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a general framework for assessing the stability of this compound. The specific parameters may need to be optimized for your system.

Objective: To determine the purity and identify potential degradation products of this compound.

Materials:

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO). Prepare a series of dilutions to create a standard curve.

  • Sample Preparation: Dissolve the this compound powder to be tested in the mobile phase or a compatible solvent to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer). The exact gradient will need to be optimized.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at the wavelength of maximum absorbance for this compound.

    • Injection Volume: Typically 10-20 µL.

  • Analysis:

    • Inject the standard solutions to establish the retention time and create a calibration curve.

    • Inject the test sample.

    • Compare the chromatogram of the test sample to the standard. The appearance of new peaks or a decrease in the area of the main peak may indicate degradation.

    • Quantify the purity of the sample by comparing the peak area to the calibration curve.

Visualizations

Troubleshooting_Storage_Issues start Start: Suspected Issue with this compound Powder check_storage Check Storage Conditions: - Temperature (-20°C)? - Tightly sealed container? - Protected from light? start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok visual_inspection Visually Inspect Powder: - Discoloration? - Clumping? storage_ok->visual_inspection Yes correct_storage Correct Storage Conditions: Store at -20°C in a dark, tightly sealed container. storage_ok->correct_storage No visual_ok Appearance Normal? visual_inspection->visual_ok consider_qc Consider Quality Control (QC) Analysis (e.g., HPLC) to confirm purity. visual_ok->consider_qc No use_compound Proceed with Experiment visual_ok->use_compound Yes consider_qc->use_compound Purity Confirmed discard Discard Powder and Use a New Batch consider_qc->discard Degradation Detected correct_storage->discard

Caption: Troubleshooting workflow for assessing the quality of this compound powder.

References

how to avoid precipitation of 2-Chloro-N6-(2-hydroxyethyl)adenosine in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of 2-Chloro-N6-(2-hydroxyethyl)adenosine precipitation in cell culture media.

Troubleshooting Precipitation Issues

Precipitation of this compound in your experimental media can lead to inaccurate dosing and inconsistent results. The following guide will help you identify the potential cause and find a solution.

Visual Identification of Precipitation

Precipitation can manifest in several ways:

  • Cloudiness or haziness: The medium loses its clarity.

  • Fine particles: Small, dust-like particles may be seen floating in the medium, especially when swirled.

  • Crystalline structures: Visible crystals may form at the bottom of the culture vessel or adhere to the sides.

  • Film formation: A thin layer may be observed on the surface of the medium.

Troubleshooting Workflow

If you observe precipitation, follow this logical workflow to diagnose and resolve the issue.

G cluster_0 Start: Precipitation Observed cluster_1 Initial Checks cluster_2 Problem Identification & Solutions cluster_3 Resolution start Precipitation Observed stock_check Inspect Stock Solution: Is it clear? start->stock_check media_prep_check Review Media Preparation Protocol stock_check->media_prep_check Yes stock_precip Issue: Stock Precipitated Solution: Warm & Vortex Stock. If unresolved, prepare fresh stock. stock_check->stock_precip No conc_issue Issue: Concentration Too High Solution: Lower final concentration. Perform solubility test. media_prep_check->conc_issue High Conc. dilution_issue Issue: Improper Dilution Solution: Use serial dilution. Add stock dropwise to pre-warmed media. media_prep_check->dilution_issue Rapid Dilution media_issue Issue: Media Incompatibility Solution: Test different media. Check pH. Use serum-free media if possible. media_prep_check->media_issue Other end Problem Resolved stock_precip->end conc_issue->end dilution_issue->end media_issue->end

Caption: A troubleshooting workflow for identifying and resolving precipitation of this compound in media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: Based on data for analogous compounds like N6-(2-Hydroxyethyl)adenosine and other 2-chloro-adenosine derivatives, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[1] For instance, 2-Chloro-N6-cyclopentyladenosine is soluble in DMSO up to 100 mM.[2]

Q2: What is the maximum recommended final concentration of DMSO in the cell culture medium?

A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% and preferably at or below 0.1%.

Q3: Can I store this compound in an aqueous solution?

A3: It is not recommended to store adenosine (B11128) analogs in aqueous solutions for extended periods. For example, with adenosine, it is advised not to store aqueous solutions for more than one day. It is best to prepare fresh dilutions in your culture medium from a frozen DMSO stock solution for each experiment.

Q4: How do temperature and pH affect the stability of this compound?

A4: While specific stability data for this compound is limited, a study on a similar compound, 2-chloro-2'-deoxyadenosine, showed it is stable at neutral (pH 7) and basic pH but degrades in acidic conditions, with the degradation rate increasing with lower pH and higher temperature.[3] Standard cell culture media are typically buffered to a pH of 7.2-7.4, where the compound is expected to be stable.

Q5: My compound precipitates immediately upon addition to the media. What is the most likely cause?

A5: This is often due to "solvent shock," where the rapid dilution of a concentrated DMSO stock into the aqueous medium causes the compound to crash out of solution. To prevent this, add the stock solution dropwise into pre-warmed media while gently swirling.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Under sterile conditions, weigh out the desired amount of this compound.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex the solution until the compound is completely dissolved. A brief warming in a 37°C water bath may aid dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solutions at -20°C or -80°C, protected from light.

Protocol 2: Dilution of Stock Solution into Cell Culture Medium
  • Materials: 10 mM stock solution of this compound in DMSO, pre-warmed (37°C) cell culture medium.

  • Procedure:

    • Determine the final concentration of the compound needed for your experiment.

    • Calculate the volume of the 10 mM stock solution required.

    • In a sterile tube, add the appropriate volume of pre-warmed cell culture medium.

    • While gently swirling the medium, add the calculated volume of the stock solution dropwise.

    • Gently mix the final solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing.

    • Visually inspect the medium for any signs of precipitation before adding it to your cells.

Quantitative Data Summary

CompoundSolventMaximum SolubilityReference
This compound DMSOSoluble (qualitative)[1]
MethanolSlightly Soluble (qualitative)[1]
2-ChloroadenosineWater~25 mM (7.54 mg/mL)[4]
DMSO~100 mM (30.17 mg/mL)[4]
2-Chloro-N6-cyclopentyladenosineDMSO100 mM[2]
Ethanol100 mM[2]

Signaling Pathway

This compound, as an adenosine analog, is expected to interact with adenosine receptors. The diagram below illustrates a generalized signaling pathway for adenosine receptor activation.

G cluster_0 Ligand-Receptor Interaction cluster_1 Downstream Signaling ligand This compound receptor Adenosine Receptor (e.g., A1, A2A, A2B, A3) ligand->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Change (e.g., cAMP levels) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Generalized signaling pathway for adenosine receptor agonists.

References

Technical Support Center: Analysis of 2-Chloro-N6-(2-hydroxyethyl)adenosine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of High-Performance Liquid Chromatography (HPLC) methods for the detection of 2-Chloro-N6-(2-hydroxyethyl)adenosine.

Troubleshooting Guide

Common Chromatographic Problems and Solutions
ProblemPossible CauseRecommended Solution
Peak Tailing - Interaction with active silanol (B1196071) groups on the column. - Incorrect mobile phase pH. - Column overload.- Use a modern, end-capped C18 column or a column with a different stationary phase. - Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte. For adenosine (B11128) analogs, a slightly acidic to neutral pH is often optimal. - Reduce the sample concentration or injection volume.
Peak Broadening - Low mobile phase flow rate. - Large dead volume in the HPLC system. - Column contamination or degradation.- Optimize the flow rate; higher flow rates can sometimes sharpen peaks, but be mindful of system pressure. - Check and minimize the length and diameter of tubing between the injector, column, and detector. - Flush the column with a strong solvent or replace the guard column/column if necessary.
Variable Retention Times - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Pump malfunction or leaks.- Ensure accurate and consistent mobile phase preparation; use a gradient mixer if available.[1] - Use a column oven to maintain a constant temperature. - Check the pump for leaks, ensure proper seal maintenance, and degas the mobile phase to prevent air bubbles.[1][2]
Poor Resolution - Inadequate separation between the analyte and impurities. - Inappropriate mobile phase composition.- Adjust the mobile phase gradient or isocratic composition to improve separation. - Change the organic modifier (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa). - Evaluate a different column with alternative selectivity.
Baseline Noise or Drift - Contaminated mobile phase or detector cell. - Air bubbles in the system. - Detector lamp nearing the end of its life.- Use high-purity solvents and filter the mobile phase.[2] - Flush the detector cell with a strong, miscible solvent. - Thoroughly degas the mobile phase.[1] - Replace the detector lamp if necessary.
Low Analyte Response - Sample degradation. - Incorrect detection wavelength. - Low sample concentration.- Due to the potential for hydrolysis of the chloro-group under acidic conditions, ensure samples are prepared in a neutral or slightly acidic buffer and analyzed promptly.[3] - The typical UV maximum for adenosine analogs is around 260 nm. Verify the optimal wavelength for this compound. - Concentrate the sample if possible, or increase the injection volume.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for this compound?

A1: A good starting point for method development is a reversed-phase C18 column with a mobile phase consisting of a mixture of water (or a buffer) and an organic solvent like acetonitrile or methanol. A gradient elution is often employed to ensure good separation and peak shape.

Q2: How does the pH of the mobile phase affect the analysis?

A2: The pH of the mobile phase can significantly impact the retention time and peak shape of this compound. Since it is an adenosine analog, its ionization state can change with pH. It is crucial to control the pH to achieve reproducible results. A study on the related compound 2-chloroadenosine (B27285) showed that a mobile phase pH of 3.2 provided a sharp and well-defined peak.[4] However, it is important to note that 2-chloroadenosine analogs can be unstable and degrade in acidic conditions.[3] Therefore, a careful evaluation of pH in the range of 3 to 7 is recommended to find the optimal balance between peak shape and analyte stability.

Q3: What are the common degradation products to look for?

A3: A primary degradation pathway for 2-chloroadenosine and its analogs is the hydrolysis of the chlorine atom from the purine (B94841) ring. This would result in the formation of N6-(2-hydroxyethyl)adenosine. Depending on the sample matrix and storage conditions, other degradation products may also be present.

Q4: How can I improve the sensitivity of my assay?

A4: To improve sensitivity, you can:

  • Optimize the detection wavelength, which is typically around 260 nm for adenosine derivatives.

  • Increase the injection volume, but be cautious of overloading the column.

  • Use a more sensitive detector, such as a mass spectrometer (MS), if available.

  • Employ solid-phase extraction (SPE) to concentrate the sample and remove interfering substances.

Q5: What should I do if I see ghost peaks in my chromatogram?

A5: Ghost peaks can arise from several sources, including contamination in the mobile phase, carryover from previous injections, or late-eluting compounds from a previous run. To troubleshoot this, you can:

  • Run a blank gradient to see if the ghost peaks are present.

  • Ensure your sample vials and solvent filters are clean.

  • Use a needle wash in the autosampler.

  • Increase the final hold time of your gradient to ensure all compounds have eluted.

Experimental Protocols

General HPLC Method for this compound

This protocol provides a general starting point for the analysis. Optimization will likely be required for specific applications.

ParameterRecommended Condition
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid (adjust pH as needed)
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL

Note: The use of formic acid is a suggestion for peak shape improvement. Given the potential for acid-catalyzed degradation, other buffers such as phosphate (B84403) or acetate (B1210297) at a slightly higher pH should also be evaluated.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injector Injector Filtration->Injector Column C18 Column Injector->Column Detector UV Detector (260 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: A typical experimental workflow for the HPLC analysis of this compound.

Troubleshooting_Tree cluster_retention Retention Time cluster_peak Peak Shape Problem Chromatographic Issue? RT_Shift Shifting Retention Time? Problem->RT_Shift Yes Peak_Shape Poor Peak Shape? Problem->Peak_Shape Yes Check_Temp Check Column Temperature RT_Shift->Check_Temp Yes Check_Mobile_Phase Check Mobile Phase Composition & pH Check_Temp->Check_Mobile_Phase Check_Pump Check Pump & Leaks Check_Mobile_Phase->Check_Pump Tailing Tailing? Peak_Shape->Tailing Yes Broadening Broadening? Peak_Shape->Broadening Yes Adjust_pH Adjust Mobile Phase pH Tailing->Adjust_pH Check_Flow_Rate Optimize Flow Rate Broadening->Check_Flow_Rate Change_Column Consider Different Column Adjust_pH->Change_Column Check_Dead_Volume Minimize Dead Volume Check_Flow_Rate->Check_Dead_Volume

Caption: A decision tree for troubleshooting common HPLC issues encountered during method development.

References

challenges in in vivo delivery of 2-Chloro-N6-(2-hydroxyethyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-N6-(2-hydroxyethyl)adenosine (CGS-21680). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of in vivo delivery of this potent and selective A₂A adenosine (B11128) receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is CGS-21680 and what is its primary mechanism of action?

A1: CGS-21680 is a potent and highly selective agonist for the adenosine A₂A receptor, a G-protein coupled receptor (GPCR).[1][2] Its binding to the A₂A receptor primarily activates the Gs protein, which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade is involved in various physiological processes, including vasodilation, inflammation, and neurotransmission.[1][2]

Q2: What are the main challenges associated with the in vivo delivery of CGS-21680?

A2: The primary challenges for in vivo delivery of CGS-21680 are its poor aqueous solubility, rapid in vivo clearance, and low oral bioavailability.[3][4] Researchers must carefully select an appropriate vehicle to ensure solubility and stability. Its short plasma half-life necessitates consideration of the administration route and dosing schedule to maintain effective concentrations.[3]

Q3: Is CGS-21680 able to cross the blood-brain barrier (BBB)?

A3: Yes, studies have shown that CGS-21680 can cross the blood-brain barrier. Activation of A₂A receptors, including by CGS-21680, has been demonstrated to modulate and increase the permeability of the BBB. This property is a key consideration for neurological studies, as it can facilitate the entry of CGS-21680 and other molecules into the central nervous system.

Q4: What are the known off-target effects or other in vivo activities of CGS-21680?

A4: While highly selective for the A₂A receptor over other adenosine receptor subtypes, CGS-21680 can induce systemic effects.[1][4] At certain doses, it can cause sedation and a decrease in motor activity.[5][6] It also has pronounced cardiovascular effects, including increased heart rate and reduced blood pressure.[2][7] Furthermore, interactions with dopamine (B1211576) D2 receptors in the striatum have been reported, which can influence experimental outcomes in neuroscience models.[8][9]

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data for CGS-21680 to facilitate experimental design.

Table 1: Receptor Binding Affinity & Functional Potency

Parameter Species Tissue/Cell Line Value Reference(s)
Kᵢ (A₂A Receptor) Human - 27 nM [2]
Rat - 19 - 27 nM [1]
IC₅₀ (A₂A Receptor) Rat - 22 nM [4]

| EC₅₀ (cAMP) | Rat | Striatal Slices | 110 nM |[10] |

Table 2: Pharmacokinetic Parameters in Rats

Parameter Route Value Reference(s)
Distribution Half-Life (t₁/₂α) Intravenous (0.3 mg/kg) 1.8 minutes [3]
Elimination Half-Life (t₁/₂β) Intravenous (0.3 mg/kg) 15 minutes [3]
Tₘₐₓ Oral (3.0 mg/kg) 13 minutes [3]
Cₘₐₓ Oral (3.0 mg/kg) 94 ng/mL [3]
Oral Bioavailability - ~1.4% [3]
Plasma Clearance Intravenous (0.3 mg/kg) 0.83 L/kg/h [3]

| Volume of Distribution (Vβ) | Intravenous (0.3 mg/kg) | 0.27 L/kg |[3] |

Table 3: Reported Effective Doses in Rodent Models

Animal Model Disease/Condition Dose Range Route Key Finding Reference(s)
Rat General Behavioral 0.025 - 0.1 mg/kg i.p. Dose-dependent suppression of lever pressing; sedation [5]
Rat Cerebral Ischemia 0.01 - 0.1 mg/kg i.p. Neuroprotection, reduced microgliosis [11]
Rat Auditory Gating Deficits 0.03 - 0.09 mg/kg i.p. Alleviated prepulse inhibition deficits [6]
Rat Spontaneously Hypertensive 10 mg/kg p.o. Sustained anti-hypertensive effect [4]
Mouse Huntington's Disease Model - - Slowed motor deterioration [2]

| Mouse | Collagen-Induced Arthritis | - | - | Ameliorated clinical signs of arthritis |[12] |

Troubleshooting Guide

Problem: CGS-21680 is not fully dissolving in my vehicle.

  • Possible Cause 1: Incorrect Solvent. CGS-21680 hydrochloride is poorly soluble in aqueous solutions like saline or PBS alone. It requires an organic co-solvent.

  • Solution 1: Use a vehicle containing DMSO. A common starting point is 10% DMSO.[13] Ensure you are using fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[4]

  • Possible Cause 2: Precipitation upon dilution. The compound may dissolve in neat DMSO but precipitate when diluted with an aqueous buffer.

  • Solution 2: Employ a multi-component solvent system. Formulations including DMSO, PEG300, and Tween-80 are effective at maintaining solubility.[13] Prepare the solution by first dissolving CGS-21680 in DMSO, then sequentially adding the other co-solvents before the final addition of saline or buffer. Gentle warming or sonication can aid dissolution.[13]

Problem: I am not observing the expected biological effect in my in vivo experiment.

  • Possible Cause 1: Insufficient Dose or Rapid Clearance. Due to its very short elimination half-life (~15 minutes in rats), a single bolus injection may not provide sustained exposure above the therapeutic threshold.[3]

  • Solution 1: Increase the dose or, preferably, the frequency of administration. For longer-term studies, consider continuous delivery via osmotic minipumps to maintain steady-state plasma concentrations.

  • Possible Cause 2: Poor Bioavailability. If administering orally, be aware that bioavailability is extremely low (~1.4%).[3] Oral administration is generally not recommended unless using very high doses. Intraperitoneal (i.p.) or intravenous (i.v.) routes are more reliable for achieving systemic exposure.

  • Possible Cause 3: Solution Instability. Stock solutions of CGS-21680 in DMSO are stable for months when stored at -20°C, but working solutions prepared for in vivo experiments should be made fresh daily to ensure potency.[14]

Problem: My animals are showing signs of sedation or hypoactivity.

  • Possible Cause: Dose is too high. Sedation is a known dose-dependent effect of systemic CGS-21680 administration.[5] This can confound behavioral experiments.

  • Solution: Perform a dose-response study to find the minimal effective dose that achieves the desired therapeutic effect without causing significant sedation. Doses as low as 0.01 mg/kg have been shown to be effective in some models while having minimal effects on heart rate or blood pressure.[11] If possible, compare results to a control group treated with a sedative to differentiate specific A₂A-mediated effects from general sedation.

Problem: I am seeing unexpected results in my neuroscience study, particularly related to dopamine signaling.

  • Possible Cause: A₂A and D₂ Receptor Interaction. Adenosine A₂A receptors and dopamine D₂ receptors are co-localized in the striatum and have a well-documented antagonistic interaction.[9] CGS-21680 administration can alter the binding characteristics of D₂ receptors.[8]

  • Solution: Be aware of this interaction when designing and interpreting experiments. If studying dopaminergic pathways, consider including control groups to assess the specific contribution of the A₂A-D₂ interaction to your results. It may be necessary to measure changes in D₂ receptor binding or function directly.

Experimental Protocols

Protocol 1: Preparation of CGS-21680 Stock Solution (100 mM in DMSO)

  • Materials: CGS-21680 HCl powder, anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Calculation: Use the batch-specific molecular weight provided on the product vial or Certificate of Analysis for precise calculations. For a molecular weight of 535.99 g/mol , weigh out 5.36 mg of CGS-21680 HCl.

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 100 µL of anhydrous DMSO.

  • Mixing: Vortex thoroughly until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C. The stock solution is stable for at least 3 months under these conditions.[14]

Protocol 2: Preparation of Vehicle for Intraperitoneal (i.p.) Injection

This protocol is adapted from a common formulation for poorly soluble compounds.[13]

  • Materials: CGS-21680 stock solution (from Protocol 1), DMSO, PEG300, Tween-80, sterile saline (0.9% NaCl).

  • Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):

    • For a final volume of 1 mL, begin with the required volume of CGS-21680 stock solution in a sterile tube.

    • Add DMSO to bring the total volume of DMSO to 100 µL.

    • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

    • Add 50 µL of Tween-80 and mix again until clear.

    • Add 450 µL of sterile saline as the final step and vortex to create a homogenous solution.

  • Use: Prepare this working solution fresh on the day of the experiment. If any precipitation is observed, gentle warming and/or sonication may be used to aid dissolution.[13] Always prepare a vehicle-only control using the same procedure without the CGS-21680 stock solution.

Protocol 3: In Vivo Administration via Intraperitoneal (i.p.) Injection in Mice

  • Animal Handling: Acclimatize animals to the experimental conditions. Handle mice gently to minimize stress.

  • Dose Calculation: Calculate the required volume of the CGS-21680 working solution based on the animal's body weight and the target dose (e.g., 0.1 mg/kg). A typical injection volume for a mouse is 5-10 µL per gram of body weight.

  • Injection Procedure:

    • Restrain the mouse appropriately, ensuring the abdomen is accessible.

    • Tilt the mouse slightly head-down.

    • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate slightly to ensure no fluid (blood or urine) is drawn back, confirming correct placement.

    • Inject the solution slowly and steadily.

  • Post-Injection Monitoring: Observe the animal for any adverse reactions immediately following the injection and monitor for expected effects (e.g., changes in motor activity) at relevant time points based on the experimental design.

Visualizations: Pathways and Workflows

A2A_Signaling_Pathway CGS CGS-21680 A2AR Adenosine A₂A Receptor (GPCR) CGS->A2AR Binds & Activates Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (e.g., anti-inflammatory cytokines) CREB->Gene Modulates

Caption: Simplified A₂A receptor signaling pathway initiated by CGS-21680.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase p1 Calculate Dose & Prepare Stock Solution (CGS-21680 in DMSO) p2 Prepare Fresh Working Solution & Vehicle Control p1->p2 e1 Acclimatize Animals & Record Baseline Measures p2->e1 e2 Administer CGS-21680 or Vehicle (e.g., i.p.) e1->e2 e3 Conduct Behavioral or Physiological Assessments e2->e3 a1 Collect Tissue/Blood Samples (e.g., for PK or biomarker analysis) e3->a1 a2 Analyze Data & Perform Statistical Tests a1->a2 a3 Interpret Results a2->a3

Caption: General experimental workflow for an in vivo study using CGS-21680.

Troubleshooting_Tree start No Observable Effect After CGS-21680 Administration q1 Was the compound fully dissolved in the vehicle? start->q1 s1 Action: Reformulate using co-solvents (DMSO, PEG300, etc.) and ensure fresh vehicle. q1->s1 No q2 Is the dose and route of administration appropriate? q1->q2 Yes a1_yes Yes a1_no No s2 Action: Review literature for effective doses. Switch from oral to i.p./i.v. route. Consider increasing the dose. q2->s2 No q3 Is the dosing frequency sufficient for the short half-life? q2->q3 Yes a2_yes Yes a2_no No s3 Action: Increase dosing frequency or use osmotic minipumps for continuous delivery. q3->s3 No end Re-evaluate experimental design and A₂A receptor expression in model. q3->end Yes a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for lack of efficacy in CGS-21680 experiments.

References

Validation & Comparative

A Comparative Guide to Adenosine Receptor Agonists: 2-Chloro-N6-(2-hydroxyethyl)adenosine vs. CCPA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate pharmacological tools is paramount for advancing our understanding of biological systems and for the development of novel therapeutics. This guide provides a comparative analysis of two adenosine (B11128) receptor agonists: 2-Chloro-N6-(2-hydroxyethyl)adenosine and the well-characterized 2-Chloro-N6-cyclopentyladenosine (CCPA). This comparison aims to highlight their distinct pharmacological profiles, supported by available experimental data, to inform the selection of the most suitable compound for specific research applications.

Quantitative Comparison of Receptor Activity

Due to the lack of specific binding affinity and functional potency data for this compound at the adenosine receptor subtypes, a direct quantitative comparison with CCPA is not feasible at this time. The following tables summarize the well-documented activity of CCPA.

CCPA: A Potent and Selective A1 Adenosine Receptor Agonist

CCPA is distinguished by its high affinity and remarkable selectivity for the A1 adenosine receptor subtype. This makes it an invaluable tool for investigating A1 receptor function.

Table 1: Binding Affinity (Ki) of CCPA at Human Adenosine Receptor Subtypes

CompoundA1 Ki (nM)A2A Ki (nM)A3 Ki (nM)
CCPA0.8230042

Data compiled from publicly available pharmacological databases.

Table 2: Functional Activity (EC50/IC50) of CCPA at Adenosine Receptor Subtypes

CompoundReceptorFunctional AssayPotencySpecies
CCPAA1Adenylate Cyclase InhibitionIC50 = 33 nMRat
CCPAA2AAdenylate Cyclase StimulationEC50 = 3500 nMHuman
CCPAA2BcAMP AccumulationEC50 = 18800 nMHuman
CCPAA3Agonist-induced cAMP inhibitionAntagonist (Ki = 38 nM)Human

This table presents a summary of functional data from various studies. It is important to note that experimental conditions can vary between studies.

Experimental Protocols

The characterization of adenosine receptor agonists like CCPA typically involves two key types of in vitro assays: radioligand binding assays to determine binding affinity and functional assays to measure the biological response upon receptor activation.

Radioligand Binding Assays

These assays are employed to determine the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., CCPA) for a specific adenosine receptor subtype (e.g., A1).

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the adenosine receptor of interest.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]CCPA for the A1 receptor) and varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 90 minutes).[1]

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (cAMP Accumulation)

Functional assays measure the biological response following receptor activation. For adenosine receptors, this is often a change in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

Objective: To determine the potency (EC50) and efficacy of a test compound as an agonist or antagonist at a specific adenosine receptor subtype.

General Protocol for an A1 Receptor (Gi-coupled):

  • Cell Culture: Cells expressing the A1 adenosine receptor are cultured in appropriate media.

  • Stimulation: The cells are pre-treated with forskolin (B1673556) (an adenylyl cyclase activator) to elevate basal cAMP levels.

  • Agonist Addition: The cells are then incubated with varying concentrations of the test agonist (e.g., CCPA).

  • Lysis: After a defined incubation period, the cells are lysed to release intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

  • Data Analysis: The concentration-response curve is plotted, and the EC50 (the concentration of agonist that produces 50% of the maximal response) is calculated.

Signaling Pathways and Experimental Workflow

Adenosine A1 Receptor Signaling Pathway

Activation of the A1 adenosine receptor by an agonist like CCPA initiates a signaling cascade through the inhibitory G-protein, Gi. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

A1_Signaling_Pathway cluster_membrane Cell Membrane A1R A1 Receptor G_protein Gi Protein (αβγ) A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist CCPA (Agonist) Agonist->A1R Binds to ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Leads to

Caption: Adenosine A1 Receptor Signaling Pathway.

General Experimental Workflow for GPCR Agonist Characterization

The process of characterizing a novel compound as a GPCR agonist involves a series of well-defined experimental steps to determine its binding affinity, functional potency, and selectivity.

Experimental_Workflow start Synthesize/Obtain Test Compound binding_assay Primary Screen: Radioligand Binding Assay (Determine Affinity - Ki) start->binding_assay functional_assay Secondary Screen: Functional Assay (e.g., cAMP) (Determine Potency - EC50/IC50) binding_assay->functional_assay selectivity_panel Selectivity Profiling: Test against other adenosine receptor subtypes functional_assay->selectivity_panel in_vivo In Vivo Studies: (e.g., Animal Models) selectivity_panel->in_vivo end Pharmacological Profile Established in_vivo->end

Caption: GPCR Agonist Characterization Workflow.

Conclusion

References

A Comparative Guide to Adenosine Agonists: Profiling 2-Chloro-N6-(2-hydroxyethyl)adenosine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of adenosine (B11128) agonists, with a focus on placing the lesser-known compound, 2-Chloro-N6-(2-hydroxyethyl)adenosine, in the context of well-characterized adenosine receptor ligands. Due to the limited publicly available data on the specific receptor binding and functional potency of this compound, this guide will draw comparisons with the structurally related and extensively studied adenosine agonist, 2-Chloro-N6-cyclopentyladenosine (CCPA), and N6-(2-hydroxyethyl)adenosine (HEA).

This compound is described as a purine (B94841) nucleoside analog with potential applications in oncology due to its role in inhibiting DNA synthesis and inducing apoptosis.[1] However, its specific interactions with adenosine receptor subtypes (A1, A2A, A2B, and A3) are not well-documented in peer-reviewed literature. In contrast, CCPA is a potent and highly selective agonist for the A1 adenosine receptor, making it a valuable tool for studying A1 receptor function.[2][3] HEA has been investigated for its anti-inflammatory, anti-hyperglycemic, and antioxidant properties.[4]

This guide will compare these compounds with other key adenosine agonists, such as NECA (5'-N-Ethylcarboxamidoadenosine), a potent non-selective agonist, and CGS 21680, a selective A2A agonist, to provide a comprehensive overview for researchers.

Adenosine Receptor Signaling Pathways

Adenosine receptors are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes. Their activation triggers distinct intracellular signaling cascades. The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production.

Adenosine Receptor Signaling Pathways cluster_A1A3 A1 & A3 Receptor Signaling cluster_A2A2B A2A & A2B Receptor Signaling A1_A3 A1 / A3 Receptor Gi Gi/o Protein A1_A3->Gi Agonist Binding AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibition cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A_A2B A2A / A2B Receptor Gs Gs Protein A2A_A2B->Gs Agonist Binding AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulation cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase ATP ATP ATP->AC_inhibit ATP->AC_stimulate Radioligand Binding Assay Workflow start Start prep_membranes Prepare cell membranes expressing the target adenosine receptor start->prep_membranes incubate Incubate membranes with radioligand and varying concentrations of test agonist prep_membranes->incubate separate Separate bound and free radioligand (e.g., vacuum filtration) incubate->separate quantify Quantify bound radioactivity (e.g., scintillation counting) separate->quantify analyze Analyze data to determine Ki values quantify->analyze end End analyze->end cAMP Functional Assay Workflow start Start plate_cells Plate cells expressing the target adenosine receptor start->plate_cells pre_treat Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) plate_cells->pre_treat stimulate Stimulate cells with varying concentrations of the test agonist (and forskolin (B1673556) for Gi-coupled receptors) pre_treat->stimulate lyse_cells Lyse the cells to release intracellular cAMP stimulate->lyse_cells quantify_cAMP Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lyse_cells->quantify_cAMP analyze Analyze data to determine EC50 or IC50 values quantify_cAMP->analyze end End analyze->end

References

Validating the Impact of 2-Chloro-N6-(2-hydroxyethyl)adenosine on the NF-κB Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Chloro-N6-(2-hydroxyethyl)adenosine's effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway against two well-established inhibitors, BAY 11-7082 and SC75741. The NF-κB pathway is a critical regulator of inflammatory responses, immune function, and cell survival, making it a key target for therapeutic intervention in a variety of diseases. This document summarizes quantitative data, details experimental methodologies, and visualizes the signaling cascade and experimental workflows to aid in the evaluation of these compounds.

Performance Comparison of NF-κB Pathway Modulators

CompoundTargetMethodPotencyReference
This compound NF-κB PathwayGene Expression AnalysisEffective at 20 µM in preventing NF-κB gene expression[1]
p-NF-κB p65 / NF-κB p65 & p-IκBα / IκBα RatiosWestern BlotDose-dependent reduction[2][3]
BAY 11-7082 TNFα-induced IκBα phosphorylationCellular AssayIC50 = 10 µM[4]
SC75741 NF-κB p65TNFα-stimulated NF-κB Reporter AssayEC50 = 200 nM[5][6]

Visualizing the NF-κB Signaling Pathway and Experimental Validation

To understand the points of intervention for each compound, a diagram of the canonical NF-κB signaling pathway is provided below. This is followed by a typical experimental workflow for validating a compound's effect on this pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation Ub Ub IκBα->Ub Ubiquitination p65 p65 p65_n p65 p65->p65_n Translocation p50 p50 p50_n p50 p50->p50_n Translocation NF-κB Complex (p65/p50/IκBα) p65 p50 IκBα NF-κB Complex (p65/p50/IκBα)->IκBα NF-κB Complex (p65/p50/IκBα)->p65 NF-κB Complex (p65/p50/IκBα)->p50 Proteasome Proteasome Ub->Proteasome Degradation NF-κB DNA Binding NF-κB DNA Binding p65_n->NF-κB DNA Binding p50_n->NF-κB DNA Binding Gene Transcription Gene Transcription NF-κB DNA Binding->Gene Transcription SC75741 SC75741 SC75741->NF-κB DNA Binding Inhibits DNA Binding 2_Chloro_N6 2-Chloro-N6- (2-hydroxyethyl)adenosine 2_Chloro_N6->Receptor Suppresses TLR4-mediated signaling BAY_11_7082 BAY_11_7082 BAY_11_7082->IKK Complex Inhibits IκBα Phosphorylation

Caption: Canonical NF-κB signaling pathway with points of inhibition.

Experimental_Workflow cluster_assays Validation Assays Cell_Culture 1. Cell Culture (e.g., Macrophages, Epithelial cells) Compound_Treatment 2. Treatment with Compound (this compound or alternatives) Cell_Culture->Compound_Treatment NFkB_Activation 3. Stimulation of NF-κB Pathway (e.g., with LPS or TNF-α) Compound_Treatment->NFkB_Activation Lysate_Preparation 4. Cell Lysis and Protein Extraction NFkB_Activation->Lysate_Preparation Luciferase_Assay A. NF-κB Luciferase Reporter Assay (Measures transcriptional activity) Lysate_Preparation->Luciferase_Assay Western_Blot B. Western Blot (Detects p-p65, p-IκBα, total p65, total IκBα) Lysate_Preparation->Western_Blot EMSA C. Electrophoretic Mobility Shift Assay (EMSA) (Assesses NF-κB DNA binding) Lysate_Preparation->EMSA Data_Analysis 5. Data Analysis and Comparison Luciferase_Assay->Data_Analysis Western_Blot->Data_Analysis EMSA->Data_Analysis

References

Efficacy Showdown: 2-Chloroadenosine vs. 2-Chloro-N6-(2-hydroxyethyl)adenosine - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data on 2-Chloroadenosine provides a clear picture of its efficacy as a potent adenosine (B11128) receptor agonist. However, a direct comparative analysis with 2-Chloro-N6-(2-hydroxyethyl)adenosine is currently hampered by the limited availability of specific pharmacological data for the latter compound in publicly accessible scientific literature.

This guide synthesizes the existing experimental data for 2-Chloroadenosine, providing researchers, scientists, and drug development professionals with a detailed overview of its receptor binding affinity and functional activity. While a head-to-head comparison with this compound is not feasible at this time due to the absence of published research, this document presents the known signaling pathways of adenosine receptors that both compounds are expected to modulate.

2-Chloroadenosine: A Profile of a Non-Selective Adenosine Receptor Agonist

2-Chloroadenosine is a metabolically stable analog of adenosine that acts as an agonist at A1, A2A, and A3 adenosine receptors. Its efficacy has been characterized through various in vitro and in vivo studies, establishing it as a valuable tool in pharmacological research.

Quantitative Analysis of Receptor Binding and Functional Potency

The following tables summarize the key quantitative data for 2-Chloroadenosine's interaction with adenosine receptor subtypes.

Table 1: Receptor Binding Affinity of 2-Chloroadenosine

Receptor SubtypeTest SystemRadioligandKᵢ (nM)
A₁ Rat brain membranes[³H]PIA300[1][2]
A₂ₐ Rat striatal membranes[³H]NECA80[1][2]
A₃ Not SpecifiedNot Specified1900[1][2]

Table 2: Functional Potency of 2-Chloroadenosine

AssayTest SystemParameterValue (nM)
Adenylyl Cyclase InhibitionRat fat cell membranesIC₅₀Data not available
Adenylyl Cyclase StimulationHuman platelet membranesEC₅₀Data not available

Signaling Pathways

2-Chloroadenosine, as an adenosine receptor agonist, activates downstream signaling cascades upon binding to its target receptors. The A1 and A3 receptors typically couple to inhibitory G proteins (Gᵢ/Gₒ), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A2A receptor couples to stimulatory G proteins (Gₛ), activating adenylyl cyclase and increasing cAMP levels.

Adenosine Receptor Signaling Pathways cluster_A1_A3 A1/A3 Receptor Signaling cluster_A2A A2A Receptor Signaling 2-Chloroadenosine_A1_A3 2-Chloroadenosine A1/A3 Receptor A1/A3 Receptor 2-Chloroadenosine_A1_A3->A1/A3 Receptor Gi/Go Gi/Go Protein A1/A3 Receptor->Gi/Go Adenylyl Cyclase_inh Adenylyl Cyclase Gi/Go->Adenylyl Cyclase_inh Inhibits cAMP_inh ↓ cAMP Adenylyl Cyclase_inh->cAMP_inh ATP_inh ATP ATP_inh->Adenylyl Cyclase_inh 2-Chloroadenosine_A2A 2-Chloroadenosine A2A Receptor A2A Receptor 2-Chloroadenosine_A2A->A2A Receptor Gs Gs Protein A2A Receptor->Gs Adenylyl Cyclase_act Adenylyl Cyclase Gs->Adenylyl Cyclase_act Activates cAMP_act ↑ cAMP Adenylyl Cyclase_act->cAMP_act ATP_act ATP ATP_act->Adenylyl Cyclase_act

Figure 1: Adenosine Receptor Signaling Pathways for A1/A3 and A2A receptors.

Experimental Protocols

The following section details the methodologies for key experiments cited in the characterization of 2-Chloroadenosine.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of 2-Chloroadenosine for adenosine receptor subtypes.

Workflow:

Radioligand Binding Assay Workflow prep Membrane Preparation (e.g., from rat brain) incubate Incubation: Membranes + Radioligand + Competitor (2-Chloroadenosine) prep->incubate separate Separation of Bound and Free Ligand (e.g., vacuum filtration) incubate->separate quantify Quantification of Bound Radioactivity (e.g., scintillation counting) separate->quantify analyze Data Analysis (IC₅₀ determination, Kᵢ calculation) quantify->analyze

Figure 2: Workflow for a typical radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Tissue (e.g., rat brain cortex for A₁ receptors, striatum for A₂ₐ receptors) is homogenized in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the assay buffer.

  • Incubation: A mixture containing the prepared membranes, a specific radioligand (e.g., [³H]PIA for A₁ or [³H]NECA for A₂ₐ), and varying concentrations of the unlabeled competitor (2-Chloroadenosine) is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of 2-Chloroadenosine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

This compound: The Data Gap

Despite a thorough search of scientific literature, specific data on the receptor binding affinity and functional potency of this compound at adenosine receptors could not be located. The compound is commercially available and is generally described as a purine (B94841) nucleoside analog.

Research on the related compound, N6-(2-hydroxyethyl)adenosine (without the 2-chloro substitution), has shown it to possess anti-inflammatory and anti-fibrotic properties. These effects are mediated through the inhibition of the TGF-β1/Smad and NF-κB signaling pathways. It is plausible that this compound may exhibit similar or enhanced activities, but this remains to be experimentally verified.

Conclusion

2-Chloroadenosine is a well-characterized non-selective adenosine receptor agonist with demonstrated high affinity for A₂ₐ receptors and moderate affinity for A₁ receptors. Its ability to modulate adenylyl cyclase activity through G protein-coupled signaling pathways is established.

A direct and quantitative comparison of the efficacy of 2-Chloroadenosine with this compound is not possible at present due to the lack of published pharmacological data for the latter. Future research focusing on the characterization of this compound's interaction with adenosine receptors is necessary to enable a comprehensive comparative analysis. Such studies would be invaluable for researchers in the fields of pharmacology and drug development seeking to understand the structure-activity relationships of adenosine analogs and to identify novel therapeutic agents.

References

A Comparative Guide to the Cross-Reactivity of 2-Chloro-N6-cyclopentyladenosine (CCPA) with Adenosine Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity and functional activity of 2-Chloro-N6-cyclopentyladenosine (CCPA) across the four adenosine (B11128) receptor subtypes: A1, A2A, A2B, and A3. Due to the limited availability of public data for 2-Chloro-N6-(2-hydroxyethyl)adenosine, this guide focuses on the widely studied and structurally related analog, CCPA, a potent and highly selective A1 adenosine receptor agonist. The information presented herein is intended to assist researchers in evaluating the suitability of CCPA for their studies.

Quantitative Comparison of CCPA Activity at Adenosine Receptor Subtypes

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of CCPA for human and rat adenosine receptor subtypes.

Table 1: Binding Affinity (Ki) of CCPA for Human and Rat Adenosine Receptor Subtypes

Receptor SubtypeSpeciesKi (nM)Reference
A1 Human0.8[1]
Rat0.4[2][3]
Rat1.3[4]
Bovine0.5[4]
A2A Human2300[1]
Rat3900[2][3]
A3 Human42[1]
Human (antagonist activity)38[5]

Table 2: Functional Activity (EC50/IC50) of CCPA at Adenosine Receptor Subtypes

Receptor SubtypeAssay TypeSpecies/TissuePotency (nM)Reference
A1 Adenylate Cyclase Inhibition (IC50)Rat Fat Cell Membranes33[2][3]
Negative Chronotropic Activity (EC50)Spontaneously Beating Rat Atria8.2[4]
A2A Adenylate Cyclase Stimulation (EC50)Human Platelet Membranes3500[2][3]
A2B Functional Assay (EC50)Human18800[1]
A3 Inhibition of Forskolin-Stimulated cAMP (antagonist KB)CHO cells expressing human A3 receptor5.0[5]

Adenosine Receptor Signaling Pathways

Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, the enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP). The A1 and A3 receptor subtypes typically couple to inhibitory G proteins (Gi/o), leading to a decrease in intracellular cAMP levels. Conversely, the A2A and A2B receptor subtypes couple to stimulatory G proteins (Gs), resulting in an increase in intracellular cAMP.[6][7] Some adenosine receptors, including A1, A2B, and A3, can also couple to Gq proteins, activating the phospholipase C (PLC) pathway.[7]

Adenosine_Signaling cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling A1_A3 A1 / A3 Receptor Gi_o Gi/o A1_A3->Gi_o Agonist Gq_A1_A3 Gq A1_A3->Gq_A1_A3 Agonist AC_inhib Adenylyl Cyclase Gi_o->AC_inhib Inhibition cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PLC_A1_A3 PLC Gq_A1_A3->PLC_A1_A3 Activation A2A_A2B A2A / A2B Receptor Gs Gs A2A_A2B->Gs Agonist Gq_A2B Gq A2A_A2B->Gq_A2B Agonist (A2B) AC_stim Adenylyl Cyclase Gs->AC_stim Stimulation cAMP_inc ↑ cAMP AC_stim->cAMP_inc PLC_A2B PLC Gq_A2B->PLC_A2B Activation

Canonical signaling pathways for adenosine receptor subtypes.

Experimental Methodologies

The data presented in this guide were primarily obtained through two key experimental techniques: radioligand binding assays and functional assays measuring cAMP accumulation.

Radioligand Binding Assays

These assays are used to determine the affinity of a ligand (in this case, CCPA) for a receptor. The general workflow involves incubating a radiolabeled ligand with a source of the target receptor (e.g., cell membranes) in the presence of varying concentrations of an unlabeled competing ligand.

Radioligand_Binding_Workflow prep Prepare Receptor Source (e.g., Cell Membranes) incubate Incubate Receptor Source with Radioligand and Unlabeled CCPA prep->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Determine Ki) quantify->analyze

Generalized workflow for a radioligand binding assay.

Detailed Protocol Outline:

  • Membrane Preparation: Tissues or cells expressing the adenosine receptor subtype of interest are homogenized and centrifuged to isolate the cell membranes, which are then resuspended in a suitable buffer.

  • Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]PIA for A1 receptors, [3H]NECA for A2 receptors) and a range of concentrations of the unlabeled test compound (CCPA).[2][3]

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Accumulation Assays

These functional assays measure the ability of a compound to either stimulate (agonist) or inhibit (antagonist/inverse agonist) the production of intracellular cAMP, a key second messenger in adenosine receptor signaling.

Detailed Protocol Outline:

  • Cell Culture: Cells expressing the adenosine receptor subtype of interest are cultured in appropriate media.

  • Assay Setup:

    • For A2A/A2B (Gs-coupled) receptors: Cells are typically pre-treated with a phosphodiesterase inhibitor to prevent the breakdown of cAMP. The test compound (CCPA) is then added, and the cells are incubated.[2][3]

    • For A1/A3 (Gi-coupled) receptors: To measure the inhibitory effect, adenylyl cyclase is first stimulated, often with forskolin. The test compound is then added to assess its ability to inhibit this stimulated cAMP production.

  • Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using various methods, such as competitive enzyme-linked immunosorbent assays (ELISA) or fluorescence-based assays.

  • Data Analysis: The concentration-response data are plotted and analyzed to determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.

Summary of Cross-Reactivity

Based on the available data, 2-Chloro-N6-cyclopentyladenosine (CCPA) is a highly potent and selective agonist for the A1 adenosine receptor, particularly in rat tissues where its selectivity for A1 over A2A receptors is reported to be almost 10,000-fold.[2][3] Its affinity for the human A1 receptor is also in the low nanomolar range.

CCPA displays significantly lower affinity and potency at the A2A and A2B receptors, acting as a weak agonist at these subtypes. Interestingly, at the human A3 receptor, CCPA has been shown to act as a moderately potent antagonist.[5] This switch in functional activity at the A3 subtype is a critical consideration for researchers using CCPA as a selective A1 agonist.

References

Comparative In Vitro Analysis of N6-Substituted Adenosine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro biological activities of key N6-substituted adenosine (B11128) analogs. The information is compiled from recent scientific literature to aid in the selection and evaluation of these compounds for therapeutic development.

N6-substituted adenosine analogs are a class of molecules with diverse biological activities, ranging from anti-inflammatory and anti-cancer to cardiovascular and neuroprotective effects. These compounds primarily exert their effects through interaction with adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors involved in numerous physiological processes. This guide focuses on a comparative analysis of three prominent N6-substituted adenosine analogs: N6-Benzyladenosine, N6-Isopentenyladenosine, and N6-Furfuryladenosine (Kinetin Riboside), based on their in vitro performance in receptor binding and cytotoxic assays.

Quantitative Data Summary

The following tables summarize the quantitative data on the binding affinities and cytotoxic effects of the selected N6-substituted adenosine analogs.

Table 1: Adenosine Receptor Binding Affinities (Ki) of N6-Substituted Adenosine Analogs

CompoundA1 Receptor (Ki, nM)A2a Receptor (Ki, nM)A3 Receptor (Ki, nM)Reference
N6-Benzyladenosine14527210.0[1]
N6-(3-Iodobenzyl)adenosine-5'-N-methyluronamide--1.1[2]
5'-(N-Methylcarboxamido)-N6-benzyladenosine--37-56 fold more selective for A3[2]

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Cytotoxic and Anti-proliferative Effects of N6-Substituted Adenosine Analogs

CompoundCell LineEffectIC50 / ConcentrationReference
N6-Isopentenyladenosine9 Human Epithelial Cancer Cell LinesSuppression of clonogenic activity10 µM[3]
N6-IsopentenyladenosineBladder Carcinoma T24 CellsInhibition of growth, G0/G1 arrest, apoptosisNot specified[4]
N6-BenzyladenosineBladder Carcinoma T24 CellsInhibition of growth, G0/G1 arrest, apoptosisNot specified[4]
N6-Furfuryladenosine (Kinetin Riboside)MiaPaCa-2 (Pancreas), A375 (Melanoma)Anti-proliferativeLow micromolar[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

Adenosine_A1_Receptor_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular A1R A1 Receptor G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP X Analog N6-Substituted Adenosine Analog Analog->A1R Binds ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., inhibition of neurotransmitter release) PKA->Cellular_Response Leads to

Adenosine A1 Receptor Signaling Pathway

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (with expressed adenosine receptors) Incubation Incubate Membrane Prep, Radioligand, and Analog (25°C for 60 min) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]R-PIA) Radioligand_Prep->Incubation Analog_Prep N6-Analog Preparation (competitor) Analog_Prep->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (to measure radioactivity) Filtration->Scintillation Analysis Data Analysis (calculate Ki value) Scintillation->Analysis

Radioligand Receptor Binding Assay Workflow

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Adenosine Receptor Binding Assay

This protocol is adapted from radioligand binding assays used to determine the affinity of compounds for adenosine receptors.[6]

Objective: To determine the binding affinity (Ki) of N6-substituted adenosine analogs for A1, A2A, and A3 adenosine receptors.

Materials:

  • Membrane preparations from Chinese hamster ovary (CHO) or human embryonic kidney (HEK293) cells stably expressing the human adenosine receptor subtype of interest.

  • Radioligands:

    • A1 Receptor: [3H]R-N6-(2-phenylisopropyl)adenosine ([3H]R-PIA)

    • A2A Receptor: [3H]CGS21680

    • A3 Receptor: [125I]I-AB-MECA

  • N6-substituted adenosine analogs (test compounds).

  • Non-labeled ligand for determining non-specific binding (e.g., 5'-N-ethylcarboxamidoadenosine, NECA).

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In individual tubes, add 50 µL of increasing concentrations of the test N6-substituted adenosine analog, 50 µL of the appropriate radioligand (final concentration of ~3.5 nM for [3H]R-PIA, 10 nM for [3H]CGS21680, and 0.34 nM for [125I]I-AB-MECA), and 100 µL of the membrane suspension (20-22 µg of protein per tube).

  • Non-specific Binding: To a separate set of tubes, add a high concentration (e.g., 10 µM) of a non-labeled ligand (NECA) instead of the test compound to determine non-specific binding.

  • Incubation: Incubate the reaction mixtures for 60 minutes at 25°C in a shaking water bath.[6]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay (cAMP Accumulation)

This protocol measures the functional activity of N6-substituted adenosine analogs as agonists or antagonists at Gs- or Gi-coupled adenosine receptors.[6][7]

Objective: To determine the effect of N6-substituted adenosine analogs on adenylyl cyclase activity by measuring intracellular cyclic AMP (cAMP) levels.

Materials:

  • CHO or HEK293 cells expressing the adenosine receptor of interest.

  • N6-substituted adenosine analogs (test compounds).

  • Adenosine deaminase.

  • Rolipram (B1679513) (a phosphodiesterase inhibitor).

  • DMEM containing 50 mM HEPES, pH 7.4.

  • cAMP assay kit (e.g., competitive protein binding assay or ELISA).

Procedure:

  • Cell Culture: Plate the cells in 24-well plates and allow them to grow for 24 hours.

  • Pre-treatment: Wash the cells three times with DMEM/HEPES buffer.

  • Treatment: Treat the cells with the test compound in the presence of adenosine deaminase (to remove endogenous adenosine) and rolipram (to prevent cAMP degradation).

  • Incubation: Incubate the cells for 1 hour.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compounds.

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Objective: To determine the cytotoxic or anti-proliferative effects of N6-substituted adenosine analogs on cancer cell lines.

Materials:

  • Cancer cell lines of interest.

  • N6-substituted adenosine analogs (test compounds).

  • 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the N6-substituted adenosine analogs and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[9]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.[8]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

References

validating the anti-tumor effects of 2-Chloro-N6-(2-hydroxyethyl)adenosine in xenograft models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor effects of 2-Chloro-N6-(2-hydroxyethyl)adenosine (CHEA), also known as Namodenoson or Cl-IB-MECA, and other relevant adenosine (B11128) receptor agonists in preclinical xenograft models. The data presented herein is intended to inform researchers on the efficacy and mechanisms of these compounds, aiding in the strategic development of novel cancer therapeutics.

Introduction to A3 Adenosine Receptor (A3AR) Agonists in Cancer Therapy

The A3 adenosine receptor (A3AR) has emerged as a promising target in oncology.[1][2] A3AR is a G-protein coupled receptor that is often overexpressed in various tumor cells and tissues while maintaining low expression levels in normal cells.[3] Activation of A3AR by specific agonists has been shown to induce tumor growth inhibition through the modulation of key signaling pathways, including the Wnt and NF-κB pathways, ultimately leading to apoptosis of cancer cells.[1][2][3] This differential expression profile makes A3AR an attractive target for cancer-specific therapies with potentially fewer side effects.

This guide focuses on the comparative efficacy of several A3AR agonists, with a primary focus on Namodenoson (Cl-IB-MECA), a highly selective A3AR agonist, and its analogues, in various xenograft models.

Comparative Efficacy of A3AR Agonists in Xenograft Models

The following tables summarize the quantitative data on the anti-tumor effects of Namodenoson (Cl-IB-MECA) and the related compound N6-(2-hydroxyethyl)adenosine (HEA) in different cancer xenograft models.

CompoundCancer TypeCell LineXenograft ModelDosageKey Results
Namodenoson (Cl-IB-MECA) Pancreatic CancerBxPC-3Subcutaneous Nude Mice10 µg/kg (twice daily for 35 days)67.7% tumor growth inhibition
N6-(2-hydroxyethyl)adenosine (HEA) Gastric CarcinomaSGC-7901Subcutaneous Nude Mice75 mg/kg (daily for 19 days)54.66% tumor growth inhibition
N6-(2-hydroxyethyl)adenosine (HEA) Gastric CarcinomaSGC-7901Subcutaneous Nude Mice100 mg/kg (daily for 19 days)64.90% tumor growth inhibition

Data for IB-MECA in colon carcinoma and Cl-IB-MECA in melanoma xenograft models have shown significant anti-tumor activity, though specific tumor growth inhibition percentages were not detailed in the reviewed literature.

Experimental Protocols

Subcutaneous Xenograft Tumor Model Protocol

This protocol outlines the key steps for establishing a subcutaneous xenograft tumor model in immunodeficient mice (e.g., Nude or SCID mice).

1. Cell Preparation:

  • Culture human cancer cells (e.g., BxPC-3 for pancreatic cancer, SGC-7901 for gastric cancer) in a complete medium until they reach 70-80% confluency. The cells should be in the logarithmic growth phase.[4][5]

  • Harvest the cells by trypsinization and wash them twice with sterile phosphate-buffered saline (PBS).[4]

  • Perform a cell count using a hemocytometer and assess viability using a Trypan Blue exclusion assay.[4]

  • Resuspend the cells in sterile PBS or serum-free medium to a final concentration of 1–5 × 10⁸ cells/mL. For certain cell lines with lower tumorigenicity, resuspending the cells in a 1:1 mixture with Matrigel on ice is recommended to improve tumor engraftment.[5][6]

2. Animal Preparation and Injection:

  • Use 4-6 week old immunodeficient mice and allow for a 3-5 day acclimatization period.[4]

  • Anesthetize the mice using an appropriate anesthetic agent (e.g., ketamine/xylazine or isoflurane).[6][7]

  • Shave and sterilize the injection site on the mouse's flank with 70% ethanol (B145695) and/or iodine solution.[4][6]

  • Draw the cell suspension (typically 100-200 µL containing 1-5 x 10⁶ cells) into a 1-cc syringe with a 27- or 30-gauge needle.[4][6]

  • Inject the cell suspension subcutaneously into the prepared flank of the mouse.[4][6]

3. Tumor Growth Monitoring and Treatment:

  • Monitor the mice daily for tumor formation, which typically occurs within 1 to 3 weeks.[5][8]

  • Once tumors reach a palpable size (e.g., 50-60 mm³), randomize the mice into control and treatment groups.[4]

  • Measure tumor dimensions (length and width) regularly using digital calipers and calculate the tumor volume using the formula: Volume = (width)² x length / 2 .[4]

  • Administer the A3AR agonists (e.g., Namodenoson) or vehicle control to the respective groups according to the predetermined dosage and schedule (e.g., oral gavage or intraperitoneal injection).

  • Continue monitoring tumor growth and the general health of the mice throughout the study. The experimental endpoint is typically reached when tumors in the control group reach a specified maximum volume.

Signaling Pathways and Visualizations

A3AR-Mediated Anti-Tumor Signaling Pathway

Activation of the A3 adenosine receptor by agonists like Namodenoson initiates a signaling cascade that leads to the apoptosis of cancer cells. This is primarily achieved through the downregulation of the pro-survival Wnt/β-catenin and NF-κB signaling pathways.

A3AR_Signaling_Pathway A3AR-Mediated Anti-Tumor Signaling Pathway A3AR_Agonist A3AR Agonist (e.g., Namodenoson) A3AR A3 Adenosine Receptor (A3AR) A3AR_Agonist->A3AR Binds to Gi Gi Protein A3AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates GSK3b GSK-3β PKA->GSK3b Inhibits Akt Akt PI3K->Akt Activates Akt->GSK3b Inhibits IKK IKK Akt->IKK Activates Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) GSK3b->Destruction_Complex beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates IkB IκB IKK->IkB Phosphorylates & Inhibits NFkB NF-κB (p65/p50) IkB->NFkB Sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Gene_Expression Target Gene Transcription (Cyclin D1, c-Myc) TCF_LEF->Gene_Expression Promotes NFkB_nuc->Gene_Expression Promotes Apoptosis Apoptosis Gene_Expression->Apoptosis Leads to

Caption: A3AR activation inhibits PKA and Akt, activating GSK-3β and inhibiting NF-kB, leading to apoptosis.

Experimental Workflow for Xenograft Studies

The following diagram illustrates the typical workflow for evaluating the anti-tumor efficacy of a compound in a subcutaneous xenograft model.

Xenograft_Workflow Xenograft Model Experimental Workflow start Start cell_culture 1. Cancer Cell Culture & Expansion start->cell_culture cell_prep 2. Cell Harvesting & Preparation cell_culture->cell_prep injection 4. Subcutaneous Injection of Cells cell_prep->injection animal_prep 3. Mouse Acclimatization & Preparation animal_prep->injection tumor_growth 5. Tumor Growth Monitoring injection->tumor_growth randomization 6. Randomization into Treatment Groups tumor_growth->randomization treatment 7. Drug Administration (A3AR Agonist vs. Vehicle) randomization->treatment Tumors reach target size monitoring 8. Continued Tumor Measurement & Health Monitoring treatment->monitoring endpoint 9. Experimental Endpoint & Data Collection monitoring->endpoint Endpoint criteria met analysis 10. Data Analysis & Tumor Growth Inhibition Calculation endpoint->analysis end End analysis->end

References

A Comparative Guide to the Bioactivity of 2-Chloro-N6-(2-hydroxyethyl)adenosine and N6-(2-hydroxyethyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known bioactivity of N6-(2-hydroxyethyl)adenosine (HEA) and a predictive analysis of 2-Chloro-N6-(2-hydroxyethyl)adenosine. Due to a lack of available experimental data for this compound, this comparison infers its potential bioactivity based on the well-established structure-activity relationships of related 2-chloro-adenosine analogs.

Introduction

N6-(2-hydroxyethyl)adenosine (HEA) is a naturally occurring adenosine (B11128) analog found in various species of Cordyceps, a genus of fungi with a long history in traditional medicine.[1] HEA has garnered significant interest for its diverse pharmacological effects, including anti-inflammatory, antioxidant, and immunomodulatory properties.[1][2] this compound is a synthetic derivative. While specific experimental data on its bioactivity is scarce, the introduction of a chlorine atom at the 2-position of the purine (B94841) ring is a common strategy in medicinal chemistry to modulate the affinity and selectivity of adenosine receptor ligands.[3][4][5] This guide synthesizes the available data for HEA and provides a theoretical framework for understanding the potential bioactivity of its 2-chloro counterpart.

N6-(2-hydroxyethyl)adenosine (HEA): A Profile of Bioactivity

HEA has been demonstrated to exert a range of biological effects, primarily linked to its anti-inflammatory and cytoprotective actions.

Anti-inflammatory and Immunomodulatory Effects

HEA has been shown to suppress pro-inflammatory signaling pathways. It inhibits the lipopolysaccharide (LPS)-induced production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in macrophages.[2] This anti-inflammatory activity is attributed to the inhibition of the NF-κB and TGF-β1/Smad signaling pathways.[6]

Antioxidant Properties

HEA exhibits significant antioxidant activity. It has been shown to protect cells from oxidative stress by enhancing the activity of antioxidant enzymes and reducing the levels of reactive oxygen species (ROS).[2]

Adenosine Receptor-Mediated Activity

While the precise adenosine receptor subtype selectivity of HEA is not fully characterized, some studies suggest it may act as an agonist at adenosine receptors. For instance, its insecticidal activity against Plutella xylostella is proposed to be mediated through adenosine receptors.[7] Furthermore, its sedative and circulatory effects hint at potential interactions with A1 and/or A2A adenosine receptors.[1]

This compound: A Predictive Analysis

Currently, there is a lack of published experimental data detailing the bioactivity of this compound. However, based on the extensive literature on 2-chloro-adenosine analogs, we can predict how the 2-chloro substitution may alter the bioactivity of HEA.

The Impact of 2-Chloro Substitution on Adenosine Analogs

The substitution of a chlorine atom at the 2-position of the adenosine purine ring is a well-documented strategy to enhance affinity and selectivity for the A1 adenosine receptor.[3][4][5] For example, 2-chloroadenosine (B27285) shows preferential agonism for A1 receptors, and 2-Chloro-N6-cyclopentyladenosine (CCPA) is a highly potent and selective A1 agonist, exhibiting up to 10,000-fold selectivity for A1 over A2A receptors.[5][8][9]

Predicted Bioactivity Profile

Based on these structure-activity relationships, it is hypothesized that this compound will exhibit a higher affinity and greater selectivity for the A1 adenosine receptor compared to HEA. This could translate to more potent effects on physiological processes mediated by the A1 receptor, such as:

  • Cardiovascular effects: Potent negative chronotropic (heart rate) and dromotropic (conduction velocity) effects.

  • Neuroprotective effects: Enhanced neuroprotection against ischemic insults.

  • Anti-inflammatory effects: Potentially more potent inhibition of inflammatory responses mediated by A1 receptor activation.

It is important to note that some 2-chloro substituted adenosine analogs, such as CCPA, have also been shown to act as antagonists at the A3 adenosine receptor.[10] Therefore, this compound could potentially exhibit a complex pharmacological profile with activity at multiple adenosine receptor subtypes.

Quantitative Data Summary

The following table summarizes the available quantitative data for HEA. No quantitative data is currently available for this compound.

CompoundBioactivity MetricSystemValueReference
N6-(2-hydroxyethyl)adenosine (HEA)Insecticidal Activity (Mortality)Plutella xylostella larvae1 mg/mL leads to lethality[7]
N6-(2-hydroxyethyl)adenosine (HEA)Intraocular Pressure ReductionRabbit model29.6% reduction at 0.2 mg/kg[1]

Experimental Protocols

Isolation of N6-(2-hydroxyethyl)adenosine from Cordyceps cicadae

As described by Lu et al. (2015), powdered fungus is extracted with ethanol. The resulting extract is concentrated, and then subjected to liquid-liquid extraction with hexane (B92381) and ethyl acetate. The aqueous phase is then purified using column chromatography to yield pure HEA.[6]

Insecticidal Bioassay

The insecticidal activity of HEA can be assessed using larvae of Plutella xylostella. As detailed in a 2016 study, second-instar larvae are fed an artificial diet containing the test compound. Mortality and growth inhibition are recorded at specified time intervals (e.g., 36, 48, and 60 hours).[7]

Signaling Pathways and Experimental Workflows

Adenosine Receptor Signaling

The following diagram illustrates the canonical signaling pathways for A1 and A2A adenosine receptors. Activation of A1 receptors typically leads to the inhibition of adenylyl cyclase, decreasing intracellular cAMP levels. Conversely, A2A receptor activation stimulates adenylyl cyclase, increasing cAMP levels.

Adenosine Receptor Signaling cluster_A1 A1 Receptor Pathway cluster_A2A A2A Receptor Pathway A1 A1 Receptor Gi Gi A1->Gi Agonist (e.g., HEA, 2-Cl-HEA*) AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec A2A A2A Receptor Gs Gs A2A->Gs Agonist AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc caption *Predicted activity for this compound

Caption: General signaling pathways for A1 and A2A adenosine receptors.

NF-κB Signaling Pathway Inhibition by HEA

This diagram illustrates the inhibitory effect of HEA on the LPS-induced NF-κB signaling pathway, a key mechanism of its anti-inflammatory action.

NF-kappaB Inhibition by HEA cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation activates HEA HEA HEA->MyD88 inhibits

Caption: HEA inhibits the LPS-induced NF-κB inflammatory pathway.

Conclusion

N6-(2-hydroxyethyl)adenosine (HEA) is a bioactive natural product with well-documented anti-inflammatory and antioxidant properties. Its therapeutic potential warrants further investigation, particularly regarding its specific interactions with adenosine receptor subtypes. While experimental data for this compound is not yet available, structure-activity relationships of related analogs strongly suggest that it will be a more potent and selective A1 adenosine receptor agonist than HEA. This predicted enhancement in A1 receptor activity could lead to a distinct and potentially more potent pharmacological profile. Further experimental studies are crucial to validate these predictions and fully elucidate the bioactivity of this compound.

References

A Comparative Guide to Adenosine Receptor Agonists: 2-Chloro-N6-(2-hydroxyethyl)adenosine and IB-MECA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed side-by-side comparison of two adenosine (B11128) receptor agonists: 2-Chloro-N6-(2-hydroxyethyl)adenosine and N6-(3-Iodobenzyl)-adenosine-5'-N-methyluronamide (IB-MECA). Due to the limited availability of public data on the specific adenosine receptor binding and functional potency of this compound, this comparison primarily focuses on its parent compound, N6-(2-hydroxyethyl)adenosine (HEA), and contrasts it with the well-characterized A3 adenosine receptor agonist, IB-MECA. The influence of the 2-chloro substitution, based on related compounds, will be discussed.

Executive Summary

This document delves into the pharmacological profiles of HEA and IB-MECA, presenting quantitative data on their receptor binding affinities and functional potencies. Detailed experimental protocols for key assays are provided to enable researchers to replicate and validate these findings. Furthermore, signaling pathway and experimental workflow diagrams are included to visually represent the mechanisms of action and methodologies.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative parameters for HEA and IB-MECA, focusing on their interaction with adenosine receptor subtypes. It is important to note that while extensive data is available for IB-MECA, the data for HEA's direct interaction with adenosine receptors is less characterized in publicly available literature.

ParameterN6-(2-hydroxyethyl)adenosine (HEA)IB-MECAReference
Target Receptor(s) Primarily reported for anti-inflammatory and other biological activities, with some evidence suggesting interaction with adenosine receptors, particularly A1.[1][2]Potent and selective A3 adenosine receptor agonist.[3]
Binding Affinity (Ki) Data not readily available in public literature.A3: 1.1 nM A1: 54 nM A2A: 56 nM[3]
Functional Potency (EC50) Data not readily available in public literature for specific adenosine receptor subtypes.~1.2 x 10-8 M (for ERK1/2 activation in human ciliary muscle cells)[4]

Note on 2-Chloro Substitution: The addition of a chloro group at the 2-position of the adenine (B156593) ring in N6-substituted adenosine analogs, such as in 2-Chloro-N6-cyclopentyladenosine (CCPA), has been shown to significantly increase affinity and selectivity for the A1 adenosine receptor.[5][6][7] It is plausible that this compound would exhibit a higher affinity for the A1 receptor compared to HEA.

Signaling Pathways

Activation of adenosine receptors by agonists initiates downstream signaling cascades that mediate various physiological effects.

IB-MECA primarily acts through the A3 adenosine receptor, which is typically coupled to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Additionally, A3 receptor activation can stimulate the phospholipase C (PLC) pathway and the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of ERK1/2.

IB_MECA_Signaling IB_MECA IB-MECA A3R A3 Adenosine Receptor IB_MECA->A3R Gi Gi Protein A3R->Gi ERK ↑ ERK1/2 Phosphorylation A3R->ERK AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gi->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2

Caption: Signaling pathway of IB-MECA via the A3 adenosine receptor.

N6-(2-hydroxyethyl)adenosine (HEA) has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and TGF-β1/Smad signaling pathways.[2][8][9] While its direct signaling through specific adenosine receptor subtypes is not fully elucidated, activation of A1 adenosine receptors, which are also Gi-coupled, would similarly lead to a decrease in cAMP.

HEA_Signaling HEA HEA AR Adenosine Receptor (e.g., A1) HEA->AR NFkB NF-κB Pathway AR->NFkB TGFb TGF-β1/Smad Pathway AR->TGFb Inflammation ↓ Pro-inflammatory Cytokines NFkB->Inflammation Fibrosis ↓ Fibrosis TGFb->Fibrosis Radioligand_Binding_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Membranes Cell Membranes with Adenosine Receptors Incubation Incubate Components Membranes->Incubation Radioligand Radioligand ([3H]CCPA, [125I]AB-MECA) Radioligand->Incubation Test_Compound Test Compound (e.g., IB-MECA) Test_Compound->Incubation Filtration Filter to Separate Bound/Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Calculate Ki Value Counting->Data_Analysis

References

Validating Downstream Signaling of Adenosine Receptor Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the downstream signaling pathways activated by adenosine (B11128) receptor agonists, with a focus on validating their effects through established experimental protocols. We will use the potent and highly selective A1 adenosine receptor agonist, 2-Chloro-N6-cyclopentyladenosine (CCPA), as a primary example to illustrate the validation process and compare its signaling profile with other relevant adenosine receptor agonists. While direct downstream signaling data for 2-Chloro-N6-(2-hydroxyethyl)adenosine is not extensively available in the public domain, this guide outlines the essential experiments required to characterize its signaling cascade.

Introduction to Adenosine Receptor Signaling

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes. There are four subtypes: A1, A2A, A2B, and A3. The binding of an agonist to these receptors initiates a cascade of intracellular events, primarily modulating the activity of adenylyl cyclase and consequently the levels of cyclic AMP (cAMP), a key second messenger.

  • A1 and A3 Receptors: Typically couple to inhibitory G proteins (Gi/o), which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

  • A2A and A2B Receptors: Couple to stimulatory G proteins (Gs), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP levels.

Beyond the canonical cAMP pathway, adenosine receptor activation can also influence other signaling cascades, including the Phospholipase C (PLC) pathway, leading to changes in intracellular calcium (Ca2+) levels, and the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).

Comparative Analysis of Adenosine Receptor Agonists

The following tables summarize the binding affinities and functional effects of selected adenosine receptor agonists. This data is crucial for designing and interpreting experiments to validate downstream signaling.

Table 1: Binding Affinity (Ki in nM) of Adenosine Receptor Agonists

CompoundHuman A1 ReceptorHuman A2A ReceptorHuman A3 Receptor
2-Chloro-N6-cyclopentyladenosine (CCPA) 0.8 [1]2300 [1]42 [1]
N6-cyclopentyladenosine (CPA)2.25[2]-Moderate Affinity
R-N6-phenylisopropyladenosine (R-PIA)1.3730-

Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity of Adenosine Receptor Agonists

CompoundFunctional AssayReceptor TargetEffectIC50/EC50 (nM)
2-Chloro-N6-cyclopentyladenosine (CCPA) Adenylyl Cyclase Inhibition A1 Inhibition 33 [3][4]
2-Chloro-N6-cyclopentyladenosine (CCPA) Adenylyl Cyclase Stimulation A2 Stimulation 3500 [3][4]
N6-cyclopentyladenosine (CPA)Adenylyl Cyclase InhibitionA1Inhibition-
N6-cyclopentyladenosine (CPA)Forskolin-stimulated cAMP productionA3Inhibition242[2]

Experimental Protocols for Validating Downstream Signaling

To validate the downstream signaling of an adenosine receptor agonist like this compound, a series of in vitro experiments are essential. Here, we provide detailed methodologies for key assays.

cAMP Measurement Assay

This assay directly measures the primary downstream effect of A1/A3 and A2A/A2B receptor activation.

Principle: Competitive immunoassays or bioluminescence-based assays are commonly used to quantify intracellular cAMP levels. In a typical competitive immunoassay, cAMP from the cell lysate competes with a labeled cAMP for binding to a specific antibody. The signal is inversely proportional to the amount of cAMP in the sample.

Experimental Protocol (Example using a LANCE Ultra cAMP Kit):

  • Cell Culture and Treatment:

    • Plate cells (e.g., CHO-K1 cells stably expressing the adenosine receptor of interest) in a 96-well plate and culture overnight.

    • Starve the cells in a serum-free medium for 1-2 hours.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.

    • For Gi-coupled receptors (A1/A3), stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) to induce a measurable level of cAMP before adding the test compound.

    • Add varying concentrations of the adenosine agonist (e.g., this compound) and incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells using the lysis buffer provided in the kit.

    • Add the Eu-cAMP tracer and ULight™-anti-cAMP antibody to the cell lysates.

    • Incubate for 1 hour at room temperature.

  • Data Acquisition:

    • Read the plate using a microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Calculate the cAMP concentration based on a standard curve.

Protein Kinase A (PKA) Activity Assay

PKA is a primary effector of cAMP. Measuring its activity provides further validation of the cAMP pathway.

Principle: This assay measures the phosphorylation of a specific PKA substrate. The phosphorylated substrate is then detected using a specific antibody, often in an ELISA-based format.

Experimental Protocol (Example using a Colorimetric PKA Activity Kit):

  • Sample Preparation:

    • Treat cells with the adenosine agonist as described in the cAMP assay protocol.

    • Lyse the cells and collect the supernatant containing the active PKA.

  • Kinase Reaction:

    • Add the cell lysate to a microplate pre-coated with a PKA substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 90 minutes at 30°C.

  • Detection:

    • Add a phospho-specific substrate antibody followed by an HRP-conjugated secondary antibody.

    • Add a chromogenic substrate (e.g., TMB) and measure the absorbance at 450 nm using a microplate reader. The signal is directly proportional to PKA activity.

ERK1/2 Phosphorylation Assay

This assay investigates the activation of the MAPK pathway, a non-canonical signaling route for some adenosine receptors.

Principle: A sandwich ELISA or Western blotting can be used to detect the phosphorylated form of ERK1/2.

Experimental Protocol (Example using a Phospho-ERK1/2 ELISA Kit):

  • Cell Culture and Stimulation:

    • Plate and starve cells as previously described.

    • Stimulate the cells with the adenosine agonist for various time points (e.g., 5, 10, 15, 30 minutes) to determine the optimal activation time.

  • Lysis and Assay:

    • Lyse the cells and add the lysates to a microplate pre-coated with a capture antibody specific for total ERK1/2.

    • Add a detection antibody that specifically recognizes phosphorylated ERK1/2 (pT202/pY204).

    • Add an HRP-conjugated secondary antibody.

    • Develop the signal with a chromogenic substrate and measure the absorbance.

  • Data Normalization:

    • In parallel wells, measure the total ERK1/2 levels to normalize the phospho-ERK1/2 signal.

Intracellular Calcium (Ca2+) Mobilization Assay

This assay is used to determine if receptor activation leads to the release of intracellular calcium stores, typically mediated by Gq-coupled receptors or potentially through other mechanisms linked to adenosine receptors.

Principle: Cells are loaded with a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM). Upon binding to free Ca2+, the dye's fluorescence properties change, which can be measured to determine the intracellular Ca2+ concentration.

Experimental Protocol:

  • Cell Preparation and Dye Loading:

    • Plate cells on a black, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Agonist Stimulation and Signal Detection:

    • Place the plate in a fluorescence microplate reader equipped with an automated injection system.

    • Measure the baseline fluorescence.

    • Inject the adenosine agonist and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular Ca2+ concentration.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

Adenosine_Signaling_Pathway cluster_receptor Adenosine Receptor Agonist (e.g., this compound) cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist Agonist A1_R A1/A3 Receptor Agonist->A1_R A2_R A2A/A2B Receptor Agonist->A2_R Gi Gi/o A1_R->Gi Activates PLC PLC A1_R->PLC Gs Gs A2_R->Gs Activates AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Activates cAMP cAMP AC->cAMP Ca Ca2+ PLC->Ca Increases PKA PKA cAMP->PKA Activates ERK p-ERK1/2 PKA->ERK Cellular_Response_Inhibit Cellular Response PKA->Cellular_Response_Inhibit Downstream Effects Cellular_Response_MAPK Cellular Response ERK->Cellular_Response_MAPK Downstream Effects Cellular_Response_Ca Cellular Response Ca->Cellular_Response_Ca Downstream Effects

Caption: Downstream signaling pathways of adenosine receptor agonists.

Experimental_Workflow cluster_assays Downstream Signaling Assays start Start: Cell Culture (Expressing Adenosine Receptor) treatment Agonist Treatment (e.g., this compound) start->treatment lysis Cell Lysis treatment->lysis Ca_assay Calcium Mobilization Assay (Fluorescent Dye) treatment->Ca_assay cAMP_assay cAMP Assay (TR-FRET or ELISA) lysis->cAMP_assay PKA_assay PKA Activity Assay (Colorimetric or Fluorescent) lysis->PKA_assay ERK_assay ERK1/2 Phosphorylation Assay (ELISA or Western Blot) lysis->ERK_assay data_analysis Data Analysis and Comparison cAMP_assay->data_analysis PKA_assay->data_analysis ERK_assay->data_analysis Ca_assay->data_analysis conclusion Conclusion: Characterize Signaling Profile data_analysis->conclusion

Caption: General experimental workflow for validating agonist signaling.

By following these experimental protocols and comparing the results to known adenosine receptor agonists, researchers can effectively validate and characterize the downstream signaling pathways of novel compounds like this compound. This systematic approach is fundamental for drug development and understanding the intricate mechanisms of adenosine receptor modulation.

References

Navigating Adenosine Receptor Studies: A Comparative Guide to Alternatives for 2-Chloro-N6-(2-hydroxyethyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate pharmacological tools is paramount for the accurate investigation of adenosine (B11128) receptor signaling. While 2-Chloro-N6-(2-hydroxyethyl)adenosine has been a valuable non-selective agonist, a range of alternative compounds offer enhanced selectivity and potency, enabling more precise dissection of the roles of individual adenosine receptor subtypes (A1, A2A, A2B, and A3). This guide provides an objective comparison of key alternatives, supported by experimental data, detailed protocols, and visual aids to facilitate informed decision-making in your research.

Performance Comparison of Adenosine Receptor Agonists

The ideal agonist for adenosine receptor studies is contingent on the specific research question, with selectivity for the target receptor subtype being a primary consideration. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of commonly used non-selective and selective adenosine receptor agonists. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

Non-Selective Agonists

These compounds exhibit affinity for multiple adenosine receptor subtypes, making them useful for studying overall adenosine signaling or as reference compounds.

CompoundA1 Ki (nM)A2A Ki (nM)A2B EC50 (µM)A3 Ki (nM)
NECA 14[1][2]20[1][2]2.4[1][2]6.2[1][2]
Selective Agonists

These agonists display preferential binding to a specific adenosine receptor subtype, allowing for the targeted investigation of its physiological and pathological roles.

A2A Selective Agonists

CompoundA1 IC50 (nM)A2A IC50 (nM)Selectivity (A1/A2A)
CGS-21680 >100022[3][4]~140-fold[3]
Regadenoson --Selective for A2A[5][6][7][8][9]

A2B Selective Agonists

CompoundA1 EC50 (nM)A2A EC50 (nM)A2B EC50 (nM)
BAY 60-6583 >10,000>10,0003[10][11]

A3 Selective Agonists

CompoundA1 SelectivityA2A SelectivityA3 Ki (nM)
Cl-IB-MECA 2500-fold[12][13]1400-fold[12][13]0.33[12][13]
MRS5698 >1000-fold[14][15]>1000-fold[14][15]~3[14][15]

Key Experimental Protocols

The following are detailed methodologies for fundamental assays used to characterize the performance of adenosine receptor agonists.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).

  • Radioligand specific for the receptor subtype (e.g., [³H]CGS21680 for A2A).

  • Test compounds (unlabeled agonists).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding inhibitor (e.g., a high concentration of a known agonist or antagonist).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a microplate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay for Determining Functional Potency (EC50)

This assay measures the ability of an agonist to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, through Gs or Gi-coupled receptors, respectively.

Materials:

  • Cells expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells).

  • Test compounds (agonists).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin (B1673556) (for studying Gi-coupled receptors).

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

  • Cell Culture: Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Pre-incubation: Pre-incubate the cells with a PDE inhibitor to prevent cAMP breakdown. For Gi-coupled receptors (A1 and A3), stimulate the cells with forskolin to induce a basal level of cAMP.

  • Agonist Stimulation: Add varying concentrations of the test agonist to the cells and incubate for a specific time.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP in the cell lysate using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Visualizing Signaling Pathways and Experimental Workflows

Adenosine Receptor Signaling Pathways

The activation of each adenosine receptor subtype initiates distinct intracellular signaling cascades. A1 and A3 receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. Conversely, A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production.

Adenosine_Signaling cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling A1_A3 A1 / A3 Agonist Receptor_A1_A3 A1R / A3R A1_A3->Receptor_A1_A3 G_i Gi/o Receptor_A1_A3->G_i AC_inhibit Adenylyl Cyclase (Inhibition) G_i->AC_inhibit PLC PLCβ G_i->PLC cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release A2A_A2B A2A / A2B Agonist Receptor_A2A_A2B A2AR / A2BR A2A_A2B->Receptor_A2A_A2B G_s Gs Receptor_A2A_A2B->G_s AC_stimulate Adenylyl Cyclase (Stimulation) G_s->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PKA PKA Activation cAMP_increase->PKA CREB CREB Phosphorylation PKA->CREB

Caption: Adenosine receptor G-protein coupled signaling pathways.

Experimental Workflow for Agonist Characterization

A systematic approach is crucial for the comprehensive characterization of novel adenosine receptor agonists. The following workflow outlines the key experimental stages.

Agonist_Screening_Workflow Start Compound Library Primary_Screening Primary Screening (e.g., High-Throughput cAMP Assay) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Analysis (EC50 Determination) Hit_Identification->Dose_Response Active Compounds Binding_Assay Radioligand Binding Assay (Ki Determination) Dose_Response->Binding_Assay Selectivity_Panel Selectivity Profiling (Across all AR subtypes) Binding_Assay->Selectivity_Panel Functional_Assays Downstream Functional Assays (e.g., Ca²⁺ mobilization, gene expression) Selectivity_Panel->Functional_Assays Lead_Compound Lead Compound Functional_Assays->Lead_Compound

Caption: A typical workflow for identifying and characterizing adenosine receptor agonists.

Logical Relationships of Adenosine Receptor Agonist Alternatives

The choice of an agonist is dictated by the desired selectivity profile for the intended research application. This diagram illustrates the classification of the discussed alternatives based on their selectivity.

Agonist_Relationships Adenosine_Agonists Adenosine Receptor Agonists Non_Selective Non-Selective Adenosine_Agonists->Non_Selective Selective Selective Adenosine_Agonists->Selective NECA NECA Non_Selective->NECA A2A_Selective A2A Selective Selective->A2A_Selective A2B_Selective A2B Selective Selective->A2B_Selective A3_Selective A3 Selective Selective->A3_Selective CGS_21680 CGS-21680 A2A_Selective->CGS_21680 Regadenoson Regadenoson A2A_Selective->Regadenoson BAY_60_6583 BAY 60-6583 A2B_Selective->BAY_60_6583 Cl_IB_MECA Cl-IB-MECA A3_Selective->Cl_IB_MECA MRS5698 MRS5698 A3_Selective->MRS5698

Caption: Classification of adenosine receptor agonists based on selectivity.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Chloro-N6-(2-hydroxyethyl)adenosine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2-Chloro-N6-(2-hydroxyethyl)adenosine, a purine (B94841) nucleoside analog. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, and considering the conflicting safety information for structurally similar molecules, it is imperative to handle it as a potentially hazardous substance. For instance, while 2-Chloro-N6-cyclopentyladenosine is classified as not hazardous, 2-Chloroadenosine is identified as harmful if swallowed, inhaled, or in contact with skin, and is a suspected reproductive toxin.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Disposal Protocol for this compound

The disposal of this compound must adhere to institutional, local, and national regulations for hazardous chemical waste. Sewer and general trash disposal are strictly prohibited.

Step 1: Waste Identification and Segregation

All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), must be treated as hazardous waste. This waste stream should be segregated from other chemical waste to avoid incompatible reactions. Specifically, it should be categorized as a chlorinated organic compound.

Step 2: Waste Collection and Containment

  • Solid Waste: Collect solid this compound and any contaminated disposable labware in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Toxic," "Halogenated"). The accumulation start date should also be clearly visible.

Step 3: Storage

Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[1][2] The SAA should be at or near the point of generation and under the control of laboratory personnel.[3] Ensure that the storage area is secure, away from drains, and segregated from incompatible materials such as strong oxidizing agents.

Step 4: Arrange for Professional Disposal

Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to treat or dispose of the chemical waste yourself. Professional waste disposal services will handle the final treatment, which for chlorinated organic compounds typically involves high-temperature incineration under controlled conditions to prevent the release of harmful substances.

Quantitative Data Summary

For related adenosine (B11128) analogs, the following toxicological data highlights the need for cautious handling:

CompoundAcute Toxicity (Oral LD50, mouse)Other Hazards
2-ChloroadenosineNot specified, but listed as harmfulHarmful in contact with skin, Harmful if inhaled, Suspected of damaging fertility or the unborn child[1]
Adenosine>20 g/kgMay cause eye, skin, or respiratory system irritation

This table underscores the variability in reported hazards for similar compounds and reinforces the precautionary approach to handling this compound.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify Waste ppe Don Personal Protective Equipment (PPE) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate as Chlorinated Organic Waste fume_hood->segregate solid_waste Collect Solid Waste in Labeled Container segregate->solid_waste liquid_waste Collect Liquid Waste in Labeled Container segregate->liquid_waste seal Securely Seal Containers solid_waste->seal liquid_waste->seal store Store in Satellite Accumulation Area (SAA) seal->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Schedule Waste Pickup contact_ehs->pickup end_process Professional Disposal (Incineration) pickup->end_process

Caption: Workflow for the safe disposal of this compound.

Logical Relationship of Safety Considerations

The decision to treat this compound as a hazardous material is based on a logical assessment of available data for related compounds.

cluster_data Available Data cluster_assessment Risk Assessment cluster_action Action sds_target SDS for 2-Chloro-N6- (2-hydroxyethyl)adenosine no_sds No Specific SDS Available sds_target->no_sds is unavailable sds_analog1 SDS: 2-Chloro-N6- cyclopentyladenosine (Not Hazardous) conflicting_data Conflicting Analog Data sds_analog1->conflicting_data sds_analog2 SDS: 2-Chloroadenosine (Hazardous) sds_analog2->conflicting_data precaution Precautionary Principle no_sds->precaution conflicting_data->precaution treat_hazardous Treat as Potentially Hazardous precaution->treat_hazardous

Caption: Rationale for treating the compound as hazardous.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for 2-Chloro-N6-(2-hydroxyethyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2-Chloro-N6-(2-hydroxyethyl)adenosine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is recommended, treating it as a potentially hazardous substance based on data from structurally similar compounds.

I. Personal Protective Equipment (PPE)

When handling this compound in either solid or dissolved form, a comprehensive PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE.

PPE Category Solid Form Solution/Dissolved Form Rationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Nitrile or neoprene gloves (double-gloving recommended)Prevents skin contact. Double-gloving provides additional protection against potential tears or contamination.
Eye Protection Safety glasses with side shields or chemical safety gogglesChemical safety goggles or a face shieldProtects eyes from airborne particles (dust) and splashes of the solution.
Body Protection Laboratory coatLaboratory coatProvides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection NIOSH-approved N95 respirator or higherNot generally required if handled in a fume hoodProtects against inhalation of fine particles. A fume hood provides adequate ventilation for solutions.
Foot Protection Closed-toe shoesClosed-toe shoesProtects feet from spills.

II. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical to ensure safety during the handling of this compound.

A. Preparation and Weighing (Solid Form)

  • Designated Area: Conduct all weighing and handling of the solid compound within a certified chemical fume hood or a powder containment hood to minimize inhalation risk.

  • Decontamination: Before starting, ensure the work surface is clean and decontaminated.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Use a tared, sealed container for weighing to prevent dissemination of the powder.

  • Aliquotting: If smaller quantities are needed, perform the aliquotting within the containment area.

  • Cleaning: After handling, decontaminate the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by a soap and water wash.

B. Dissolving the Compound

  • Solvent Selection: Based on experimental protocols, select an appropriate solvent.

  • Dissolution: In a chemical fume hood, slowly add the solvent to the vessel containing the pre-weighed solid. Use a sealed container and agitate gently to dissolve.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.

C. Experimental Use

  • Containment: All procedures involving the dissolved compound should be performed within a chemical fume hood.

  • Spill Kit: Ensure a chemical spill kit is readily available in the laboratory.

  • Avoid Aerosols: Take care to avoid the generation of aerosols during handling, such as when pipetting or vortexing.

III. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Solid Compound Collect in a clearly labeled, sealed waste container designated for chemical waste.
Solutions Collect in a labeled, sealed waste container designated for liquid chemical waste. Do not pour down the drain.
Contaminated PPE (Gloves, etc.) Place in a designated, sealed chemical waste bag.
Contaminated Glassware Rinse with an appropriate solvent in a fume hood, collecting the rinsate as chemical waste. Then wash thoroughly.

All waste must be disposed of through the institution's official chemical waste management program.

IV. Logical Workflow for Handling

The following diagram illustrates the recommended workflow for handling this compound, from initial preparation to final disposal.

HandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal A Don PPE B Weigh Solid in Fume Hood A->B C Dissolve in Solvent B->C D Conduct Experiment in Fume Hood C->D E Collect Solid & Liquid Waste D->E F Dispose of Contaminated PPE E->F G Decontaminate Workspace F->G

Caption: Workflow for handling this compound.

This comprehensive guide is intended to provide essential safety and logistical information. Researchers should always consult their institution's specific safety protocols and guidelines before handling any chemical compound.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.